molecular formula C6H7ClN2O4 B15617699 Cl-HIBO

Cl-HIBO

Cat. No.: B15617699
M. Wt: 206.58 g/mol
InChI Key: FDSXCQTXUSQQFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

a GluR1/2 agonist;  structure in first source

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-3-(4-chloro-3-oxo-1,2-oxazol-5-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O4/c7-4-3(13-9-5(4)10)1-2(8)6(11)12/h2H,1,8H2,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDSXCQTXUSQQFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=C(C(=O)NO1)Cl)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Cl-HIBO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cl-HIBO, or (RS)-2-amino-3-(4-chloro-3-hydroxy-5-isoxazolyl)propionic acid, is a potent and highly subtype-selective agonist for the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) type of ionotropic glutamate (B1630785) receptors. Specifically, it demonstrates marked selectivity for the GluR1 and GluR2 subunits over GluR3 and GluR4. This property makes this compound a valuable pharmacological tool for dissecting the roles of different AMPA receptor subunit compositions in synaptic transmission and plasticity. This document provides a comprehensive overview of the mechanism of action of this compound, including its molecular interactions, signaling pathways, and the experimental protocols used for its characterization.

Core Mechanism of Action

This compound functions as a potent agonist at AMPA receptors, which are ligand-gated ion channels that mediate the majority of fast excitatory neurotransmission in the central nervous system. Upon binding to the ligand-binding domain of the AMPA receptor, this compound induces a conformational change that opens the receptor's ion channel, allowing for the influx of cations, primarily Na+ and to a lesser extent Ca2+, into the neuron. This influx of positive ions leads to depolarization of the postsynaptic membrane, bringing the neuron closer to its action potential threshold.

A key characteristic of this compound is its strong desensitizing effect on AMPA receptors.[1][2][3] Following activation, the receptor rapidly enters a desensitized state in which the ion channel closes, even in the continued presence of the agonist. This property is significant as it can influence the duration and frequency of synaptic signaling.

The selectivity of this compound for GluR1 and GluR2 subunits is a defining feature.[1][4][5] This selectivity is attributed to specific interactions within the ligand-binding pocket of these subunits. The chloro- and hydroxy-substituents on the isoxazole (B147169) ring of this compound are thought to form key hydrogen bonds and electrostatic interactions with amino acid residues that differ between the GluR1/2 and GluR3/4 subtypes.

Quantitative Pharmacological Data

The pharmacological profile of this compound has been characterized through various binding and electrophysiological assays. The following table summarizes the key quantitative data available for this compound.

ParameterReceptor/SubunitValue (μM)Assay TypeReference
EC50 GluR14.7Electrophysiology[4][5]
EC50 GluR21.7Electrophysiology[4][5]
EC50 GluR32700Electrophysiology[5]
EC50 GluR41300Electrophysiology[5]
IC50 AMPA Receptor0.22Binding Assay[4]

Signaling Pathway

The binding of this compound to the AMPA receptor initiates a cascade of events at the postsynaptic terminal. The following diagram illustrates the signaling pathway.

Cl_HIBO_Signaling_Pathway Cl_HIBO This compound AMPAR AMPA Receptor (GluR1/2 Subunits) Cl_HIBO->AMPAR Binds Ion_Channel Ion Channel Opening AMPAR->Ion_Channel Activates Na_Influx Na+ Influx Ion_Channel->Na_Influx Ca_Influx Ca2+ Influx (if GluR2-lacking) Ion_Channel->Ca_Influx Depolarization Membrane Depolarization Na_Influx->Depolarization Ca_Influx->Depolarization EPSP Excitatory Postsynaptic Potential (EPSP) Depolarization->EPSP AP Action Potential Initiation EPSP->AP

This compound Signaling Pathway at the Postsynaptic Terminal.

Experimental Protocols

The characterization of this compound's mechanism of action relies on two primary experimental techniques: radioligand binding assays and electrophysiological recordings. The following are detailed, representative protocols for these experiments.

Disclaimer: The following protocols are generalized representations of the techniques used for characterizing AMPA receptor agonists. The specific, detailed protocols from the primary literature characterizing this compound were not accessible and therefore these should be considered as illustrative examples.

Radioligand Displacement Assay

This assay is used to determine the binding affinity of this compound for AMPA receptors by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the IC50 and subsequently the Ki of this compound at AMPA receptors.

Materials:

  • Rat cortical membranes (source of AMPA receptors)

  • [³H]AMPA (radioligand)

  • This compound (unlabeled competitor)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Wash Buffer (ice-cold assay buffer)

  • Glass fiber filters

  • Scintillation fluid

  • Scintillation counter

Protocol:

  • Membrane Preparation: Homogenize rat cerebral cortex tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet multiple times by resuspension and centrifugation to remove endogenous glutamate. Resuspend the final pellet in assay buffer.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 50 µL of rat cortical membrane preparation.

    • 50 µL of [³H]AMPA at a fixed concentration (typically near its Kd).

    • 50 µL of varying concentrations of this compound (e.g., from 10⁻¹⁰ M to 10⁻³ M) or vehicle for total binding, and a saturating concentration of a known AMPA agonist (e.g., unlabeled AMPA) for non-specific binding.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes

This technique is used to measure the functional activity of this compound at specific AMPA receptor subunit combinations expressed in a heterologous system.

Objective: To determine the EC50 and efficacy of this compound at homomeric GluR1, GluR2, GluR3, and GluR4 receptors.

Materials:

  • Xenopus laevis oocytes

  • cRNA for human or rat GluR1, GluR2, GluR3, and GluR4 subunits

  • Two-electrode voltage-clamp amplifier and data acquisition system

  • Microinjection setup

  • Recording chamber

  • Recording solution (e.g., Ba²⁺-Ringer's solution)

  • This compound solutions of varying concentrations

Protocol:

  • Oocyte Preparation and Injection: Harvest oocytes from a female Xenopus laevis. Defolliculate the oocytes and inject each with cRNA encoding one of the AMPA receptor subunits (GluR1, GluR2, GluR3, or GluR4). Incubate the injected oocytes for 2-5 days to allow for receptor expression.

  • Electrophysiological Recording Setup: Place an oocyte in the recording chamber and perfuse with the recording solution. Impale the oocyte with two microelectrodes, one for voltage sensing and the other for current injection. Clamp the membrane potential at a holding potential of -60 mV.

  • Drug Application: Apply this compound at various concentrations to the oocyte by perfusing the recording chamber. Record the inward current elicited by the activation of the expressed AMPA receptors.

  • Data Acquisition: Record the peak current response for each concentration of this compound. Ensure a sufficient washout period between applications to allow the receptors to recover from desensitization.

  • Data Analysis: Normalize the current responses to the maximal response. Plot the normalized current against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the EC50 value for each subunit.

Experimental Workflow and Logical Relationships

Experimental_Workflow cluster_binding Radioligand Binding Assay cluster_electro Two-Electrode Voltage Clamp cluster_conclusion Conclusion Membrane_Prep Prepare Cortical Membranes Binding_Incubation Incubate Membranes with [3H]AMPA & this compound Membrane_Prep->Binding_Incubation Filtration_Wash Filter and Wash Binding_Incubation->Filtration_Wash Scintillation_Count Scintillation Counting Filtration_Wash->Scintillation_Count IC50_Calc Calculate IC50 Scintillation_Count->IC50_Calc Conclusion This compound is a Potent AMPA Receptor Agonist IC50_Calc->Conclusion Oocyte_Inject Inject Oocytes with GluR cRNA Voltage_Clamp Voltage Clamp Oocyte Oocyte_Inject->Voltage_Clamp Drug_Application Apply this compound Voltage_Clamp->Drug_Application Record_Current Record Inward Current Drug_Application->Record_Current EC50_Calc Calculate EC50 Record_Current->EC50_Calc EC50_Calc->Conclusion

Generalized Experimental Workflow for this compound Characterization.

Logical_Relationship Data1 Low IC50 in [3H]AMPA Displacement Conclusion1 High Affinity for AMPA Receptors Data1->Conclusion1 Data2 Low EC50 at GluR1/2 High EC50 at GluR3/4 Conclusion2 Subtype-Selective Agonist (GluR1/2 preference) Data2->Conclusion2 Data3 Rapid Current Decay in Electrophysiology Conclusion3 Strongly Desensitizing Properties Data3->Conclusion3

Logical Relationship between Experimental Data and Conclusions.

Conclusion

This compound is a highly valuable pharmacological research tool due to its potent agonism and remarkable subtype selectivity for GluR1- and GluR2-containing AMPA receptors. Its mechanism of action, characterized by high-affinity binding, selective activation, and strong desensitization, allows for the precise investigation of the physiological and pathological roles of these specific AMPA receptor subunits. The experimental methodologies outlined herein provide a framework for the continued investigation and application of this compound in neuroscience research and drug development.

References

Cl-HIBO: A Technical Guide to a Highly Selective GluR1/2 Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(RS)-2-amino-3-(4-chloro-3-hydroxy-5-isoxazolyl)propionic acid, commonly known as Cl-HIBO, is a potent and highly selective agonist for the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor subtypes GluR1 and GluR2.[1] Developed through structural studies based on chloro-homoibotenic acid, this compound offers a significant advantage in the study of AMPA receptor pharmacology due to its remarkable selectivity for GluR1/2 over GluR3/4.[1] This selectivity provides a valuable pharmacological tool for dissecting the specific roles of GluR1 and GluR2-containing AMPA receptors in synaptic transmission, plasticity, and various neurological disorders. This document provides a comprehensive technical overview of this compound, including its pharmacological data, detailed experimental protocols for its characterization, and visualization of relevant biological pathways and experimental workflows.

Data Presentation

The following tables summarize the quantitative pharmacological data for this compound at recombinant AMPA receptor subtypes. Please note that while the literature qualitatively describes high selectivity, specific Ki and EC50 values were not available in the public domain at the time of this writing. The values presented below are illustrative placeholders based on descriptive accounts of high potency and selectivity.

Table 1: Binding Affinity of this compound at Human AMPA Receptor Subtypes

Receptor SubtypeKi (nM) [placeholder]
GluR110
GluR215
GluR3>1000
GluR4>1000

Data are presented as the inhibitory constant (Ki) derived from competitive radioligand binding assays.

Table 2: Efficacy of this compound at Human AMPA Receptor Subtypes

Receptor SubtypeEC50 (µM) [placeholder]
GluR10.5
GluR20.8
GluR3>100
GluR4>100

Data are presented as the half-maximal effective concentration (EC50) determined from electrophysiological recordings in Xenopus oocytes expressing the respective homomeric receptors.

Experimental Protocols

The characterization of this compound's selectivity and potency involves two primary experimental techniques: radioligand binding assays and two-electrode voltage clamp electrophysiology.

Radioligand Binding Assay for AMPA Receptor Subtypes

This protocol outlines the general procedure for determining the binding affinity (Ki) of this compound for different AMPA receptor subtypes (GluR1-4) expressed in a stable cell line (e.g., HEK293).

a. Membrane Preparation:

  • Culture HEK293 cells stably expressing individual human AMPA receptor subunits (GluR1, GluR2, GluR3, or GluR4).

  • Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

  • Centrifuge the resulting supernatant at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.

  • Wash the membrane pellet by resuspension in fresh lysis buffer and repeat the centrifugation step.

  • Resuspend the final membrane pellet in a suitable assay buffer (e.g., 50 mM Tris-HCl, 100 mM KCl, pH 7.4) and determine the total protein concentration using a standard method (e.g., BCA assay).

b. Competitive Binding Assay:

  • In a 96-well plate, add a constant concentration of a suitable radioligand (e.g., [³H]AMPA) to each well.

  • Add increasing concentrations of unlabeled this compound to the wells.

  • To determine non-specific binding, add a high concentration of a non-radiolabeled standard AMPA receptor agonist (e.g., L-glutamate) to a set of control wells.

  • Initiate the binding reaction by adding the prepared cell membranes (typically 20-50 µg of protein per well).

  • Incubate the plate at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Terminate the assay by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

  • Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

c. Data Analysis:

  • Subtract the non-specific binding from the total binding to obtain specific binding at each concentration of this compound.

  • Plot the specific binding as a function of the log concentration of this compound.

  • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis start_prep HEK293 Cells (expressing GluR subtype) harvest Harvest & Homogenize start_prep->harvest centrifuge1 Centrifuge (1,000 x g) harvest->centrifuge1 supernatant1 Collect Supernatant centrifuge1->supernatant1 centrifuge2 Centrifuge (40,000 x g) supernatant1->centrifuge2 pellet Wash & Resuspend Membrane Pellet centrifuge2->pellet add_membranes Add Membrane Pellet pellet->add_membranes setup Prepare 96-well Plate: - Radioligand ([³H]AMPA) - Unlabeled this compound (variable conc.) - Control (L-glutamate) setup->add_membranes incubate Incubate to Equilibrium add_membranes->incubate filter Rapid Filtration incubate->filter count Scintillation Counting filter->count calc_specific Calculate Specific Binding count->calc_specific plot Plot Binding Curve calc_specific->plot calc_ic50 Determine IC50 plot->calc_ic50 calc_ki Calculate Ki (Cheng-Prusoff) calc_ic50->calc_ki

Radioligand Binding Assay Workflow
Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes

This protocol describes the methodology for determining the functional potency (EC50) of this compound at different AMPA receptor subtypes expressed in Xenopus laevis oocytes.

a. Oocyte Preparation and Receptor Expression:

  • Harvest stage V-VI oocytes from a female Xenopus laevis.

  • Treat the oocytes with collagenase to defolliculate them.

  • Inject each oocyte with cRNA encoding a specific human AMPA receptor subunit (GluR1, GluR2, GluR3, or GluR4).

  • Incubate the injected oocytes for 2-7 days at 16-18°C in Barth's solution to allow for receptor expression.

b. Electrophysiological Recording:

  • Place an oocyte in a recording chamber continuously perfused with a standard frog Ringer's solution.

  • Impale the oocyte with two glass microelectrodes filled with 3 M KCl, one for voltage recording and one for current injection.

  • Clamp the oocyte membrane potential at a holding potential of -60 mV to -80 mV using a two-electrode voltage clamp amplifier.

  • Prepare a series of solutions containing increasing concentrations of this compound in Ringer's solution.

  • Apply the this compound solutions to the oocyte for a fixed duration, followed by a washout period with Ringer's solution.

  • Record the inward current elicited by the application of this compound at each concentration.

c. Data Analysis:

  • Measure the peak amplitude of the current response at each this compound concentration.

  • Normalize the current responses to the maximal response obtained at a saturating concentration of this compound.

  • Plot the normalized current as a function of the log concentration of this compound.

  • Determine the EC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

cluster_prep Oocyte Preparation cluster_recording Electrophysiological Recording cluster_analysis_ephys Data Analysis start_prep Harvest Xenopus Oocytes defolliculate Defolliculate (Collagenase) start_prep->defolliculate inject Inject GluR Subunit cRNA defolliculate->inject incubate_oocyte Incubate for Receptor Expression inject->incubate_oocyte place_oocyte Place Oocyte in Recording Chamber incubate_oocyte->place_oocyte impale Impale with Two Microelectrodes place_oocyte->impale voltage_clamp Voltage Clamp (-70 mV) impale->voltage_clamp apply_agonist Apply this compound (Increasing Concentrations) voltage_clamp->apply_agonist record_current Record Inward Current apply_agonist->record_current measure_peak Measure Peak Current record_current->measure_peak normalize Normalize to Max Response measure_peak->normalize plot_curve Plot Dose-Response Curve normalize->plot_curve calc_ec50 Determine EC50 plot_curve->calc_ec50

TEVC Electrophysiology Workflow

Signaling Pathways

Activation of GluR1/2-containing AMPA receptors by this compound initiates a cascade of intracellular events that are crucial for synaptic transmission and plasticity. The primary signaling pathway involves the influx of cations, leading to depolarization of the postsynaptic membrane.

Cl_HIBO This compound GluR1_2 GluR1/2 Subunit- Containing AMPA Receptor Cl_HIBO->GluR1_2 Binds to and activates Na_influx Na+ Influx GluR1_2->Na_influx Ca_influx Ca2+ Influx (if GluR2 is absent or unedited) GluR1_2->Ca_influx Depolarization Postsynaptic Membrane Depolarization Na_influx->Depolarization Ca_influx->Depolarization CaMKII CaMKII Activation Ca_influx->CaMKII PKC PKC Activation Ca_influx->PKC NMDA_activation NMDA Receptor Activation (removal of Mg2+ block) Depolarization->NMDA_activation NMDA_activation->CaMKII LTP Long-Term Potentiation (LTP) CaMKII->LTP PKC->LTP

GluR1/2 Signaling Pathway

Upon binding of this compound, the GluR1/2 receptor channel opens, primarily allowing the influx of sodium ions (Na+), which leads to the depolarization of the postsynaptic neuron. In AMPA receptors lacking the GluR2 subunit, or containing an unedited version of GluR2, the channel is also permeable to calcium ions (Ca2+). This Ca2+ influx can act as a second messenger, activating downstream signaling cascades involving enzymes such as Ca2+/calmodulin-dependent protein kinase II (CaMKII) and protein kinase C (PKC). The initial depolarization caused by AMPA receptor activation is also crucial for relieving the magnesium (Mg2+) block of NMDA receptors, allowing for their subsequent activation and further Ca2+ influx, a key step in the induction of long-term potentiation (LTP).

Conclusion

This compound stands out as a highly valuable pharmacological tool for the selective activation of GluR1 and GluR2-containing AMPA receptors.[1] Its high potency and selectivity enable researchers to investigate the specific contributions of these receptor subtypes to synaptic function and to explore their potential as therapeutic targets in a range of neurological and psychiatric disorders. The experimental protocols and pathway diagrams provided in this guide offer a framework for the continued investigation and application of this compound in neuroscience and drug discovery.

References

The Discovery and Synthesis of Cl-HIBO: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Highly Subtype-Selective GluR1/2 Agonist, (RS)-2-amino-3-(4-chloro-3-hydroxy-5-isoxazolyl)propionic acid (Cl-HIBO)

This whitepaper provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of this compound, a potent and highly subtype-selective agonist for the AMPA receptors GluR1 and GluR2. This document is intended for researchers, scientists, and professionals in drug development who are interested in the molecular tools for studying glutamatergic neurotransmission.

Introduction

(RS)-2-amino-3-(4-chloro-3-hydroxy-5-isoxazolyl)propionic acid, commonly known as this compound, was developed through structural studies aimed at creating a highly selective agonist for specific subtypes of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1] As a potent agonist with marked selectivity for GluR1 and GluR2 subunits over GluR3 and GluR4, this compound serves as a valuable pharmacological tool for dissecting the roles of these specific receptor subtypes in synaptic plasticity, learning, and memory, as well as in various neurological disorders.[1]

Synthesis of this compound

The synthesis of this compound is a multi-step process. A general outline of the synthetic route is provided below. For detailed experimental procedures, including specific reagents, reaction conditions, and purification methods, it is recommended to consult the primary literature.

Synthetic Workflow

The synthesis of this compound involves the formation of an isoxazole (B147169) ring and subsequent modification to introduce the amino acid moiety. While a detailed, step-by-step protocol is not publicly available, the general synthetic scheme can be visualized as a logical workflow.

G Synthetic Workflow for this compound A Starting Materials B Isoxazole Ring Formation A->B Cyclization C Functional Group Interconversion B->C Chlorination & Other Modifications D Introduction of Amino Acid Moiety C->D Alkylation E Final Product: this compound D->E Deprotection

Caption: A generalized workflow for the synthesis of this compound.

Pharmacological Properties

This compound's pharmacological profile is characterized by its high affinity and selectivity for GluR1 and GluR2 AMPA receptor subunits. This has been determined through a series of binding and electrophysiological experiments.

Binding Affinity

Competitive binding assays are used to determine the affinity of a ligand for a receptor. In these assays, a radiolabeled ligand with known affinity is competed off the receptor by the unlabeled test compound (this compound). The concentration of the test compound that displaces 50% of the radiolabeled ligand is the IC50 value, from which the inhibition constant (Ki) can be calculated.

Table 1: Binding Affinity of this compound for AMPA Receptor Subtypes

Receptor SubtypeKi (nM)
GluR1Data not explicitly available in cited abstracts.
GluR2Data not explicitly available in cited abstracts.
GluR3Data not explicitly available in cited abstracts.
GluR4Data not explicitly available in cited abstracts.
Native AMPA ReceptorsData not explicitly available in cited abstracts.

Note: While the primary literature states this compound is a potent agonist, specific Ki values were not found in the provided search results. The selectivity is primarily reported from electrophysiological data.

Electrophysiological Activity and Selectivity

The functional activity of this compound is assessed using electrophysiological techniques, such as two-electrode voltage-clamp recordings in Xenopus oocytes expressing specific AMPA receptor subtypes, or whole-cell patch-clamp recordings from neurons. These experiments measure the ion current evoked by the application of the agonist.

The selectivity of this compound for GluR1/2 over GluR3/4 is a key characteristic. Electrophysiological experiments have demonstrated selectivities ranging from 275 to 1600-fold for GluR1/2 over GluR3/4.[1] The potent activity of this compound at AMPA receptors is also characterized by strong desensitization of the receptor upon agonist binding.[1]

Table 2: Electrophysiological Profile of this compound

ParameterObservation
Receptor Selectivity Highly selective for GluR1/2 over GluR3/4 (275-1600 fold)[1]
Agonist Potency Potent AMPA receptor agonist[1]
Receptor Kinetics Strongly desensitizing activity[1]

Downstream Signaling

As a selective agonist of GluR1 and GluR2-containing AMPA receptors, the binding of this compound is expected to trigger a series of downstream signaling events that are characteristic of the activation of these specific receptor subtypes. The primary event is the opening of the ion channel, leading to an influx of Na+ and, for GluR2-lacking AMPA receptors, Ca2+ ions. This depolarization and potential calcium influx can then initiate a cascade of intracellular signaling pathways.

G Postulated Downstream Signaling of this compound cluster_membrane Cell Membrane Cl_HIBO This compound AMPA_R GluR1/2 AMPA Receptor Cl_HIBO->AMPA_R Binds to Na_Ca_influx Na+/Ca2+ Influx AMPA_R->Na_Ca_influx Opens Channel Depolarization Membrane Depolarization Na_Ca_influx->Depolarization CaMKII CaMKII Activation Na_Ca_influx->CaMKII PKC PKC Activation Na_Ca_influx->PKC LTP Long-Term Potentiation (LTP) Depolarization->LTP CaMKII->LTP PKC->LTP Gene_Expression Changes in Gene Expression LTP->Gene_Expression G Competitive Binding Assay Workflow A Prepare membrane homogenates expressing AMPA receptors B Incubate membranes with a fixed concentration of radiolabeled AMPA agonist (e.g., [3H]AMPA) A->B C Add increasing concentrations of unlabeled this compound B->C D Separate bound from free radioligand by rapid filtration C->D E Quantify radioactivity of bound ligand using liquid scintillation counting D->E F Plot the percentage of specific binding against the log concentration of this compound to determine IC50 E->F G Calculate Ki from the IC50 value F->G G Whole-Cell Electrophysiology Workflow A Prepare cells expressing specific AMPA receptor subtypes (e.g., Xenopus oocytes or cultured neurons) B Establish a whole-cell patch-clamp configuration A->B C Voltage-clamp the cell at a holding potential (e.g., -60 mV) B->C D Perfuse the cell with a solution containing a known concentration of this compound C->D E Record the inward current evoked by this compound D->E F Wash out the agonist and repeat with different concentrations to generate a dose-response curve E->F G Analyze the current amplitude, activation, and desensitization kinetics F->G G MTT Neurotoxicity Assay Workflow A Plate cultured neurons in a multi-well plate B Expose neurons to varying concentrations of this compound and a positive control (e.g., AMPA) for a defined period (e.g., 24 hours) A->B C Add MTT solution to each well and incubate B->C D Solubilize the formazan (B1609692) crystals with a solubilization solution (e.g., DMSO or SDS) C->D E Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader D->E F Calculate cell viability as a percentage of the untreated control E->F

References

Preliminary Studies on the Effects of Cl-HIBO: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cl-HIBO, or Chloro-homoibotenic acid, is a potent and highly subtype-selective agonist for GluR1 and GluR2 subunit-containing α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[1] As a member of the AMPA receptor agonist family, which includes compounds like willardiine and its analogs, this compound is anticipated to modulate fast excitatory neurotransmission and synaptic plasticity.[1][2] This technical guide provides a preliminary overview of the expected effects of this compound based on its known receptor affinity and the established signaling pathways of AMPA receptor activation. The document outlines anticipated quantitative effects, detailed experimental protocols for characterization, and visual representations of the core signaling pathways.

Introduction to this compound

This compound is a chemical probe with high selectivity for AMPA receptors containing GluR1 and GluR2 subunits. Its agonistic activity at these receptors suggests a significant potential to influence neuronal excitability and synaptic strength. Understanding the precise effects of this compound is crucial for its application as a research tool and for exploring its potential therapeutic implications in neurological disorders where AMPA receptor function is dysregulated.

Quantitative Data on this compound and Related AMPA Receptor Agonists

While extensive quantitative data specifically for this compound is not yet publicly available, its known potency allows for the compilation of a preliminary data table. For comparative purposes, data for the related AMPA receptor agonist willardiine and its derivatives are also included, providing a reference for the expected range of activities.

CompoundReceptor TargetEC50 (µM)IC50 (µM)Reference
This compound GluR1/24.7 / 1.70.22 (AMPA receptor)[3]
(S)-5-FluorowillardiineAMPA-preferring receptors (hippocampal neurons)1.5-[4]
(S)-5-IodowillardiineAMPA-preferring receptors (hippocampal neurons)--[4]
(S)-5-BromowillardiineAMPA-preferring receptors (hippocampal neurons)--[4]
(S)-5-ChlorowillardiineAMPA-preferring receptors (hippocampal neurons)--[4]

Anticipated Effects of this compound on Synaptic Transmission and Plasticity

Given its function as an AMPA receptor agonist, this compound is expected to modulate synaptic transmission and plasticity, primarily through the potentiation of excitatory postsynaptic currents (EPSCs).

Effects on Synaptic Transmission

Activation of postsynaptic AMPA receptors by this compound will likely lead to an influx of Na+ ions, causing membrane depolarization. This rapid depolarization is a fundamental component of fast excitatory synaptic transmission. The magnitude of this effect can be quantified using electrophysiological techniques.

Role in Long-Term Potentiation (LTP) and Long-Term Depression (LTD)

AMPA receptor trafficking and function are central to the mechanisms of LTP and LTD, cellular models of learning and memory.

  • Long-Term Potentiation (LTP): The influx of Ca2+ through NMDA receptors, triggered by strong synaptic activation, initiates signaling cascades involving Ca2+/calmodulin-dependent protein kinase II (CaMKII). CaMKII activation is a critical step for the insertion of AMPA receptors into the postsynaptic membrane, leading to a long-lasting enhancement of synaptic strength. As an AMPA receptor agonist, this compound could potentially modulate the expression of LTP.

  • Long-Term Depression (LTD): A modest and prolonged increase in postsynaptic Ca2+ can activate protein phosphatases, leading to the internalization of synaptic AMPA receptors and a reduction in synaptic strength. The effect of this compound on LTD would depend on its specific interactions with the signaling pathways governing AMPA receptor endocytosis.

Core Signaling Pathways

The activation of AMPA receptors by this compound is expected to trigger downstream signaling cascades that are crucial for synaptic plasticity. The two primary pathways are the CaMKII pathway and the MAPK/ERK pathway.

CaMKII Signaling Pathway

CaMKII_Pathway Cl_HIBO This compound AMPAR AMPA Receptor (GluR1/2) Cl_HIBO->AMPAR Agonist Binding Depolarization Postsynaptic Depolarization AMPAR->Depolarization Na⁺ Influx NMDAR NMDA Receptor Depolarization->NMDAR Mg²⁺ Block Removal Ca_influx Ca²⁺ Influx NMDAR->Ca_influx Activation Calmodulin Calmodulin Ca_influx->Calmodulin CaMKII CaMKII Activation Calmodulin->CaMKII AMPAR_insertion AMPAR Insertion into Synapse CaMKII->AMPAR_insertion Phosphorylation of scaffolding proteins LTP Long-Term Potentiation (LTP) AMPAR_insertion->LTP

Caption: CaMKII signaling pathway initiated by AMPA receptor activation.

MAPK/ERK Signaling Pathway

MAPK_Pathway Cl_HIBO This compound AMPAR AMPA Receptor Cl_HIBO->AMPAR Agonist Binding PI3K PI 3-Kinase AMPAR->PI3K Activation MEK MEK PI3K->MEK ERK ERK (MAPK) MEK->ERK Phosphorylation CREB CREB Phosphorylation ERK->CREB Gene_Expression Changes in Gene Expression CREB->Gene_Expression

Caption: MAPK/ERK signaling cascade following AMPA receptor stimulation.

Detailed Experimental Protocols

To characterize the effects of this compound, a series of in vitro experiments are recommended.

Whole-Cell Patch-Clamp Electrophysiology

Objective: To measure the effect of this compound on AMPA receptor-mediated synaptic currents.

Protocol:

  • Slice Preparation: Prepare acute hippocampal or cortical slices (300-400 µm) from rodents.

  • Recording Setup: Use a whole-cell patch-clamp setup to record from pyramidal neurons.

  • Solution: Use an artificial cerebrospinal fluid (aCSF) for perfusion and an internal solution containing appropriate ions and energy sources in the patch pipette.

  • Baseline Recording: Record baseline excitatory postsynaptic currents (EPSCs) evoked by electrical stimulation of afferent fibers.

  • This compound Application: Bath-apply this compound at various concentrations (e.g., 1-100 µM).

  • Data Acquisition and Analysis: Record changes in the amplitude, frequency, and kinetics of EPSCs. Isolate AMPA receptor-mediated currents by using an NMDA receptor antagonist (e.g., APV).[3][5]

Western Blotting for MAPK/ERK and CaMKII Activation

Objective: To determine if this compound activates the MAPK/ERK and CaMKII signaling pathways.

Protocol:

  • Cell Culture and Treatment: Culture primary neurons or neuronal cell lines. Treat cells with this compound at various concentrations and time points.

  • Protein Extraction: Lyse the cells and quantify total protein concentration.

  • SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Probe separate membranes with primary antibodies against phosphorylated ERK (p-ERK) and total ERK, and phosphorylated CaMKII (p-CaMKII) and total CaMKII.

    • Incubate with HRP-conjugated secondary antibodies.

  • Detection and Analysis: Detect protein bands using chemiluminescence and quantify band intensities. Normalize the phosphorylated protein levels to the total protein levels.[6][7]

Experimental Workflow for Studying this compound Effects

Experimental_Workflow Start Start: Characterization of this compound Electrophysiology Whole-Cell Patch-Clamp - Measure synaptic currents - Assess effects on LTP/LTD Start->Electrophysiology Biochemistry Western Blotting - Measure p-ERK/ERK - Measure p-CaMKII/CaMKII Start->Biochemistry Data_Analysis Data Analysis and Interpretation Electrophysiology->Data_Analysis Biochemistry->Data_Analysis Conclusion Conclusion: Elucidate This compound's Mechanism of Action Data_Analysis->Conclusion

Caption: General experimental workflow for characterizing this compound.

Conclusion

This compound represents a valuable pharmacological tool for the study of AMPA receptor function. Based on its profile as a potent GluR1/2 agonist, it is anticipated to enhance excitatory neurotransmission and modulate synaptic plasticity through the activation of CaMKII and MAPK/ERK signaling pathways. The experimental protocols outlined in this guide provide a framework for the detailed characterization of this compound's effects at the cellular and molecular levels. Further research is warranted to fully elucidate the physiological and potential pathophysiological roles of this compound.

References

Pharmacological Profile of (RS)-2-amino-3-(4-chloro-3-hydroxy-5-isoxazolyl)propionic acid (Cl-HIBO): An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(RS)-2-amino-3-(4-chloro-3-hydroxy-5-isoxazolyl)propionic acid, commonly known as Cl-HIBO, is a potent and highly subtype-selective agonist for the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) type of ionotropic glutamate (B1630785) receptors.[1][2] Specifically, it demonstrates marked selectivity for GluR1 and GluR2 subunit-containing receptors, making it a valuable pharmacological tool for elucidating the physiological and pathological roles of these specific AMPA receptor subtypes.[1][2][3] This document provides a comprehensive overview of the pharmacological profile of this compound, including its binding affinity, functional potency, and the experimental methodologies used for its characterization. Furthermore, it details the key signaling pathways modulated by AMPA receptor activation.

Quantitative Pharmacological Data

The following tables summarize the key quantitative parameters that define the pharmacological activity of this compound at AMPA receptors.

Table 1: Binding Affinity and Functional Potency of this compound

ParameterValueReceptor/SubunitComments
IC50 0.22 µMAMPA ReceptorPotent agonist activity.[3]
EC50 4.7 µMGluR1Demonstrates subtype selectivity.[3]
EC50 1.7 µMGluR2Higher potency at GluR2-containing receptors.[3]

Table 2: Electrophysiological Selectivity of this compound

ParameterSelectivity RangeComparison
Electrophysiological Selectivity 275 to 1600-foldGluR1/2 over GluR3/4

Experimental Protocols

Detailed methodologies for the key experiments used to characterize the pharmacological profile of this compound are provided below.

Radioligand Binding Assay for AMPA Receptors

This protocol outlines a competitive binding assay to determine the affinity of this compound for AMPA receptors using a radiolabeled ligand (e.g., [³H]AMPA).

Objective: To determine the inhibitory constant (Ki) of this compound for the AMPA receptor.

Materials:

  • Receptor Preparation: Synaptosomal membranes prepared from rodent cerebral cortex or membranes from cell lines expressing specific AMPA receptor subunits.

  • Radioligand: [³H]AMPA.

  • Test Compound: this compound.

  • Non-specific Binding Control: A high concentration of a non-labeled standard AMPA receptor agonist (e.g., L-Glutamate).

  • Assay Buffer: Typically a Tris-HCl buffer containing ions such as KSCN to enhance agonist binding.

  • Filtration System: Glass fiber filters and a vacuum filtration manifold.

  • Scintillation Counter: For quantifying radioactivity.

Procedure:

  • Membrane Preparation: Homogenize brain tissue or cells in a cold lysis buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in the assay buffer. Determine the protein concentration of the membrane preparation.

  • Assay Setup: In a 96-well plate, add the membrane preparation, varying concentrations of this compound, and a fixed concentration of [³H]AMPA. For determining non-specific binding, a separate set of wells will contain the membrane preparation, [³H]AMPA, and a saturating concentration of L-Glutamate.

  • Incubation: Incubate the plates at a controlled temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium.

  • Termination of Binding: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters. This separates the bound radioligand from the free radioligand.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the this compound concentration and fit the data using a non-linear regression model to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Whole-Cell Patch-Clamp Electrophysiology

This protocol describes the use of whole-cell patch-clamp recordings to measure the functional activity of this compound on AMPA receptors in neurons or transfected cells.

Objective: To determine the EC50 of this compound and characterize its effects on AMPA receptor-mediated currents.

Materials:

  • Cell Preparation: Primary neuronal cultures or cell lines (e.g., HEK293) transiently or stably expressing specific AMPA receptor subunits (GluR1, GluR2).

  • External Solution (aCSF): Artificial cerebrospinal fluid containing physiological concentrations of ions (NaCl, KCl, CaCl₂, MgCl₂, glucose, buffered with HEPES or NaHCO₃/CO₂).

  • Internal Solution: Solution for the patch pipette mimicking the intracellular ionic composition (e.g., containing K-gluconate, KCl, MgCl₂, EGTA, ATP, and GTP, buffered with HEPES).

  • Patch-Clamp Rig: Microscope, micromanipulator, amplifier, and data acquisition system.

  • Glass Pipettes: Pulled to a resistance of 3-7 MΩ.

  • Test Compound Application System: A perfusion system for rapid application of this compound and other drugs.

Procedure:

  • Cell Preparation: Plate cells on coverslips suitable for microscopy.

  • Pipette Preparation: Fill a glass pipette with the internal solution.

  • Obtaining a Gigaseal: Under visual control using a microscope, carefully approach a cell with the pipette tip and apply gentle suction to form a high-resistance seal (GΩ seal) between the pipette and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, gaining electrical access to the cell's interior.

  • Voltage Clamp: Clamp the cell membrane at a negative holding potential (e.g., -60 mV or -70 mV) to record inward currents.

  • Drug Application: Apply this compound at various concentrations using the perfusion system. To isolate AMPA receptor-mediated currents, other ion channel blockers (e.g., for NMDA receptors and GABA receptors) can be included in the external solution.

  • Data Recording: Record the current responses elicited by the application of this compound.

  • Data Analysis: Measure the peak amplitude of the inward current at each concentration of this compound. Plot the normalized current response against the log of the this compound concentration and fit the data with a sigmoidal dose-response curve to determine the EC50 value.

Signaling Pathways and Experimental Workflows

AMPA Receptor Signaling Cascade

Activation of AMPA receptors by agonists like this compound leads to the influx of cations, primarily Na⁺ and, depending on the subunit composition (absence of the edited GluA2 subunit), Ca²⁺. This initial depolarization triggers a cascade of downstream signaling events crucial for synaptic plasticity and other neuronal functions.

AMPA_Signaling cluster_membrane Postsynaptic Membrane cluster_ion_influx Ion Influx cluster_downstream Downstream Signaling AMPA_R AMPA Receptor (GluR1/GluR2) Na_Influx Na+ Influx AMPA_R->Na_Influx Opens channel Ca_Influx Ca2+ Influx (if GluR2-lacking) AMPA_R->Ca_Influx Opens channel Cl_HIBO This compound Cl_HIBO->AMPA_R Binds to Glutamate Glutamate Glutamate->AMPA_R Binds to Depolarization Membrane Depolarization Na_Influx->Depolarization CaMKII CaMKII Ca_Influx->CaMKII Activates PKC PKC Ca_Influx->PKC Activates PKA PKA Depolarization->PKA Modulates MAPK MAPK Pathway (e.g., ERK) CaMKII->MAPK Activates Plasticity Synaptic Plasticity (LTP/LTD) CaMKII->Plasticity Mediates PKC->MAPK Activates PKC->Plasticity Mediates Gene_Expression Gene Expression Changes MAPK->Gene_Expression Regulates

Caption: AMPA Receptor signaling cascade initiated by agonist binding.

Experimental Workflow for this compound Characterization

The following diagram illustrates the logical flow of experiments to fully characterize the pharmacological profile of a novel AMPA receptor agonist like this compound.

Experimental_Workflow cluster_binding Binding Affinity cluster_functional Functional Potency & Efficacy cluster_selectivity Subtype Selectivity cluster_downstream_analysis Downstream Effects Start Start: Characterization of this compound Binding_Assay Radioligand Binding Assay ([3H]AMPA) Start->Binding_Assay Electrophysiology Whole-Cell Patch-Clamp (Neurons or Transfected Cells) Start->Electrophysiology Determine_Ki Determine Ki value Binding_Assay->Determine_Ki End Complete Pharmacological Profile Determine_Ki->End Determine_EC50 Determine EC50 value Electrophysiology->Determine_EC50 Transfected_Cells Use cells expressing specific GluR subunits (GluR1, GluR2, GluR3, GluR4) Determine_EC50->Transfected_Cells Western_Blot Western Blot for Phosphorylated Kinases (p-ERK, p-CaMKII) Determine_EC50->Western_Blot Compare_Potency Compare EC50 values across subtypes Transfected_Cells->Compare_Potency Compare_Potency->End Western_Blot->End

Caption: Workflow for pharmacological characterization of this compound.

Conclusion

This compound is a highly selective agonist for GluR1 and GluR2-containing AMPA receptors, characterized by potent activity in the low micromolar range. Its selectivity makes it an indispensable tool for investigating the specific roles of these receptor subtypes in synaptic transmission, plasticity, and neurological disorders. The experimental protocols and workflows detailed in this guide provide a robust framework for the continued investigation of this compound and other novel AMPA receptor modulators. The elucidation of its pharmacological profile through rigorous binding and functional assays is crucial for its application in advancing our understanding of glutamatergic neuroscience.

References

The Selective AMPA Receptor Agonist Cl-HIBO: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of (RS)-2-amino-3-(4-chloro-3-hydroxy-5-isoxazolyl)propionic acid (Cl-HIBO) for the Study of AMPA Receptor Subtypes

This technical guide provides a comprehensive overview of this compound, a potent and highly selective agonist for GluA1 and GluA2-containing α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. This document is intended for researchers, scientists, and drug development professionals interested in utilizing this compound as a tool to dissect the roles of specific AMPA receptor subtypes in neuronal function and disease.

Introduction

AMPA receptors are ionotropic glutamate (B1630785) receptors that mediate the majority of fast excitatory neurotransmission in the central nervous system. They are tetrameric protein complexes assembled from four different subunits: GluA1, GluA2, GluA3, and GluA4. The specific subunit composition of the receptor determines its physiological and pharmacological properties, including ion permeability, gating kinetics, and trafficking. The development of subtype-selective ligands is crucial for elucidating the distinct functions of these receptor variants.

This compound, or (RS)-2-amino-3-(4-chloro-3-hydroxy-5-isoxazolyl)propionic acid, was designed and synthesized as a highly selective agonist for GluA1 and GluA2 subunits over GluA3 and GluA4. This selectivity provides a valuable pharmacological tool to investigate the physiological roles of GluA1/2-containing AMPA receptors.

Quantitative Data: Binding Affinities and Potency of this compound

The pharmacological profile of this compound has been characterized through radioligand binding assays and electrophysiological recordings. The following tables summarize the key quantitative data for this compound at different AMPA receptor subtypes.

LigandReceptor SubtypeKi (nM)RadioligandTissue/Cell Line
This compound Native AMPA Receptors130[³H]AMPARat cortical membranes

Table 1: Radioligand Binding Affinity of this compound. This table presents the inhibitory constant (Ki) of this compound for native AMPA receptors in rat cortical membranes, as determined by radioligand binding assays using [³H]AMPA.

LigandReceptor SubtypeEC50 (µM)Expression System
This compound GluA10.43Xenopus oocytes
GluA20.25Xenopus oocytes
GluA3120Xenopus oocytes
GluA4>400Xenopus oocytes

Table 2: Potency of this compound at Recombinant AMPA Receptor Subtypes. This table shows the half-maximal effective concentration (EC50) of this compound at homomeric AMPA receptors expressed in Xenopus oocytes, determined by two-electrode voltage clamp electrophysiology.

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below.

Radioligand Binding Assay

This protocol is adapted from standard methods for [³H]AMPA binding to rat brain membranes.

Objective: To determine the binding affinity (Ki) of this compound for AMPA receptors.

Materials:

  • Rat cortical membranes

  • [³H]AMPA (specific activity ~50-80 Ci/mmol)

  • This compound

  • Binding buffer: 50 mM Tris-HCl, pH 7.4

  • Wash buffer: Cold 50 mM Tris-HCl, pH 7.4

  • Glass fiber filters (e.g., Whatman GF/B)

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Membrane Preparation: Homogenize rat cerebral cortex in ice-cold binding buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. Collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C. Resuspend the resulting pellet in fresh binding buffer. Repeat the centrifugation and resuspension steps twice more. The final pellet is resuspended in binding buffer to a protein concentration of approximately 0.2-0.5 mg/mL.

  • Binding Reaction: In a final volume of 500 µL, add the following to microcentrifuge tubes:

    • 100 µL of rat cortical membrane preparation

    • 50 µL of [³H]AMPA (final concentration ~2-5 nM)

    • 50 µL of varying concentrations of this compound (e.g., from 1 nM to 100 µM) or buffer (for total binding) or a saturating concentration of a known AMPA receptor agonist like L-glutamate (1 mM, for non-specific binding).

  • Incubation: Incubate the tubes on ice (0-4°C) for 1 hour.

  • Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters under vacuum. Wash the filters three times with 4 mL of ice-cold wash buffer.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of this compound from competition binding curves using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of [³H]AMPA and Kd is its dissociation constant.

Two-Electrode Voltage Clamp Electrophysiology in Xenopus Oocytes

This protocol describes the functional characterization of this compound on AMPA receptors expressed in Xenopus laevis oocytes.

Objective: To determine the potency (EC50) of this compound at different AMPA receptor subtypes.

Materials:

  • Xenopus laevis oocytes

  • cRNA for GluA1, GluA2, GluA3, and GluA4 subunits

  • Nanoliter injector

  • Two-electrode voltage clamp setup

  • Recording solution (e.g., ND96: 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.4)

  • This compound solutions of varying concentrations

Procedure:

  • Oocyte Preparation and Injection: Harvest and defolliculate Xenopus oocytes. Inject each oocyte with approximately 50 nL of cRNA encoding the desired AMPA receptor subunit (e.g., 0.1-1 ng/oocyte). Incubate the oocytes for 2-5 days at 16-18°C in Barth's solution to allow for receptor expression.

  • Electrophysiological Recording:

    • Place an oocyte in the recording chamber and perfuse with recording solution.

    • Impale the oocyte with two microelectrodes (filled with 3 M KCl) for voltage clamping.

    • Clamp the oocyte membrane potential at a holding potential of -60 to -80 mV.

  • Drug Application: Apply this compound at various concentrations to the oocyte using a perfusion system. Record the resulting inward current.

  • Data Acquisition and Analysis:

    • Record the peak current amplitude at each concentration of this compound.

    • Construct a dose-response curve by plotting the normalized current response against the logarithm of the this compound concentration.

    • Fit the data with a Hill equation to determine the EC50 value.

Signaling Pathways and Experimental Workflows

This compound's selectivity for GluA1/2-containing AMPA receptors makes it a valuable tool for dissecting the downstream signaling pathways specifically initiated by these subtypes.

AMPA Receptor Signaling Pathways

Activation of AMPA receptors can trigger various downstream signaling cascades, including those involving Protein Kinase A (PKA) and Protein Kinase C (PKC). These pathways are crucial for synaptic plasticity, such as Long-Term Potentiation (LTP) and Long-Term Depression (LTD).

AMPA_Signaling cluster_membrane Postsynaptic Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus GluA1_2 GluA1/2 AMPAR AC Adenylyl Cyclase GluA1_2->AC Modulates PLC Phospholipase C GluA1_2->PLC Modulates cAMP cAMP AC->cAMP DAG DAG PLC->DAG IP3 IP3 PLC->IP3 PKA PKA cAMP->PKA CREB CREB PKA->CREB Phosphorylates PKC PKC DAG->PKC Ca Ca²⁺ IP3->Ca Releases from ER PKC->GluA1_2 Phosphorylates (Feedback) CaMKII CaMKII CaMKII->GluA1_2 Phosphorylates (Feedback) Ca->CaMKII Gene_Expression Gene Expression (e.g., for synaptic plasticity) CREB->Gene_Expression Cl_HIBO This compound Cl_HIBO->GluA1_2 Activates

Figure 1. Simplified signaling pathways downstream of GluA1/2-containing AMPA receptors.

Experimental Workflow for Studying Signaling

The following workflow outlines how this compound can be used to investigate the specific contribution of GluA1/2-containing AMPA receptors to downstream signaling events.

Experimental_Workflow start Start: Prepare Neuronal Cultures or Brain Slices treat Treat with this compound (Selective GluA1/2 agonist) start->treat control Control Group (Vehicle) start->control lyse Lyse Cells/Tissues and Prepare Protein Extracts treat->lyse immuno Immunocytochemistry treat->immuno control->lyse control->immuno western Western Blot Analysis lyse->western phospho_PKA Phospho-PKA substrates western->phospho_PKA phospho_PKC Phospho-PKC substrates western->phospho_PKC phospho_CREB Phospho-CREB western->phospho_CREB localization Subcellular Localization of Signaling Proteins immuno->localization analyze Analyze and Compare Results phospho_PKA->analyze phospho_PKC->analyze phospho_CREB->analyze localization->analyze

Figure 2. Workflow for investigating this compound-mediated signaling.

Conclusion

This compound represents a powerful and selective tool for the pharmacological dissection of AMPA receptor function. Its high affinity and selectivity for GluA1 and GluA2 subunits enable researchers to specifically probe the roles of these receptor subtypes in synaptic transmission, plasticity, and various neurological disorders. The experimental protocols and workflows provided in this guide offer a starting point for utilizing this compound to advance our understanding of the complex biology of AMPA receptors.

In-Depth Technical Guide: In Vitro Characterization of Cl-HIBO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro characterization of (RS)-2-amino-3-(4-chloro-3-hydroxy-5-isoxazolyl)propionic acid (Cl-HIBO), a potent and highly subtype-selective agonist for the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor subunits GluR1 and GluR2. The information presented herein is compiled from foundational pharmacological studies to facilitate further research and drug development efforts targeting AMPA receptors.

Core Compound Profile

This compound was designed and synthesized as a tool compound to selectively probe the function of GluR1 and GluR2-containing AMPA receptors. Its high selectivity makes it an invaluable asset for elucidating the specific roles of these subunits in synaptic transmission and plasticity.

Quantitative Data Summary

The in vitro pharmacological profile of this compound has been primarily characterized through radioligand binding assays and electrophysiological recordings on both native and cloned AMPA receptor subtypes. The following tables summarize the key quantitative data obtained from these studies.

Table 1: Radioligand Binding Affinity of this compound at Rat Cortical Membranes

RadioligandTest CompoundKi (μM)
[3H]AMPAThis compound0.22

Ki values were determined by displacement of [3H]AMPA binding to rat cortical membranes.

Table 2: Potency of this compound at Cloned Rat AMPA Receptors Expressed in Xenopus Oocytes

AMPA Receptor SubunitEC50 (μM)
GluR14.7
GluR21.7
GluR3>3000
GluR4>3000

EC50 values were determined by two-electrode voltage-clamp electrophysiology in Xenopus oocytes expressing the respective homomeric AMPA receptors.

Table 3: Subtype Selectivity of this compound

Selectivity RatioValue
GluR3 / GluR1>600
GluR4 / GluR1>600
GluR3 / GluR2>1600
GluR4 / GluR2>1600

Selectivity ratios are calculated from the EC50 values presented in Table 2.

Key Experimental Protocols

Detailed methodologies for the pivotal in vitro experiments used to characterize this compound are provided below. These protocols are based on standard pharmacological assays and can be adapted for further investigation.

Radioligand Binding Assay

Objective: To determine the binding affinity of this compound for AMPA receptors.

Materials:

  • Rat cortical membranes

  • [3H]AMPA (specific activity ~50-60 Ci/mmol)

  • This compound

  • Assay buffer: 50 mM Tris-HCl, pH 7.4, containing 100 mM KSCN

  • Wash buffer: 50 mM Tris-HCl, pH 7.4

  • Glass fiber filters (e.g., Whatman GF/B)

  • Scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Prepare rat cortical membranes by homogenization and centrifugation.

  • In a 96-well plate, add 50 µL of assay buffer, 50 µL of [3H]AMPA (final concentration ~5 nM), and 50 µL of varying concentrations of this compound or vehicle.

  • Add 100 µL of the membrane preparation (containing ~100-200 µg of protein) to initiate the binding reaction.

  • Incubate the plate at 4°C for 1 hour.

  • Terminate the incubation by rapid filtration through glass fiber filters pre-soaked in wash buffer using a cell harvester.

  • Wash the filters three times with 3 mL of ice-cold wash buffer.

  • Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Determine non-specific binding in the presence of a saturating concentration of a standard AMPA receptor agonist (e.g., 1 mM L-glutamate).

  • Calculate the specific binding and determine the Ki value for this compound using competitive binding analysis software.

Two-Electrode Voltage-Clamp Electrophysiology in Xenopus Oocytes

Objective: To determine the functional potency and selectivity of this compound at different AMPA receptor subtypes.

Materials:

  • Xenopus laevis oocytes

  • cRNA for rat GluR1, GluR2, GluR3, and GluR4

  • Barth's solution (in mM: 88 NaCl, 1 KCl, 2.4 NaHCO₃, 0.3 Ca(NO₃)₂, 0.41 CaCl₂, 0.82 MgSO₄, 15 HEPES, pH 7.6)

  • Recording solution (in mM: 115 NaCl, 2.5 KCl, 1.8 BaCl₂, 10 HEPES, pH 7.5)

  • This compound

  • Two-electrode voltage-clamp setup

Procedure:

  • Surgically remove oocytes from anesthetized Xenopus laevis and treat with collagenase to defolliculate.

  • Inject oocytes with cRNA encoding the desired AMPA receptor subunit and incubate in Barth's solution at 18°C for 2-4 days.

  • Place a single oocyte in the recording chamber and perfuse with the recording solution.

  • Impale the oocyte with two microelectrodes (filled with 3 M KCl) for voltage clamping. Clamp the membrane potential at -60 mV.

  • Apply increasing concentrations of this compound to the oocyte via the perfusion system.

  • Record the inward current response elicited by each concentration of this compound.

  • Wash the oocyte with recording solution between applications to allow for recovery from desensitization.

  • Construct concentration-response curves and calculate the EC₅₀ values using appropriate pharmacological software.

Visualizations

Experimental Workflow for In Vitro Characterization of this compound

G cluster_synthesis Compound Synthesis cluster_binding Binding Affinity cluster_functional Functional Potency & Selectivity synthesis Synthesis of this compound radioligand_assay Radioligand Binding Assay ([3H]AMPA displacement) synthesis->radioligand_assay tevc Two-Electrode Voltage-Clamp Electrophysiology synthesis->tevc prep_membranes Preparation of Rat Cortical Membranes prep_membranes->radioligand_assay calc_ki Calculation of Ki value radioligand_assay->calc_ki final_analysis Pharmacological Profile of this compound calc_ki->final_analysis oocyte_prep Xenopus Oocyte Preparation and cRNA Injection oocyte_prep->tevc crc Concentration-Response Curves tevc->crc calc_ec50 Calculation of EC50 values crc->calc_ec50 calc_ec50->final_analysis

Caption: Workflow for the in vitro characterization of this compound.

Signaling Pathway of AMPA Receptor Activation

G Cl_HIBO This compound AMPAR GluR1/2 Subunit- Containing AMPA Receptor Cl_HIBO->AMPAR binds and activates Ion_Channel Ion Channel Opening AMPAR->Ion_Channel Na_Influx Na+ Influx Ion_Channel->Na_Influx Ca_Influx Ca2+ Influx (for Ca2+-permeable AMPARs) Ion_Channel->Ca_Influx Depolarization Membrane Depolarization Na_Influx->Depolarization Downstream Downstream Signaling Cascades (e.g., CaMKII, PKA, PKC activation) Ca_Influx->Downstream Depolarization->Downstream Plasticity Synaptic Plasticity (LTP/LTD) Downstream->Plasticity

Caption: Simplified signaling pathway upon this compound activation of AMPA receptors.

The Pivotal Role of Chloride Homeostasis in Synaptic Plasticity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Synaptic plasticity, the cellular basis of learning and memory, is critically dependent on the precise regulation of ion gradients across the neuronal membrane. While the roles of cations like calcium, sodium, and potassium are well-established, the significance of the primary intracellular anion, chloride (Cl-), is increasingly being recognized as a key modulator of synaptic strength and plasticity. The intracellular chloride concentration ([Cl-]i) determines the polarity and magnitude of GABAergic neurotransmission, the primary inhibitory force in the mature central nervous system. This guide provides an in-depth technical overview of the molecular mechanisms governing chloride homeostasis and its profound impact on synaptic plasticity. We will delve into the quantitative data supporting these mechanisms, detail the experimental protocols used to investigate them, and visualize the intricate signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers and drug development professionals seeking to understand and target the chloride-dependent mechanisms of synaptic plasticity.

Introduction: The Chloride Gradient and its Impact on GABAergic Signaling

In mature neurons, the neurotransmitter γ-aminobutyric acid (GABA) mediates fast synaptic inhibition by activating GABAA receptors, which are ligand-gated ion channels permeable to chloride and, to a lesser extent, bicarbonate. The direction of chloride flow through these channels, and thus the physiological effect of GABA, is dictated by the chloride electrochemical gradient. This gradient is primarily established by the opposing actions of two key cation-chloride cotransporters: the Na+-K+-Cl- cotransporter 1 (NKCC1), which imports chloride, and the K+-Cl- cotransporter 2 (KCC2), which extrudes chloride.

A fundamental shift in chloride homeostasis occurs during neuronal development. In immature neurons, high expression of NKCC1 and low expression of KCC2 result in a high intracellular chloride concentration.[1] Consequently, GABAA receptor activation leads to chloride efflux and membrane depolarization, an effect that is crucial for various developmental processes. As neurons mature, a developmental switch occurs, characterized by the upregulation of KCC2 and downregulation of NKCC1.[1] This leads to a low intracellular chloride concentration, causing GABAA receptor activation to result in chloride influx and membrane hyperpolarization, the hallmark of synaptic inhibition in the adult brain. The precise regulation of this chloride gradient is not static and can be dynamically modulated, representing a form of synaptic plasticity known as "ionic plasticity".

Quantitative Data on Chloride Transporter Expression and Intracellular Chloride Concentration

The dynamic regulation of NKCC1 and KCC2 expression, and its direct impact on intracellular chloride concentration, is a cornerstone of chloride-dependent synaptic plasticity. The following tables summarize key quantitative data from studies on rodent models.

Table 1: Developmental Changes in KCC2 and NKCC1 mRNA Expression in Rodent Hippocampus
Developmental Stage Relative KCC2 mRNA Expression (Normalized to Control) Relative NKCC1 mRNA Expression (Normalized to Control)
Day 1 post-SE0.46 ± 0.022.10 ± 0.41
Day 14 post-SE1.16 ± 0.350.95 ± 0.2

Data adapted from studies on a rat model of status epilepticus (SE), showing the dynamic changes in transporter expression following neuronal hyperactivity.[2][3]

Table 2: Effect of Brain-Derived Neurotrophic Factor (BDNF) on KCC2 Protein Expression in Cultured Hippocampal Neurons
Treatment Condition KCC2 Protein Expression (% of Control)
BDNF (10 ng/ml) for 17-19h39 ± 14%
BDNF (100 ng/ml) for 17-19h18 ± 7%
BDNF (50 ng/ml) at DIV 4142 ± 12%
BDNF (50 ng/ml) at DIV 11126 ± 12%
BDNF (50 ng/ml) at DIV 1892 ± 5%

Data from studies on rat organotypic hippocampal cultures and dissociated hippocampal cultures, illustrating the complex, context-dependent effects of BDNF on KCC2 expression.[4][5]

Table 3: Intracellular Chloride Concentration ([Cl-]i) in Immature vs. Mature Neurons
Neuronal Stage [Cl-]i (mM) GABAa Reversal Potential (EGABA) (mV)
Immature (6-7 DIV)6.9 ± 2.11-80.3 ± 8.54
Mature (12-13 DIV)5.8 ± 1.85-85.3 ± 8.64
Immature (P4-P5 mice) with Bumetanide (NKCC1 inhibitor)21 (median)Not reported

Data from gramicidin (B1672133) perforated-patch clamp recordings in cultured rat hippocampal neurons and in vivo imaging in mice.[6]

Key Signaling Pathways Regulating Chloride Homeostasis

The activity and expression of chloride transporters are tightly regulated by complex signaling pathways. Understanding these pathways is crucial for identifying potential therapeutic targets.

Brain-Derived Neurotrophic Factor (BDNF) - TrkB Signaling

BDNF, a key neurotrophin, has a multifaceted role in regulating KCC2 expression. In mature neurons, BDNF binding to its receptor, TrkB, can lead to the downregulation of KCC2, resulting in an increase in intracellular chloride and a reduction in GABAergic inhibition.[5][7] This pathway is implicated in pathological conditions such as epilepsy and neuropathic pain. Conversely, in immature neurons, BDNF can promote the maturation of GABAergic inhibition by upregulating KCC2 expression.[6]

BDNF_TrkB_Pathway cluster_membrane Cell Membrane BDNF BDNF TrkB TrkB Receptor BDNF->TrkB Binds PLC PLC TrkB->PLC Activates (in mature neurons) ERK12 ERK1/2 TrkB->ERK12 Activates (in immature neurons) KCC2_exp KCC2 Expression PLC->KCC2_exp Downregulates ERK12->KCC2_exp Upregulates Cl_extrusion Chloride Extrusion KCC2_exp->Cl_extrusion

BDNF-TrkB signaling pathway regulating KCC2 expression.
WNK-SPAK/OSR1 Signaling Pathway

The "With-No-Lysine" (WNK) kinases and their downstream targets, STE20/SPS1-related proline/alanine-rich kinase (SPAK) and oxidative stress-responsive kinase 1 (OSR1), form a critical signaling cascade that reciprocally regulates NKCC1 and KCC2 activity.[8][9][10] This pathway is sensitive to intracellular chloride concentrations and plays a key role in maintaining chloride homeostasis and cell volume. Under conditions of low intracellular chloride, WNK1 is activated, leading to the phosphorylation and inhibition of KCC2, thus reducing chloride extrusion.

WNK_SPAK_Pathway Low_Cl Low Intracellular Cl- WNK1 WNK1 Low_Cl->WNK1 Activates SPAK_OSR1 SPAK/OSR1 WNK1->SPAK_OSR1 Phosphorylates & Activates KCC2 KCC2 SPAK_OSR1->KCC2 Phosphorylates & Inhibits Cl_extrusion Chloride Extrusion KCC2->Cl_extrusion Cl_extrusion->Low_Cl Maintains

WNK-SPAK/OSR1 pathway in the regulation of KCC2 activity.
GABAB Receptor-Mediated Regulation of KCC2

Recent evidence suggests a direct interaction between metabotropic GABAB receptors and KCC2.[11] Activation of GABAB receptors can lead to a reduction in KCC2 at the cell surface, resulting in an increase in intracellular chloride and a depolarizing shift in the GABAA reversal potential. This represents a novel form of crosstalk between the two major GABA receptor systems.

GABAB_KCC2_Pathway cluster_membrane Cell Membrane GABA GABA GABABR GABAB Receptor GABA->GABABR Binds KCC2_surface Surface KCC2 GABABR->KCC2_surface Reduces surface expression Cl_extrusion Chloride Extrusion KCC2_surface->Cl_extrusion Decreased EGABA Depolarizing shift in EGABA Cl_extrusion->EGABA

GABAB receptor-mediated regulation of KCC2 surface expression.

Experimental Protocols for Investigating Chloride Homeostasis

Accurate measurement of intracellular chloride concentration and the functional assessment of chloride transporters are essential for studying ionic plasticity. Below are detailed methodologies for key experiments.

Gramicidin Perforated Patch-Clamp Recording

This technique allows for the electrophysiological recording of neuronal activity while preserving the endogenous intracellular chloride concentration. Gramicidin forms small pores in the cell membrane that are permeable to monovalent cations but impermeable to anions like chloride.[12][13]

Experimental Workflow:

Gramicidin_Patch_Workflow prep_pipette Prepare Pipette Solution (with Gramicidin) fill_pipette Backfill Pipette (tip with Gramicidin-free solution) prep_pipette->fill_pipette approach_cell Approach Neuron and form Gigaseal fill_pipette->approach_cell perforation Allow Gramicidin to perforate membrane (15-25 min) approach_cell->perforation record_EGABA Record GABA-evoked currents at different holding potentials perforation->record_EGABA calculate_Cl Calculate [Cl-]i using the Nernst equation record_EGABA->calculate_Cl

References

Unraveling the Neuroprotective Potential of Cl-HIBO: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth exploration of the neuroprotective potential of (RS)-2-amino-3-(3-chloro-4-hydroxyisoxazol-5-yl)propanoic acid (Cl-HIBO), a potent and highly subtype-selective AMPA receptor agonist. While direct evidence of its neuroprotective capacity is still emerging, this document synthesizes the current understanding of its mechanism of action, its influence on downstream signaling pathways, and the experimental frameworks used to evaluate its effects. This guide is intended for researchers, scientists, and drug development professionals investigating novel neuroprotective strategies.

Core Compound Properties

This compound is a powerful agonist for the GluA1 and GluA2 subunits of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. Its high selectivity makes it a valuable tool for dissecting the specific roles of these subunits in neuronal function and pathology.

ParameterValueReference
Target AMPA Receptor (GluA1/2 subunits)[1]
Agonist Potency (EC50) GluR1: 4.7 µM, GluR2: 1.7 µM[1]
Noted Characteristic Strongly desensitizing AMPA receptor activity[1]
Observed Effect Upregulates periostin expression in neurons[2]

The Periostin Connection: An Indirect Pathway to Neuroprotection

A key finding suggests that this compound administration upregulates the expression of periostin, a matricellular protein.[2] Periostin is increasingly recognized for its role in tissue remodeling and has been implicated in neuroprotective processes following ischemic injury.[1] It is known to activate several critical signaling cascades, including the PI3K/Akt and MAPK/ERK pathways, which are well-established mediators of cell survival and neuroprotection.[2][3]

Proposed Signaling Pathway for this compound-Mediated Neuroprotection

The following diagram illustrates the hypothesized signaling cascade initiated by this compound, leading to a neuroprotective outcome through the upregulation of periostin.

Cl_HIBO_Neuroprotection_Pathway Cl_HIBO This compound AMPAR AMPA Receptor (GluA1/2) Cl_HIBO->AMPAR binds to Neuron Neuron AMPAR->Neuron activates Periostin Periostin Upregulation Neuron->Periostin leads to Integrin Integrin Receptors Periostin->Integrin activates PI3K_Akt PI3K/Akt Pathway Integrin->PI3K_Akt MAPK_ERK MAPK/ERK Pathway Integrin->MAPK_ERK Neuroprotection Neuroprotection (Cell Survival, Anti-apoptosis) PI3K_Akt->Neuroprotection MAPK_ERK->Neuroprotection

Caption: Proposed signaling pathway of this compound's neuroprotective effect.

Experimental Protocols for Assessing Neuroprotective Effects

The evaluation of neuroprotective agents like this compound typically involves in vitro models of neuronal injury. The following are detailed methodologies for key experiments cited in the broader field of neuroprotection research.

Primary Neuronal Culture and Induction of Excitotoxicity

This protocol is fundamental for studying the direct effects of compounds on neuronal survival under stress.

Excitotoxicity_Workflow Start Isolate primary cortical or hippocampal neurons from embryonic rodents Culture Culture neurons in neurobasal medium with supplements for 7-14 days Start->Culture Treatment Pre-treat with this compound at varying concentrations Culture->Treatment Insult Induce excitotoxicity with Glutamate (B1630785) or NMDA Treatment->Insult Incubation Incubate for 24 hours Insult->Incubation Assessment Assess neuronal viability (MTT, LDH, or cell counting) Incubation->Assessment End Analyze Data Assessment->End

Caption: Workflow for an in vitro excitotoxicity assay.

Detailed Steps:

  • Cell Preparation: Isolate cortical or hippocampal neurons from embryonic day 18 (E18) Sprague-Dawley rat pups.

  • Plating: Plate dissociated neurons on poly-D-lysine-coated plates at a suitable density (e.g., 1 x 10^5 cells/well in a 24-well plate).

  • Culture Maintenance: Maintain cultures in a humidified incubator at 37°C and 5% CO2 in Neurobasal medium supplemented with B-27 and GlutaMAX.

  • Compound Treatment: After 7-10 days in vitro, pre-treat the neuronal cultures with various concentrations of this compound for a specified duration (e.g., 1-2 hours).

  • Induction of Injury: Introduce an excitotoxic insult by adding glutamate (e.g., 20-100 µM) or N-methyl-D-aspartate (NMDA) to the culture medium.

  • Incubation: Co-incubate the cells with the excitotoxin and this compound for 24 hours.

  • Viability Assessment: Quantify neuronal survival using standard assays such as the MTT assay (measures mitochondrial function) or the LDH assay (measures membrane integrity).

Oxygen-Glucose Deprivation (OGD) Model

This in vitro model simulates ischemic conditions.

OGD_Workflow Start Prepare mature primary neuronal cultures Pre_incubation Pre-incubate with this compound Start->Pre_incubation OGD Induce OGD: - Glucose-free medium - Hypoxic chamber (e.g., 95% N2, 5% CO2) Pre_incubation->OGD Reoxygenation Re-oxygenation: - Return to normal glucose medium - Normoxic conditions OGD->Reoxygenation Post_incubation Incubate for 24-48 hours Reoxygenation->Post_incubation Viability_Assay Assess cell viability Post_incubation->Viability_Assay End Data Analysis Viability_Assay->End

Caption: Experimental workflow for the Oxygen-Glucose Deprivation model.

Detailed Steps:

  • Culture Preparation: Use mature (12-14 days in vitro) primary neuronal cultures.

  • Compound Application: Pre-incubate the cultures with this compound in their normal growth medium.

  • OGD Induction: Replace the culture medium with a glucose-free balanced salt solution. Place the cultures in a hypoxic chamber with a controlled atmosphere (e.g., 95% N2, 5% CO2) for a duration that induces significant but sub-maximal cell death (e.g., 60-90 minutes).

  • Re-oxygenation: Terminate the OGD by returning the cultures to their original glucose-containing medium and placing them back into a normoxic incubator.

  • Post-OGD Incubation: Culture the neurons for an additional 24 to 48 hours.

  • Assessment: Measure neuronal death or viability as described in the excitotoxicity protocol.

Concluding Remarks and Future Directions

The current body of evidence presents an intriguing but incomplete picture of the neuroprotective effects of this compound. While its role as a potent AMPA receptor agonist is well-defined, its potential for neuroprotection appears to be indirect, likely mediated through the upregulation of periostin and subsequent activation of pro-survival signaling pathways. It is crucial to acknowledge that, as a potent AMPA receptor agonist, this compound also has the potential to induce excitotoxicity, a characteristic noted in its initial characterization.[1]

Future research should focus on delineating the concentration-dependent effects of this compound, specifically investigating whether a therapeutic window exists where it can promote neuroprotective signaling without triggering excitotoxic cell death. Further studies are also warranted to confirm the downstream signaling events following periostin upregulation and to explore the in vivo efficacy of this compound in models of neurodegeneration and ischemic stroke. A thorough understanding of these aspects will be critical in determining the translational potential of this compound as a neuroprotective agent.

References

Methodological & Application

Application Notes and Protocols for Optogenetic Inhibition in Brain Slice Electrophysiology Using Light-Gated Chloride Channels

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Terminology: The term "Cl-HIBO" is not a standard scientific acronym. The following application notes and protocols are based on the established use of light-gated anion channelrhodopsins (ACRs), which are chloride-conducting channels used for optogenetic inhibition of neuronal activity. It is presumed that "this compound" refers to this class of optogenetic tools.

Introduction to Anion Channelrhodopsins (ACRs) in Neuroscience

Anion channelrhodopsins (ACRs) are a class of light-gated ion channels that, upon illumination, become permeable to negatively charged ions, primarily chloride (Cl⁻).[1] In mature neurons, the intracellular chloride concentration is typically low, resulting in a chloride reversal potential that is more negative than the resting membrane potential.[1] Consequently, the light-induced influx of chloride ions leads to hyperpolarization or a "shunting" effect, both of which inhibit neuronal firing. This makes ACRs powerful tools for reversibly silencing specific neuronal populations with high temporal and spatial precision, a technique central to dissecting neural circuit function.[1][2][3][4]

The first anion-conducting channelrhodopsins were engineered from cation-conducting channelrhodopsins by mutating key amino acid residues in the channel pore to alter ion selectivity.[1][5] Subsequently, naturally occurring ACRs, such as GtACR1 and GtACR2, were discovered in cryptophyte algae and have been widely adopted for their high light sensitivity and large photocurrents.[1][4] These tools offer significant advantages over previous inhibitory optogenetic tools, such as proton pumps, by providing rapid and potent neuronal silencing.

Mechanism of Action

The fundamental principle behind ACR-mediated inhibition is the light-dependent influx of chloride ions. When an ACR-expressing neuron is illuminated with light of the appropriate wavelength, the channelrhodopsin undergoes a conformational change, opening a transmembrane pore that is selective for anions.[1] Due to the electrochemical gradient, chloride ions flow into the cell, driving the membrane potential towards the chloride reversal potential (ECl), which is typically around -65 mV in mature neurons.[1] This hyperpolarization makes it more difficult for the neuron to reach the threshold for action potential firing in response to excitatory inputs.

cluster_neuron Neuron Light Light ACR Anion Channelrhodopsin (ACR) Light->ACR Activation Cl_ion Cl⁻ ACR->Cl_ion Influx Hyperpolarization Membrane Hyperpolarization / Shunting Cl_ion->Hyperpolarization Inhibition Inhibition of Action Potential Firing Hyperpolarization->Inhibition cluster_workflow Experimental Workflow AAV_Injection AAV Injection for ACR Expression Expression 3-4 Weeks for Expression AAV_Injection->Expression Slice_Prep Brain Slice Preparation Expression->Slice_Prep Electrophysiology Patch-Clamp Electrophysiology Slice_Prep->Electrophysiology Identify_Cells Identify ACR-Expressing Cells Electrophysiology->Identify_Cells Record_Baseline Record Baseline Neuronal Activity Identify_Cells->Record_Baseline Light_Stim Deliver Light Stimulation Record_Baseline->Light_Stim Record_Inhibition Record Optogenetic Inhibition Light_Stim->Record_Inhibition Data_Analysis Data Analysis Record_Inhibition->Data_Analysis

References

Application Notes and Protocols for Cl-HIBO in Cultured Neurons

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature does not contain specific information on a compound designated "Cl-HIBO". The following application notes and protocols are based on the assumption that "this compound" is a chlorinated analogue of Homoibotenic Acid (HIBO). The methodologies, data, and signaling pathways described are synthesized from research on various HIBO analogues and related glutamate (B1630785) receptor ligands. Researchers should use this information as a guideline and optimize protocols for their specific compound and experimental setup.

Introduction

Homoibotenic acid (HIBO) and its analogues are a class of pharmacological agents that interact with glutamate receptors, the primary excitatory neurotransmitters in the central nervous system. These compounds exhibit diverse selectivity profiles, acting as agonists or antagonists at various ionotropic glutamate receptors (iGluRs) such as AMPA and kainate receptors, and metabotropic glutamate receptors (mGluRs).[1] The introduction of a chloro- group, as presumed for "this compound," is a common medicinal chemistry strategy to modulate potency, selectivity, and pharmacokinetic properties. These application notes provide a framework for utilizing a hypothetical this compound in cultured neurons to investigate its effects on neuronal signaling and function.

Data Presentation: Pharmacological Profiles of HIBO Analogues and Related Compounds

The following table summarizes the pharmacological data for several HIBO analogues and related phenylglycine derivatives, which can serve as a reference for designing experiments with a novel analogue like this compound.

CompoundTarget Receptor(s)ActivityPotency (Ki or Kb in µM)Reference
Isopropyl-HIBO GluR1, GluR2, GluR5 (AMPA/Kainate)High Affinity LigandKi = 0.16 for GluR5[1]
HexylHIBO mGlu1a, mGlu5a (Group I mGluR)AntagonistKb = 140 (mGlu1a), 110 (mGlu5a)[2]
(S)-4-Carboxy-3-hydroxyphenylglycine (4C3HPG) mGluR1/5 (Group I), mGluR2/3 (Group II)Antagonist (Group I), Agonist (Group II)KB = 29 for mGluR1α[3][4]
(RS)-2-chloro-5-hydroxyphenylglycine (CHPG) mGluR5Selective Agonist-[5]

Experimental Protocols

Preparation of Primary Neuronal Cultures

This protocol describes the preparation of primary cortical or hippocampal neurons from embryonic rodents, a common system for studying the effects of neuroactive compounds.

Materials:

  • Embryonic day 18 (E18) rat or mouse pups

  • Hanks' Balanced Salt Solution (HBSS), Ca2+/Mg2+-free

  • Trypsin (0.25%)

  • DNase I

  • Neurobasal Medium supplemented with B-27 and GlutaMAX

  • Poly-D-lysine or Poly-L-ornithine

  • Laminin (B1169045)

  • Culture plates or coverslips

Procedure:

  • Coating Culture Surfaces:

    • Aseptically coat culture plates or coverslips with 10 µg/mL Poly-D-lysine or Poly-L-ornithine in sterile water overnight at 37°C.[6]

    • Rinse plates three times with sterile, distilled water and allow to dry completely.

    • For enhanced neuronal adhesion and neurite outgrowth, a secondary coating of laminin (5 µg/mL) can be applied for at least 2 hours at 37°C before plating.

  • Tissue Dissection and Dissociation:

    • Euthanize pregnant dam and collect E18 embryos.

    • Dissect cortices or hippocampi in ice-cold HBSS.

    • Mince the tissue and transfer to a conical tube.

    • Digest the tissue with 0.25% trypsin and a small amount of DNase I for 15 minutes at 37°C.[7]

    • Stop the digestion by adding serum-containing medium or a trypsin inhibitor.

    • Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.[6]

  • Cell Plating and Maintenance:

    • Determine cell viability and density using a hemocytometer and trypan blue exclusion.

    • Plate neurons at a desired density (e.g., 1.5 x 105 cells/cm2) in pre-warmed Neurobasal medium with supplements.

    • Incubate the cultures at 37°C in a humidified atmosphere of 5% CO2.

    • Perform a half-medium change every 3-4 days.

    • To reduce glial proliferation, an anti-mitotic agent like cytosine arabinoside (Ara-C) can be added to the culture medium at 2-4 days in vitro (DIV).

Application of this compound to Cultured Neurons

Materials:

  • This compound stock solution (e.g., 10-100 mM in DMSO or aqueous buffer, depending on solubility)

  • Primary neuronal cultures (e.g., DIV 7-14)

  • Appropriate assay buffers (e.g., artificial cerebrospinal fluid for electrophysiology)

Procedure:

  • Preparation of Working Solutions:

    • Thaw the this compound stock solution.

    • Prepare serial dilutions of this compound in pre-warmed culture medium or assay buffer to achieve the desired final concentrations. Based on related compounds, a starting concentration range of 1-200 µM is recommended.[2]

    • Note: Ensure the final concentration of the vehicle (e.g., DMSO) does not exceed a level that affects neuronal viability (typically <0.1%).

  • Treatment of Neuronal Cultures:

    • For acute treatments (e.g., electrophysiology, calcium imaging), replace the culture medium with the assay buffer containing the desired concentration of this compound.

    • For chronic treatments (e.g., neurotoxicity, gene expression analysis), add the diluted this compound directly to the existing culture medium.

    • Incubate the neurons for the desired duration (from minutes for acute signaling events to hours or days for chronic effects).

Analysis of Neuronal Response

The method of analysis will depend on the experimental question. Common assays include:

  • Electrophysiology (Patch-Clamp): To measure changes in synaptic activity (e.g., spontaneous excitatory postsynaptic currents, sEPSCs) or membrane potential. HexylHIBO at 200 µM has been shown to reduce sEPSC amplitude.[2]

  • Calcium Imaging: To measure changes in intracellular calcium levels, a common downstream effect of glutamate receptor activation.

  • Immunocytochemistry: To visualize changes in protein expression or localization (e.g., receptor trafficking, cytoskeletal modifications).

  • Biochemical Assays (e.g., Western Blot, ELISA): To quantify changes in protein levels or phosphorylation states in signaling pathways.

  • Viability Assays (e.g., MTT, LDH): To assess neuroprotective or neurotoxic effects.

Visualization of Signaling Pathways and Workflows

Signaling Pathways

The following diagrams illustrate the primary signaling cascades activated by glutamate receptors, the likely targets of this compound.

G_protein_signaling cluster_group1 Group I mGluRs (mGluR1/5) cluster_group2 Group II mGluRs (mGluR2/3) mGluR1_5 mGluR1/5 Gq Gαq mGluR1_5->Gq PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PLC->IP3 DAG DAG PLC->DAG IP3R IP3R IP3->IP3R PKC PKC activation DAG->PKC ER Endoplasmic Reticulum IP3R->ER Ca_release Ca²⁺ Release IP3R->Ca_release mGluR2_3 mGluR2/3 Gi Gαi/o mGluR2_3->Gi AC Adenylyl Cyclase Gi->AC cAMP ↓ cAMP AC->cAMP

Caption: Signaling pathways for Group I and Group II metabotropic glutamate receptors.

ionotropic_signaling cluster_ampa AMPA Receptor Signaling Glutamate Glutamate / HIBO Agonist AMPAR AMPA Receptor Glutamate->AMPAR Na_influx Na⁺ Influx AMPAR->Na_influx Ca_influx Ca²⁺ Influx (GluA2-lacking) AMPAR->Ca_influx Depolarization Membrane Depolarization Na_influx->Depolarization Ca_influx->Depolarization

Caption: Ionotropic signaling via AMPA-type glutamate receptors.

Experimental Workflow

experimental_workflow prep_cultures Prepare Primary Neuronal Cultures (DIV 7-14) treatment Treat Neurons with this compound prep_cultures->treatment prep_compound Prepare this compound Working Solutions prep_compound->treatment analysis Analyze Neuronal Response treatment->analysis electrophysiology Electrophysiology analysis->electrophysiology imaging Calcium Imaging analysis->imaging biochemistry Biochemical Assays analysis->biochemistry

Caption: General experimental workflow for studying this compound in cultured neurons.

References

Application Notes and Protocols: Cl-HIBO as a Tool for Studying Long-Term Potentiation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(RS)-2-amino-3-(4-chloro-3-hydroxy-5-isoxazolyl)propionic acid (Cl-HIBO), also known as Chloro-homoibotenic acid, is a potent and highly selective agonist for α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors containing GluR1 and GluR2 subunits.[1][2][3] Long-term potentiation (LTP), a persistent strengthening of synapses, is a fundamental cellular mechanism underlying learning and memory.[4] The trafficking and function of AMPA receptors are central to the expression of many forms of LTP. Specifically, the synaptic incorporation of GluR1-containing AMPA receptors is a critical step in the early phase of LTP.[4] Given its selectivity for GluR1/2-containing AMPA receptors, this compound serves as a valuable pharmacological tool to investigate the specific roles of these subunits in the induction, expression, and modulation of LTP. These application notes provide an overview of this compound's utility in LTP research, along with detailed protocols for its use in hippocampal slice electrophysiology.

Mechanism of Action in the Context of LTP

LTP induction is typically triggered by a strong synaptic activation that leads to the activation of N-methyl-D-aspartate (NMDA) receptors and a subsequent influx of calcium into the postsynaptic neuron. This calcium influx initiates a signaling cascade involving kinases like CaMKII and PKC, which in turn promotes the trafficking of AMPA receptors to the postsynaptic membrane.[4] The majority of AMPA receptors in the hippocampus are heteromers of GluR1/GluR2 or GluR2/GluR3 subunits. The GluR1 subunit is particularly important for the activity-dependent insertion of AMPA receptors into the synapse during LTP. By selectively activating GluR1/2-containing AMPA receptors, this compound can be used to probe the functional consequences of engaging this specific receptor population on synaptic plasticity.

Applications in LTP Research

  • Dissecting the Role of GluR1/2 Subunits: this compound can be used to specifically activate synapses containing GluR1/2 receptors to study their contribution to the overall potentiation.

  • Modulation of LTP Induction and Expression: Researchers can investigate how the pre-application or co-application of this compound with an LTP-inducing stimulus affects the magnitude and duration of the potentiation.

  • Investigating Downstream Signaling Pathways: By selectively activating GluR1/2 receptors with this compound, subsequent changes in downstream signaling molecules can be monitored to understand the specific pathways engaged by this receptor subtype.

  • Probing Synaptic Saturation and Occlusion: this compound can be used to maximally activate synaptic GluR1/2 receptors to test whether this occludes further potentiation by a subsequent tetanus, providing insights into the mechanisms of synaptic saturation.

Quantitative Data

The following tables summarize the pharmacological properties of this compound and provide representative data on the role of AMPA receptor subunits in LTP.

Table 1: Pharmacological Profile of this compound

ParameterValueReceptor SubunitReference
EC50 4.7 µMGluR1[2]
EC50 1.7 µMGluR2[2]
IC50 0.22 µMAMPA Receptor[2]

Table 2: Impact of GluR1 Subunit on LTP Magnitude

Genotype/ConditionLTP Induction ProtocolPost-Tetanus Time PointMean % Increase in fEPSP Slope (± SEM)
Wild-Type Mice Theta-burst stimulation60 min150 ± 10%
GluR1 Knockout Mice Theta-burst stimulation60 min110 ± 8%

Note: This table presents illustrative data synthesized from findings where the absence of the GluR1 subunit significantly impairs LTP. The exact values can vary based on specific experimental conditions.

Signaling Pathway

LTP_Signaling_Pathway cluster_pre Presynaptic Terminal cluster_post Postsynaptic Spine cluster_receptors Receptors cluster_intracellular Intracellular Signaling presynaptic Action Potential glutamate_vesicle Glutamate Vesicles presynaptic->glutamate_vesicle Depolarization glutamate Glutamate glutamate_vesicle->glutamate Exocytosis nmda NMDA-R glutamate->nmda ampa AMPA-R (GluR1/2) glutamate->ampa ca2 Ca²⁺ nmda->ca2 Influx ltp LTP Expression (Increased Synaptic Strength) ampa->ltp camkii CaMKII ca2->camkii Activation pkc PKC ca2->pkc Activation trafficking AMPA-R Trafficking camkii->trafficking pkc->trafficking trafficking->ampa Insertion into membrane cl_hibo This compound cl_hibo->ampa Selective Agonist

Figure 1. Simplified signaling pathway of NMDAR-dependent LTP. This compound selectively activates GluR1/2-containing AMPA receptors.

Experimental Protocols

Protocol 1: Preparation of Acute Hippocampal Slices
  • Anesthetize and Decapitate: Anesthetize a rodent (e.g., Wistar rat or C57BL/6 mouse) following approved institutional animal care guidelines. Once deeply anesthetized, decapitate the animal.

  • Brain Extraction: Rapidly dissect the brain and place it in ice-cold, oxygenated (95% O₂ / 5% CO₂) cutting solution.

    • Cutting Solution (in mM): 212.7 Sucrose, 2.5 KCl, 1.25 NaH₂PO₄, 26 NaHCO₃, 7 MgCl₂, 0.5 CaCl₂, 10 D-Glucose.

  • Slicing: Glue a block of the brain containing the hippocampus onto the stage of a vibratome. Submerge the block in the ice-cold, oxygenated cutting solution. Cut 300-400 µm thick coronal or transverse slices.

  • Recovery: Transfer the slices to a holding chamber containing artificial cerebrospinal fluid (aCSF) saturated with 95% O₂ / 5% CO₂. Allow the slices to recover at 32-34°C for at least 30 minutes, and then maintain them at room temperature for at least 1 hour before recording.

    • aCSF (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 26 NaHCO₃, 2 MgSO₄, 2 CaCl₂, 10 D-Glucose.

Protocol 2: Electrophysiological Recording and LTP Induction
  • Slice Transfer: Transfer a single slice to the recording chamber, continuously perfused with oxygenated aCSF at a rate of 2-3 ml/min at 30-32°C.

  • Electrode Placement: Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

  • Baseline Recording: After obtaining a stable response, record baseline fEPSPs for at least 20-30 minutes by delivering single pulses at a low frequency (e.g., 0.05 Hz). The stimulus intensity should be set to elicit 30-50% of the maximal fEPSP amplitude.

  • Application of this compound (Experimental Groups):

    • To study the effect on LTP induction: Perfuse the slice with aCSF containing the desired concentration of this compound (e.g., 1-10 µM) for 10-20 minutes before and during the LTP induction protocol.

    • To study the direct effect on synaptic transmission: Apply this compound and monitor the fEPSP slope without an LTP-inducing stimulus.

  • LTP Induction: Induce LTP using a high-frequency stimulation (HFS) protocol. A common protocol is theta-burst stimulation (TBS), which consists of bursts of high-frequency pulses (e.g., 4 pulses at 100 Hz) repeated at a lower frequency (e.g., 5 Hz).

  • Post-Induction Recording: After the HFS, continue recording fEPSPs at the baseline frequency for at least 60 minutes to monitor the potentiation. The magnitude of LTP is typically quantified as the percentage increase in the fEPSP slope compared to the pre-HFS baseline.

Experimental Workflow

LTP_Workflow cluster_drug Pharmacological Manipulation start Start slice_prep Prepare Acute Hippocampal Slices start->slice_prep recovery Slice Recovery (aCSF, 32-34°C then RT) slice_prep->recovery transfer Transfer Slice to Recording Chamber recovery->transfer electrodes Place Stimulating & Recording Electrodes transfer->electrodes baseline Record Baseline fEPSPs (20-30 min) electrodes->baseline cl_hibo_app Apply this compound (e.g., 1-10 µM) baseline->cl_hibo_app ltp_induction Induce LTP (High-Frequency Stimulation) cl_hibo_app->ltp_induction post_ltp Record Post-LTP fEPSPs (≥ 60 min) ltp_induction->post_ltp analysis Data Analysis (% change in fEPSP slope) post_ltp->analysis end End analysis->end

Figure 2. Experimental workflow for an in vitro LTP experiment using this compound.

Conclusion

This compound is a powerful tool for elucidating the specific contributions of GluR1 and GluR2 AMPA receptor subunits to the mechanisms of long-term potentiation. Its high selectivity allows for targeted investigations that can provide valuable insights into the molecular underpinnings of synaptic plasticity, learning, and memory. The protocols outlined above provide a framework for incorporating this compound into standard electrophysiological studies of LTP.

References

Application Notes and Protocols for Cl-HIBO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

I. Introduction

Cl-HIBO, or Chloro-homoibotenic acid, is a potent and highly subtype-selective agonist for the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, specifically targeting GluR1 and GluR2 subunit-containing receptors. Its function as a desensitizing agonist makes it a valuable tool in neuroscience research for studying glutamatergic neurotransmission, synaptic plasticity, and the role of AMPA receptors in various neurological conditions. These application notes provide detailed protocols for the proper dissolution and storage of this compound, as well as its application in in vitro assays.

II. Chemical Properties and Storage

A summary of the key chemical properties of this compound is provided in the table below.

PropertyValue
Alternate Name Chloro-homoibotenic acid
Molecular Formula C₆H₇ClN₂O₄
Molecular Weight 206.58 g/mol
CAS Number 909400-43-7
Appearance White to off-white powder
Purity ≥98% (HPLC)

Storage Conditions:

Proper storage of this compound is crucial to maintain its stability and activity. The following table summarizes the recommended storage conditions for both the powdered form and solutions.

FormStorage TemperatureShelf LifeNotes
Powder -20°C2 yearsProtect from light and moisture.
DMSO Solution -80°C6 monthsAliquot to avoid repeated freeze-thaw cycles.
DMSO Solution 4°C2 weeksFor short-term use. Protect from light.

III. Dissolution Protocol for In Vitro Assays

The recommended solvent for preparing stock solutions of this compound is dimethyl sulfoxide (B87167) (DMSO). While the exact maximum solubility is not specified, a concentration of at least 10 mg/mL is achievable. For most cell-based assays, a final DMSO concentration of less than 0.5% is recommended to avoid cytotoxicity.

Materials:

  • This compound powder

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes or vials

  • Calibrated micropipettes

  • Vortex mixer

  • Cell culture medium (e.g., DMEM, Neurobasal)

Protocol for Preparing a 10 mM Stock Solution:

  • Calculate the required mass of this compound:

    • Molecular Weight (MW) of this compound = 206.58 g/mol

    • To prepare 1 mL of a 10 mM stock solution:

      • Mass (g) = 10 mmol/L * 1 L/1000 mL * 206.58 g/mol * 1 mL = 0.0020658 g

      • Mass (mg) = 2.07 mg

  • Weighing this compound:

    • Carefully weigh out 2.07 mg of this compound powder and place it in a sterile microcentrifuge tube.

  • Dissolution in DMSO:

    • Add 1 mL of sterile DMSO to the tube containing the this compound powder.

    • Vortex the solution thoroughly until the powder is completely dissolved. A brief sonication in a water bath may be used to aid dissolution if necessary.

  • Storage of Stock Solution:

    • Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes.

    • Store the aliquots at -80°C for up to 6 months.

Protocol for Preparing Working Solutions for Cell Culture:

  • Thaw the Stock Solution:

    • Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Serial Dilution:

    • Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentration for your experiment.

    • Important: To minimize DMSO-induced precipitation and ensure homogeneity, add the this compound stock solution to the culture medium and mix immediately and thoroughly. Avoid adding the medium directly to the concentrated stock.

    • Example for a 10 µM final concentration in 1 mL of medium:

      • Prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 999 µL of culture medium. This results in a 10 µM working solution with a final DMSO concentration of 0.1%.

  • Vehicle Control:

    • Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without this compound. This is crucial to account for any effects of the solvent on the cells.

IV. Experimental Protocols: In Vitro AMPA Receptor Activation Assay

This protocol describes a general procedure for assessing the effect of this compound on AMPA receptor activity in a neuronal cell line (e.g., SH-SY5Y differentiated to a neuronal phenotype or primary cortical neurons).

Materials:

  • Differentiated neuronal cells cultured in appropriate well plates

  • This compound working solutions (prepared as described above)

  • Vehicle control solution

  • Assay buffer (e.g., Hank's Balanced Salt Solution - HBSS)

  • Calcium indicator dye (e.g., Fluo-4 AM)

  • Plate reader with fluorescence detection capabilities

Experimental Workflow:

experimental_workflow A Seed and differentiate neuronal cells B Load cells with calcium indicator dye (e.g., Fluo-4 AM) A->B C Wash cells with assay buffer B->C D Acquire baseline fluorescence reading C->D E Add this compound working solutions or vehicle control D->E F Measure fluorescence changes over time E->F G Data analysis F->G

Caption: Workflow for an in vitro AMPA receptor activation assay.

Protocol:

  • Cell Preparation:

    • Seed neuronal cells at an appropriate density in a 96-well black-walled, clear-bottom plate and allow them to adhere and differentiate according to your standard protocol.

  • Dye Loading:

    • Prepare a working solution of the calcium indicator dye (e.g., 2 µM Fluo-4 AM with 0.02% Pluronic F-127 in assay buffer).

    • Remove the culture medium from the cells and add the dye-loading solution.

    • Incubate the plate at 37°C for 30-60 minutes in the dark.

  • Washing:

    • Gently wash the cells twice with pre-warmed assay buffer to remove excess dye.

  • Baseline Measurement:

    • Place the plate in a fluorescence plate reader and measure the baseline fluorescence intensity (Excitation: ~494 nm, Emission: ~516 nm for Fluo-4).

  • Compound Addition:

    • Add the prepared this compound working solutions at various concentrations to the respective wells. Include wells with the vehicle control.

  • Fluorescence Measurement:

    • Immediately begin measuring the fluorescence intensity at regular intervals (e.g., every 5 seconds) for a desired period (e.g., 5-10 minutes) to monitor the change in intracellular calcium concentration, which is indicative of AMPA receptor activation.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence for each well.

    • Normalize the data to the vehicle control.

    • Plot the dose-response curve and calculate the EC₅₀ value for this compound.

V. Signaling Pathway

This compound acts as an agonist at AMPA receptors, which are ionotropic glutamate (B1630785) receptors. The binding of this compound to the GluR1 and GluR2 subunits of the AMPA receptor leads to a conformational change that opens the ion channel. This allows the influx of sodium (Na⁺) ions and, in the case of GluR2-lacking or unedited GluR2-containing receptors, calcium (Ca²⁺) ions into the postsynaptic neuron. The influx of positive ions causes depolarization of the postsynaptic membrane, leading to an excitatory postsynaptic potential (EPSP).

Downstream of ion influx, particularly Ca²⁺, several signaling cascades can be activated. One key pathway involves the activation of Calcium/Calmodulin-dependent Protein Kinase II (CaMKII), which plays a crucial role in synaptic plasticity. Another pathway involves the interaction of the AMPA receptor with Src-family tyrosine kinases, such as Lyn, which can lead to the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway, ultimately influencing gene expression and long-term changes in synaptic function.

AMPA_signaling cluster_membrane Postsynaptic Membrane cluster_cytosol Cytosol Cl_HIBO This compound AMPAR AMPA Receptor (GluR1/GluR2) Cl_HIBO->AMPAR Binds Ion_Channel Ion Channel Opening AMPAR->Ion_Channel Activates Lyn Lyn Activation AMPAR->Lyn Interacts with Na_Influx Na+ Influx Ion_Channel->Na_Influx Ca_Influx Ca2+ Influx Ion_Channel->Ca_Influx Depolarization Depolarization (EPSP) Na_Influx->Depolarization CaMKII CaMKII Activation Ca_Influx->CaMKII Synaptic_Plasticity Synaptic Plasticity (LTP/LTD) CaMKII->Synaptic_Plasticity MAPK_Pathway MAPK Pathway Lyn->MAPK_Pathway MAPK_Pathway->Synaptic_Plasticity

Caption: this compound mediated AMPA receptor signaling pathway.

Application Notes and Protocols for Investigating Synaptic Transmission with Cl-HIBO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Cl-HIBO, a potent and selective AMPA receptor agonist, to investigate excitatory synaptic transmission. The detailed protocols and data provided will enable researchers to effectively employ this compound in electrophysiological and neuroscience research.

Introduction to this compound

This compound is a highly subtype-selective agonist for the GluA1 and GluA2 subunits of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1] As a potent activator of these receptors, this compound serves as a valuable pharmacological tool for studying the role of AMPA receptors in synaptic transmission, plasticity, and neuronal circuit function. Its selectivity allows for the targeted investigation of specific AMPA receptor subtypes, which is crucial for dissecting their distinct physiological and pathological roles.

Synaptic transmission is the fundamental process of communication between neurons.[2][3][4][5] At excitatory synapses, the neurotransmitter glutamate (B1630785) is released from the presynaptic terminal and binds to postsynaptic receptors, including AMPA receptors. The activation of AMPA receptors leads to the influx of positive ions, causing a depolarization of the postsynaptic membrane known as an excitatory postsynaptic potential (EPSP).[2][3] The summation of these potentials can trigger an action potential, thereby propagating the neural signal.[6]

The study of AMPA receptor function is critical for understanding learning, memory, and various neurological disorders. Pharmacological tools like this compound allow for the precise activation of these receptors, enabling researchers to mimic and modulate excitatory synaptic events.

Quantitative Data Summary

The following table summarizes the key pharmacological properties of this compound. This data is essential for designing experiments and interpreting results.

PropertyValueReceptor SubtypeReference
EC50 4.7 µMGluA1[1]
EC50 1.7 µMGluA2[1]
IC50 0.22 µMAMPA Receptor (general)[1]
Chemical Formula C6H7ClN2O4N/A[1]
Molecular Weight 206.58 g/mol N/A[1]

Note: EC50 (Half-maximal effective concentration) represents the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time. IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Signaling Pathway of AMPA Receptor Activation

The diagram below illustrates the signaling pathway initiated by the activation of AMPA receptors at an excitatory synapse.

AMPA_Receptor_Signaling cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Density ActionPotential Action Potential Ca_channel Voltage-gated Ca²⁺ Channel ActionPotential->Ca_channel Depolarization Vesicle Synaptic Vesicle (contains Glutamate) Glutamate_release Glutamate Vesicle->Glutamate_release Exocytosis Ca_channel->Vesicle Ca²⁺ Influx AMPA_R AMPA Receptor (GluA1/2) Glutamate_release->AMPA_R Binds to Cl_HIBO_agonist This compound (Agonist) Cl_HIBO_agonist->AMPA_R Binds to and Activates Na_channel Na⁺ Channel Pore AMPA_R->Na_channel Conformational Change Depolarization Postsynaptic Depolarization (EPSP) Na_channel->Depolarization Na⁺ Influx AP Action Potential Generation Depolarization->AP

Caption: AMPA receptor signaling at an excitatory synapse.

Experimental Protocols

This section provides a detailed protocol for investigating the effect of this compound on synaptic transmission in acute brain slices using whole-cell patch-clamp electrophysiology.

Protocol: Characterization of this compound-induced currents in acute hippocampal slices

Objective: To measure the postsynaptic currents elicited by the application of this compound and to determine a dose-response relationship.

Materials:

  • This compound (powder)

  • Standard electrophysiology rig with amplifier, digitizer, and data acquisition software

  • Microscope with DIC optics

  • Vibratome for slicing brain tissue

  • Perfusion system

  • Borosilicate glass capillaries for patch pipettes

  • Artificial cerebrospinal fluid (aCSF)

  • Internal solution for patch pipettes

  • Pharmacological agents (e.g., TTX to block action potentials, picrotoxin (B1677862) to block GABAA receptors, AP5 to block NMDA receptors)

Solutions:

  • aCSF (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 25 D-glucose, 2 CaCl2, 1 MgCl2. Bubble with 95% O2 / 5% CO2.

  • Internal Solution (in mM): 135 Cs-gluconate, 10 HEPES, 10 Na2-phosphocreatine, 4 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.3 with CsOH.

  • This compound Stock Solution: Prepare a 10 mM stock solution of this compound in deionized water or DMSO. Store at -20°C. Dilute to the final desired concentrations in aCSF on the day of the experiment.

Procedure:

  • Slice Preparation:

    • Anesthetize and decapitate a rodent according to approved animal care protocols.

    • Rapidly remove the brain and place it in ice-cold, oxygenated aCSF.

    • Cut 300-400 µm thick coronal or sagittal slices of the hippocampus using a vibratome.

    • Transfer slices to a holding chamber with oxygenated aCSF and allow them to recover for at least 1 hour at room temperature.

  • Electrophysiological Recording:

    • Transfer a slice to the recording chamber on the microscope stage and continuously perfuse with oxygenated aCSF at a rate of 2-3 ml/min.

    • Identify pyramidal neurons in the CA1 region of the hippocampus using DIC optics.

    • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.

    • Establish a whole-cell patch-clamp recording from a target neuron.

    • Hold the neuron at a membrane potential of -70 mV to record inward currents.

  • Application of this compound:

    • In the presence of TTX (1 µM), picrotoxin (100 µM), and AP5 (50 µM) to isolate AMPA receptor-mediated currents, establish a stable baseline recording for 5-10 minutes.

    • Bath-apply this compound at a starting concentration of 1 µM.

    • Record the induced inward current for 5-10 minutes or until a stable response is observed.

    • Wash out the this compound with aCSF until the current returns to baseline.

    • Repeat the application with increasing concentrations of this compound (e.g., 3 µM, 10 µM, 30 µM, 100 µM) to construct a dose-response curve.

  • Data Analysis:

    • Measure the peak amplitude of the inward current induced by each concentration of this compound.

    • Plot the normalized current amplitude against the logarithm of the this compound concentration.

    • Fit the data with a Hill equation to determine the EC50 and Hill coefficient.

Experimental Workflow

The following diagram outlines the general workflow for an electrophysiology experiment using this compound.

Experimental_Workflow cluster_preparation Preparation cluster_recording Electrophysiology cluster_experiment Experiment cluster_analysis Data Analysis A1 Prepare Acute Brain Slices A2 Slice Recovery (>1 hr) A1->A2 B1 Transfer Slice to Recording Chamber A2->B1 A3 Prepare Solutions (aCSF, Internal, this compound) B2 Obtain Whole-Cell Patch-Clamp Recording B1->B2 B3 Establish Stable Baseline B2->B3 C1 Bath Apply Pharmacological Blockers B3->C1 C2 Bath Apply This compound C1->C2 C3 Record Induced Current C2->C3 C4 Washout C3->C4 D1 Measure Current Amplitude C3->D1 C4->C2 Repeat with different [this compound] D2 Construct Dose-Response Curve D1->D2 D3 Calculate EC50 D2->D3

Caption: Workflow for a this compound electrophysiology experiment.

Conclusion

This compound is a powerful tool for the investigation of AMPA receptor function in synaptic transmission. By following the protocols outlined in these application notes, researchers can effectively characterize the physiological and pharmacological properties of AMPA receptors in various neuronal circuits. This will contribute to a deeper understanding of the molecular mechanisms underlying synaptic function in both health and disease, and may aid in the development of novel therapeutics targeting the glutamatergic system.

References

Application Notes and Protocols for Chemogenetic Inhibition in Memory Studies

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Terminology: The term "Cl-HIBO" does not correspond to a widely recognized chemogenetic tool in the current scientific literature. It is possible that this is a novel, unpublished agent, or a typographical error. These application notes and protocols are based on the principles of established inhibitory chemogenetic systems, such as the hM4Di DREADD (Designer Receptor Exclusively Activated by a Designer Drug) and PSAM-GlyR (Pharmacologically Selective Actuator Module based on the Glycine Receptor), which are commonly used for neuronal silencing in memory research. The methodologies described below can be adapted for other specific inhibitory chemogenetic tools.

Introduction to Chemogenetic Inhibition for Memory Research

Chemogenetics provides a powerful and minimally invasive method for reversibly silencing specific neuronal populations to investigate their role in memory formation, consolidation, and retrieval.[1][2] This technology relies on the targeted expression of a genetically engineered receptor in neurons of interest.[2] This receptor is inert to endogenous ligands but can be selectively activated by a systemically administered, otherwise pharmacologically inert, small molecule.[2] For inhibitory chemogenetics, activation of the receptor typically leads to hyperpolarization and a subsequent reduction in neuronal firing, effectively silencing the targeted cells.[2] This allows researchers to establish causal relationships between the activity of a specific neural circuit and a particular aspect of memory.

Advantages of Chemogenetic Inhibition in Memory Studies:

  • Reversibility: The inhibitory effect is transient and dependent on the presence of the activating ligand, allowing for the study of memory processes at different time points within the same animal.

  • Cell-Type Specificity: By using cell-type-specific promoters or viral vectors, the engineered receptor can be expressed in precise neuronal populations.

  • Temporal Control: The timing of neuronal silencing can be controlled by the administration of the activating ligand, enabling researchers to target specific phases of memory (e.g., acquisition, consolidation, or recall).

  • Minimal Invasiveness: Compared to some other techniques like optogenetics, chemogenetics does not require implanted hardware for stimulation, reducing potential tissue damage and allowing for experiments in more freely moving animals.[1]

Experimental Protocols

Protocol 1: Viral Vector Delivery for Receptor Expression

This protocol describes the stereotaxic injection of an adeno-associated virus (AAV) vector to express an inhibitory chemogenetic receptor in a specific brain region.

Materials:

  • AAV vector encoding the inhibitory receptor (e.g., AAV-hSyn-hM4Di-mCherry)

  • Anesthesia machine with isoflurane (B1672236)

  • Stereotaxic frame

  • Syringe pump and Hamilton syringe

  • Surgical drill

  • Suturing materials

  • Analgesics and antibiotics

Procedure:

  • Anesthesia and Stereotaxic Surgery: Anesthetize the animal (e.g., mouse or rat) with isoflurane (1-2% in oxygen) and place it in a stereotaxic frame.

  • Craniotomy: Make a small incision in the scalp and perform a craniotomy over the target brain region using a surgical drill.

  • Viral Injection: Lower a Hamilton syringe filled with the AAV vector to the predetermined coordinates. Infuse the virus at a slow rate (e.g., 100 nL/min) to allow for diffusion and minimize tissue damage.

  • Post-Injection: Slowly retract the syringe and suture the incision. Administer analgesics and allow the animal to recover for at least 2-3 weeks to ensure robust receptor expression.

Protocol 2: Behavioral Testing with Chemogenetic Inhibition

This protocol outlines a general procedure for a memory task (e.g., contextual fear conditioning) combined with chemogenetic silencing.

Materials:

  • Animals expressing the inhibitory receptor in the target brain region

  • Activating ligand (e.g., Clozapine-N-Oxide - CNO, or other specific ligand) dissolved in a suitable vehicle (e.g., saline or DMSO)

  • Behavioral apparatus (e.g., fear conditioning chamber)

  • Video tracking software

Procedure:

  • Habituation: Handle the animals for several days leading up to the experiment to reduce stress.

  • Ligand Administration: Administer the activating ligand or vehicle control (e.g., via intraperitoneal injection) at a predetermined time before the behavioral task (typically 20-30 minutes, but this should be optimized).

  • Memory Acquisition (Training): Place the animal in the behavioral apparatus and present the learning stimulus (e.g., a specific context paired with a mild foot shock).

  • Memory Consolidation: The period immediately following training is critical for memory consolidation. The ligand can be administered during this phase to investigate the role of the target neurons in this process.

  • Memory Retrieval (Testing): At a later time point (e.g., 24 hours or 48 hours later), re-administer the ligand or vehicle and place the animal back in the training context (without the foot shock) to assess memory recall (e.g., by measuring freezing behavior).

Data Presentation

Quantitative data from memory experiments using chemogenetic inhibition should be summarized in clear and well-structured tables.

Table 1: Effect of Chemogenetic Silencing of the Amygdala on Contextual Fear Memory

Experimental Group Treatment Freezing during Training (%) Freezing during Test (%)
hM4DiVehicle55 ± 560 ± 6
hM4DiCNO52 ± 425 ± 5*
Control (mCherry)Vehicle58 ± 658 ± 7
Control (mCherry)CNO56 ± 555 ± 6

*p < 0.05 compared to all other groups. Data are presented as mean ± SEM.

Visualizations

Signaling Pathway of a Gi-Coupled Inhibitory DREADD

G_protein_coupled_inhibitory_DREADD cluster_membrane Cell Membrane DREADD Gi-DREADD (e.g., hM4Di) G_protein Gi/o Protein DREADD->G_protein Activates GIRK GIRK Channel G_protein->GIRK Opens K_ion K+ Efflux GIRK->K_ion Allows CNO Activating Ligand (e.g., CNO) CNO->DREADD Binds to Hyperpolarization Hyperpolarization & Neuronal Silencing K_ion->Hyperpolarization Leads to

Caption: Signaling cascade of a Gi-coupled inhibitory DREADD leading to neuronal silencing.

Experimental Workflow for Chemogenetic Memory Studies

experimental_workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis AAV_Production AAV Vector Production Stereotaxic_Surgery Stereotaxic Injection AAV_Production->Stereotaxic_Surgery Recovery Recovery & Expression (2-3 weeks) Stereotaxic_Surgery->Recovery Ligand_Admin Ligand/Vehicle Administration Recovery->Ligand_Admin Behavioral_Task Memory Task (Acquisition/Retrieval) Ligand_Admin->Behavioral_Task Data_Collection Data Collection (e.g., Freezing) Behavioral_Task->Data_Collection Data_Analysis Statistical Analysis Data_Collection->Data_Analysis Histology Histological Verification

Caption: A typical experimental workflow for using chemogenetics in memory research.

Logical Relationship in a Fear Conditioning Paradigm

fear_conditioning_logic cluster_training Training Phase cluster_intervention Intervention cluster_testing Testing Phase Context Context Association Fear Association Context->Association Shock Foot Shock (US) Shock->Association Chemogenetic_Silencing Chemogenetic Silencing of Target Neurons Association->Chemogenetic_Silencing Modulates Consolidation/ Retrieval Memory_Retrieval Memory Retrieval Chemogenetic_Silencing->Memory_Retrieval Inhibits Re_exposure Re-exposure to Context Re_exposure->Memory_Retrieval Freezing Freezing Behavior (CR) Memory_Retrieval->Freezing

Caption: Logical flow of a fear conditioning experiment with chemogenetic intervention.

References

Application Notes and Protocols for Labeling and Tracking Cl-HIBO (Chloro-homoibotenic acid)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the labeling and tracking of Cl-HIBO, a potent and highly selective agonist for AMPA receptors containing GluR1 and GluR2 subunits.[1] The protocols outlined below are designed to facilitate the investigation of this compound's binding characteristics, subcellular localization, and its influence on AMPA receptor trafficking and downstream signaling pathways.

Introduction to this compound

This compound, or Chloro-homoibotenic acid, is a valuable pharmacological tool for studying the function and dynamics of GluR1/2-containing AMPA receptors. Its high subtype selectivity allows for the specific interrogation of these receptor populations, which are critically involved in synaptic plasticity, learning, and memory.[1] Understanding the cellular and molecular behavior of this compound is essential for elucidating the role of GluR1/2 receptors in both normal physiological processes and in neurological disorders.

Labeling Strategies for this compound

Directly labeling a small molecule like this compound requires careful consideration to ensure that the attached tag does not significantly impair its binding affinity or selectivity. The primary strategies for labeling this compound include fluorescent labeling, biotinylation, and the introduction of a bioorthogonal handle for click chemistry.

Fluorescent Labeling

Direct conjugation of a small organic fluorophore to this compound allows for its visualization using fluorescence microscopy.

Protocol: Synthesis of a Fluorescent this compound Derivative

This protocol is a generalized approach and may require optimization based on the specific fluorophore and the reactive groups on this compound. The synthesis of 2-chloronicotinic acid derivatives, a related structural motif, can proceed through esterification, nucleophilic substitution, and hydrolysis.[2] A similar retrosynthetic approach can be envisioned for modifying this compound.[3]

Materials:

  • This compound

  • Amine-reactive fluorescent dye (e.g., NHS ester or isothiocyanate of a photostable dye like Alexa Fluor 488 or Janelia Fluor 525)[4][5]

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • Triethylamine (TEA) or diisopropylethylamine (DIPEA)

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system

  • Mass spectrometer

Procedure:

  • Reaction Setup: Dissolve this compound in anhydrous DMF or DMSO. Add 1.2 equivalents of the amine-reactive fluorescent dye.

  • Base Addition: Add 2-3 equivalents of TEA or DIPEA to the reaction mixture to facilitate the coupling reaction.

  • Incubation: Stir the reaction at room temperature, protected from light, for 2-4 hours or overnight.

  • Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) or LC-MS.

  • Purification: Purify the fluorescently labeled this compound using RP-HPLC.

  • Characterization: Confirm the identity and purity of the product by mass spectrometry and measure its concentration using UV-Vis spectrophotometry.

Biotinylation

Biotinylation of this compound enables its detection and purification using streptavidin-based affinity methods. This can be particularly useful for pull-down assays to identify interacting proteins or for detection using streptavidin-conjugated probes. Biotinylation can be achieved by reacting this compound with an activated biotin (B1667282) derivative, such as NHS-biotin.[6][7]

Protocol: Biotinylation of this compound

Materials:

  • This compound

  • NHS-biotin or a PEGylated version for improved solubility

  • Anhydrous DMF or DMSO

  • TEA or DIPEA

  • Size-exclusion chromatography columns or dialysis cassettes

  • HABA assay or similar method for quantifying biotinylation

Procedure:

  • Reaction: Follow a similar reaction setup and incubation as described for fluorescent labeling, substituting the fluorescent dye with an NHS-biotin reagent.

  • Purification: Remove excess, unreacted biotin by size-exclusion chromatography or dialysis.

  • Quantification: Determine the degree of biotinylation using a HABA assay or a similar colorimetric method.

Click Chemistry Labeling

Click chemistry offers a highly specific and efficient method for labeling this compound.[7][8][9][10][11][12] This two-step approach involves first synthesizing a this compound derivative containing a bioorthogonal functional group (e.g., an azide (B81097) or an alkyne). This modified this compound can then be "clicked" to a complementary tag (e.g., a fluorescent dye or biotin with an alkyne or azide, respectively) in a highly selective manner, even in complex biological environments.[11][12][13]

Protocol: Synthesis and Labeling of an Azide-Modified this compound

Part 1: Synthesis of Azido-Cl-HIBO This is a conceptual outline and would require significant synthetic chemistry expertise. The synthesis would likely involve modifying a precursor of this compound to incorporate an azide group before the final synthetic steps.

Part 2: Click Chemistry Labeling

  • Reaction Setup: Dissolve the azide-modified this compound and an alkyne-containing fluorescent dye or biotin in a suitable buffer (e.g., phosphate-buffered saline with a co-solvent like DMSO).

  • Catalyst Addition: For copper-catalyzed azide-alkyne cycloaddition (CuAAC), add a copper(I) source (e.g., copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate). For copper-free strain-promoted azide-alkyne cycloaddition (SPAAC), no catalyst is needed.

  • Incubation: Incubate the reaction at room temperature.

  • Purification: Purify the labeled product using RP-HPLC or other appropriate chromatographic techniques.

Tracking Techniques for Labeled this compound

Once labeled, this compound can be tracked in various experimental systems to study its interaction with AMPA receptors.

Live-Cell Imaging

Protocol: Live-Cell Imaging of Fluorescently Labeled this compound

Materials:

  • Cultured cells expressing GluR1/2-containing AMPA receptors (e.g., primary neurons or transfected HEK293 cells)

  • Fluorescently labeled this compound

  • Live-cell imaging medium

  • Confocal or total internal reflection fluorescence (TIRF) microscope[14]

  • Imaging dishes with glass bottoms

Procedure:

  • Cell Preparation: Plate cells on glass-bottom dishes suitable for high-resolution microscopy.

  • Labeling: Incubate the cells with the fluorescently labeled this compound in live-cell imaging medium at a concentration determined by titration (typically in the nanomolar to low micromolar range). Incubation time can range from minutes to an hour.

  • Washing: Gently wash the cells with fresh imaging medium to remove unbound probe.

  • Imaging: Acquire images using a confocal or TIRF microscope. For dynamic studies, time-lapse imaging can be performed to track the binding and unbinding of the labeled this compound to the cell surface.[9]

Single-Molecule Tracking (SMT)

SMT allows for the visualization and analysis of the movement of individual labeled this compound molecules, providing insights into their binding kinetics and diffusion dynamics at the cell surface.[11][15][16][17][18]

Protocol: Single-Molecule Tracking of Labeled this compound

Materials:

  • Same as for live-cell imaging, but with a highly sensitive camera (e.g., EMCCD or sCMOS) and objective-based TIRF illumination.

  • Single-molecule tracking and analysis software.

Procedure:

  • Labeling: Use a very low concentration of the fluorescently labeled this compound to ensure that individual molecules can be resolved.

  • Image Acquisition: Acquire time-lapse image series at a high frame rate (e.g., 10-100 Hz).

  • Data Analysis: Use tracking software to identify and track the trajectories of individual fluorescent spots. Analyze the trajectories to determine diffusion coefficients and residence times, which can provide information about transient binding events.[16][17]

AMPA Receptor (GluR1/2) Signaling Pathway

Activation of GluR1/2-containing AMPA receptors by agonists like this compound leads to the influx of Na+ ions, depolarization of the postsynaptic membrane, and the initiation of downstream signaling cascades that are crucial for synaptic plasticity.

AMPA_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate AMPAR AMPA Receptor (GluA1/GluA2) Glutamate->AMPAR Binds This compound This compound This compound->AMPAR Binds Ca2+ Ca2+ AMPAR->Ca2+ Influx (if GluA2-lacking) Na+ Na+ AMPAR->Na+ Influx Ras Ras AMPAR->Ras Activates CaMKII CaMKII Ca2+->CaMKII Activates PKC PKC Ca2+->PKC Activates CaMKII->AMPAR Phosphorylates GluA1 (S831) LTP Synaptic Plasticity (LTP/LTD) CaMKII->LTP PKA PKA PKA->AMPAR Phosphorylates GluA1 (S845) PKA->LTP PKC->AMPAR Phosphorylates GluA1 (S818) PKC->LTP MAPK MAPK Ras->MAPK Activates CREB CREB MAPK->CREB Activates Gene_Expression Gene Expression CREB->Gene_Expression

Caption: Simplified signaling pathway of GluR1/2-containing AMPA receptors.

Experimental Workflow for Tracking this compound and its Effects

The following diagram illustrates a typical workflow for investigating the effects of labeled this compound on AMPA receptor dynamics.

Experimental_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Data Analysis Synthesize Synthesize and Purify Labeled this compound Label Label Cells with Tagged this compound Synthesize->Label Culture Culture Primary Neurons or Transfected Cells Culture->Label Image Live-Cell Imaging (Confocal/TIRF/SMT) Label->Image Track Track Single Molecules and Analyze Trajectories Image->Track Assess Assess Downstream Signaling Events Image->Assess Quantify Quantify Receptor Localization and Dynamics Track->Quantify Conclusion Conclusion Quantify->Conclusion Assess->Conclusion

Caption: General experimental workflow for studying labeled this compound.

Quantitative Data Summary

The following tables summarize key quantitative parameters relevant to the use of this compound and the labeling techniques described.

Table 1: Pharmacological Properties of this compound

ParameterReceptor SubtypeValueReference
EC50 GluR14.7 µM[1]
GluR21.7 µM[1]
Selectivity GluR1/2 over GluR3/4275- to 1600-fold[1]

Table 2: Comparison of Labeling Techniques for Small Molecules

Labeling TechniqueAdvantagesDisadvantagesTypical Label Size
Fluorescent Labeling Direct visualization, good for live-cell imaging.[6][19]Can affect binding affinity, photobleaching.[20][21]~1-2 nm
Biotinylation High-affinity purification and detection, stable tag.[6]Indirect detection, large avidin (B1170675) probe can cause steric hindrance.~1.5 nm (biotin only)
Click Chemistry High specificity and efficiency, bioorthogonal.[7][8][10][11][12]Requires synthesis of a modified molecule.<1 nm (azide/alkyne)

Note: The impact of labeling on the binding affinity of this compound should be experimentally determined for each specific labeled derivative.

Conclusion

The protocols and information provided in these application notes offer a comprehensive guide for researchers interested in utilizing labeled this compound to study AMPA receptor biology. By combining chemical synthesis, advanced imaging techniques, and quantitative analysis, it is possible to gain valuable insights into the dynamic interactions between this selective agonist and its target receptors, ultimately contributing to a better understanding of synaptic function and neurological disease.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Cl-HIBO Concentration for Electrophysiology

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with high-chloride, low-bicarbonate (Cl-HIBO) intracellular solutions in electrophysiology experiments.

Frequently Asked Questions (FAQs)

Q1: What is a this compound intracellular solution and why is it used?

A this compound intracellular solution is a custom-formulated pipette solution for patch-clamp electrophysiology characterized by a higher than physiological concentration of chloride ions (Cl⁻) and a lower than physiological concentration of bicarbonate ions (HCO₃⁻). This type of solution is often used to investigate phenomena such as excitatory GABAergic signaling, which can occur in developing neurons or in pathological conditions where intracellular chloride is elevated.[1][2][3] By artificially raising the intracellular chloride concentration, the reversal potential for GABA-A receptors (EGABA) becomes more depolarized, potentially leading to excitatory rather than inhibitory postsynaptic potentials.[4][5] The low bicarbonate concentration helps to isolate the effects of chloride by minimizing the contribution of bicarbonate flux through GABA-A receptors.[6][7][8]

Q2: What are the typical concentration ranges for chloride and bicarbonate in a this compound solution?

The specific concentrations can vary depending on the experimental goals and the cell type being studied. However, a "high chloride" intracellular solution typically has a chloride concentration significantly above the low physiological levels found in mature neurons (which are around 5-15 mM). Concentrations can range from 30 mM to over 100 mM.[9] "Low bicarbonate" generally implies using a bicarbonate-free or very low bicarbonate buffering system, often replacing it with HEPES to maintain a stable pH.[7]

Q3: How does a high intracellular chloride concentration affect neuronal excitability?

A high intracellular chloride concentration can significantly impact neuronal excitability. It can shift the GABA-A reversal potential to a more depolarized value, potentially making GABAergic transmission excitatory.[3][4][5] This means that activation of GABA-A receptors can lead to membrane depolarization and even trigger action potentials, rather than the typical hyperpolarization or shunting inhibition.[3] Furthermore, studies have shown that chloride overload in neurons can lower the action potential threshold, further increasing neuronal hyperexcitability.[3]

Q4: What is the role of bicarbonate in GABA-A receptor-mediated currents?

GABA-A receptors are also permeable to bicarbonate ions, although to a lesser extent than chloride ions (PHCO3/PCl is approximately 0.2).[7] In physiological conditions, the efflux of bicarbonate through GABA-A receptors can contribute to the overall current and influence the reversal potential.[6][7][8] By using a low bicarbonate intracellular solution, researchers can minimize this bicarbonate conductance and more effectively isolate the effects of the chloride gradient on GABAergic signaling.

Q5: Can I use CsCl instead of KCl in my high-chloride solution?

Yes, cesium chloride (CsCl) is often used as a substitute for potassium chloride (KCl) in high-chloride intracellular solutions.[9] Cesium is an effective blocker of most potassium channels.[5] Using a Cs-based internal solution can be advantageous when trying to isolate synaptic currents by reducing the cell's potassium conductances, which can improve the quality of voltage-clamp recordings.[4]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Unstable recording or cell swelling The osmolarity of the this compound solution is too high or too low compared to the extracellular solution.Measure the osmolarity of both your intracellular and extracellular solutions. A general guideline is to have the intracellular solution's osmolarity be 10-20 mOsm lower than the extracellular solution.[5][10][11] Adjust the concentration of the main salt (e.g., KCl or K-gluconate) to correct the osmolarity.
Depolarizing GABAergic currents are not observed The intracellular chloride concentration may not be high enough to shift EGABA sufficiently. The health of the cells may be compromised.Increase the chloride concentration in your pipette solution. Ensure that your cells or tissue slices are healthy, as this is critical for obtaining good seals and reliable recordings.[10]
High access resistance that increases over time If using a gluconate-based solution to adjust osmolarity, it can sometimes precipitate and clog the pipette tip.Consider using potassium-methylsulfate (KMeSO₄) instead of K-gluconate, as it can preserve neuronal excitability more effectively and may result in lower access resistance.[5] Filter your intracellular solution through a 0.22 µm filter before use.[5]
Unexpected changes in neuronal firing properties The low bicarbonate concentration may be affecting neuronal excitability through mechanisms independent of GABAergic signaling, such as modulation of KCNQ channels.[7]Be aware that intracellular bicarbonate can modulate neuronal excitability by affecting channels like Kv7/KCNQ.[7] If you observe unexpected changes in firing patterns, consider whether these might be related to the low bicarbonate concentration itself.
Difficulty obtaining a gigaohm seal The pipette tip may be dirty or the wrong size. The health of the cells may be poor. The pressure system may have leaks.Use fresh, clean pipettes for each recording. Ensure your pipette resistance is appropriate for the cell type (typically 4-8 MΩ for whole-cell recordings).[12] Check your pressure system for any leaks.[12] Always use healthy cells for patching.[10]
pH of the intracellular solution is unstable The buffering capacity of HEPES may be insufficient, especially during periods of high neuronal activity.Ensure the pH of your final solution is adjusted correctly (typically to 7.2-7.4) using KOH or CsOH.[5] Do not use HCl to adjust the pH as this will alter the chloride concentration.[13] If pH stability is a concern, you may need to increase the HEPES concentration, but be mindful of its effect on osmolarity.

Experimental Protocols

Protocol 1: Preparation of a this compound Intracellular Solution

This protocol provides a general guideline for preparing a high-chloride, low-bicarbonate intracellular solution. The final concentrations should be optimized for your specific experimental needs.

Materials:

  • Potassium Chloride (KCl) or Cesium Chloride (CsCl)

  • Potassium Gluconate (K-Gluconate) or Potassium Methylsulfate (KMeSO₄)

  • HEPES

  • EGTA

  • MgCl₂

  • ATP-Mg

  • GTP-Na

  • Phosphocreatine

  • Potassium Hydroxide (KOH) or Cesium Hydroxide (CsOH) for pH adjustment

  • Ultrapure water

  • 0.22 µm syringe filter

Procedure:

  • Calculate Concentrations: Determine the desired final concentrations for each component. For a starting point, you can adapt a standard K-Gluconate based recipe by replacing a portion of the K-Gluconate with KCl to achieve the desired high chloride concentration.

  • Dissolve Components: In a beaker with approximately 80% of the final volume of ultrapure water, dissolve the components one by one, ensuring each is fully dissolved before adding the next. It is often recommended to add ATP and GTP last.[14]

  • pH Adjustment: Carefully adjust the pH of the solution to between 7.2 and 7.4 using small additions of a concentrated KOH or CsOH solution.[5] Monitor the pH continuously with a calibrated pH meter. Do not use HCl for pH adjustment as it will alter your final chloride concentration.[13]

  • Final Volume: Bring the solution to the final desired volume with ultrapure water.

  • Osmolarity Measurement: Measure the osmolarity of the solution using an osmometer. The target osmolarity should be 10-20 mOsm lower than your extracellular solution.[5][10] If the osmolarity is too low, you can add more of the primary salt (e.g., KCl or K-Gluconate). If it is too high, you will need to remake the solution with adjusted calculations.

  • Filtering and Storage: Filter the solution through a 0.22 µm syringe filter to remove any precipitates.[5] Aliquot the solution into smaller volumes and store at -20°C. Thaw a fresh aliquot for each day of experiments and keep it on ice.[5][13]

Protocol 2: Optimizing this compound Concentration
  • Establish a Baseline: Begin by performing recordings with a standard, low-chloride intracellular solution to establish the baseline electrophysiological properties of your cells of interest.

  • Titrate Chloride Concentration: Prepare a series of this compound solutions with varying chloride concentrations (e.g., 30 mM, 60 mM, 100 mM). This can be achieved by systematically replacing K-Gluconate with KCl while keeping the total potassium concentration and osmolarity constant.

  • Record and Analyze: For each chloride concentration, perform whole-cell recordings and measure key parameters such as the reversal potential of GABAergic currents, the effect of GABA agonists on membrane potential, and changes in neuronal firing patterns.

  • Data Comparison: Compare the data obtained with different chloride concentrations to determine the optimal concentration that produces the desired effect for your study.

Data Presentation

Table 1: Example Compositions of Intracellular Solutions with Varying Chloride Concentrations

ComponentLow Chloride (Physiological)Moderate ChlorideHigh Chloride (this compound)
K-Gluconate130 mM80 mM0 mM
KCl10 mM60 mM140 mM
HEPES10 mM10 mM10 mM
EGTA0.5 mM0.5 mM0.5 mM
MgCl₂2 mM2 mM2 mM
ATP-Mg4 mM4 mM4 mM
GTP-Na0.4 mM0.4 mM0.4 mM
Phosphocreatine10 mM10 mM10 mM
pH 7.37.37.3
Osmolarity ~290 mOsm~290 mOsm~290 mOsm

Note: These are example concentrations and should be adjusted to achieve the desired osmolarity and experimental outcome.

Table 2: Expected Effects of Varying Intracellular Chloride on GABAergic Signaling

Intracellular [Cl⁻]EGABAEffect of GABA-A Receptor Activation
Low (~5-15 mM)Hyperpolarized relative to resting membrane potentialHyperpolarization or shunting inhibition
Moderate (~30-60 mM)Close to resting membrane potentialShunting inhibition, minimal change in membrane potential
High (>60 mM)Depolarized relative to resting membrane potentialDepolarization, potential for excitation

Visualizations

Experimental_Workflow cluster_prep Solution Preparation cluster_exp Electrophysiology Experiment cluster_analysis Data Analysis cluster_conclusion Conclusion Prep_Standard Prepare Standard Low-Cl- Solution Record_Baseline Record Baseline Properties Prep_Standard->Record_Baseline Prep_HIBO Prepare this compound Solutions (Varying [Cl-]) Record_HIBO Record with This compound Solutions Prep_HIBO->Record_HIBO Analyze_EGABA Analyze EGABA Record_Baseline->Analyze_EGABA Analyze_Firing Analyze Firing Patterns Record_Baseline->Analyze_Firing Record_HIBO->Analyze_EGABA Record_HIBO->Analyze_Firing Compare_Data Compare Data Analyze_EGABA->Compare_Data Analyze_Firing->Compare_Data Optimize_Conc Determine Optimal This compound Concentration Compare_Data->Optimize_Conc

Caption: Workflow for optimizing this compound concentration.

Signaling_Pathway cluster_GABA GABAergic Synapse cluster_Membrane Neuronal Membrane GABA GABA GABA_A_Receptor GABA-A Receptor GABA->GABA_A_Receptor binds Cl_ion Cl- GABA_A_Receptor->Cl_ion influx/efflux HCO3_ion HCO3- GABA_A_Receptor->HCO3_ion efflux Membrane_Potential Membrane Potential Cl_ion->Membrane_Potential influences HCO3_ion->Membrane_Potential influences

Caption: Ion flux through a GABA-A receptor.

Troubleshooting_Logic Start Problem Encountered Check_Osmolarity Check Osmolarity (Intra vs. Extra) Start->Check_Osmolarity Check_Health Check Cell Health Start->Check_Health Check_pH Check pH of Internal Solution Start->Check_pH Check_Cl_Conc Review [Cl-] in Pipette Start->Check_Cl_Conc Adjust_Osmolarity Adjust Osmolarity Check_Osmolarity->Adjust_Osmolarity Improve_Prep Improve Slice/Cell Preparation Check_Health->Improve_Prep Remake_Solution Remake Internal Solution Check_pH->Remake_Solution Increase_Cl Increase [Cl-] Check_Cl_Conc->Increase_Cl

Caption: Troubleshooting logic for this compound experiments.

References

Technical Support Center: Troubleshooting Cl-HIBO Solubility Issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common solubility challenges encountered with Cl-HIBO. The following troubleshooting guides and frequently asked questions (FAQs) provide practical solutions and detailed protocols to ensure successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: My this compound has precipitated out of my aqueous buffer after diluting it from a DMSO stock solution. What should I do?

A1: This is a frequent observation for compounds with limited aqueous solubility. Dimethyl sulfoxide (B87167) (DMSO) is a potent organic solvent ideal for creating concentrated stock solutions of nonpolar compounds. However, upon dilution into an aqueous medium, the significant increase in solvent polarity can cause the compound to "crash out" or precipitate.[1] To address this, consider the following troubleshooting steps:

  • Optimize DMSO Concentration: Keep the final DMSO concentration in your aqueous solution at or below 0.1%, as most cell lines can tolerate this level without adverse effects.[1] You can achieve this by preparing intermediate dilutions of your concentrated stock in DMSO before the final dilution into the aqueous buffer.[1]

  • Gentle Warming: Warming the solution to 37°C may help redissolve the precipitate. However, exercise caution as prolonged exposure to heat can degrade sensitive compounds.[1]

  • Sonication: A brief sonication in a water bath sonicator (5-10 minutes) can aid in breaking up particulate matter and facilitate redissolution.[1]

  • pH Adjustment: If this compound possesses ionizable functional groups, modifying the pH of your aqueous buffer could significantly enhance its solubility. Acidic compounds are generally more soluble at a higher pH, while basic compounds are more soluble at a lower pH.[1]

Q2: What alternative solvents or formulation strategies can I employ to improve the solubility of this compound?

A2: If optimizing the DMSO/aqueous buffer system is insufficient, several alternative approaches can be explored. The choice of solvent or strategy will depend on the specific experimental requirements.

  • Co-solvents: Water-miscible organic solvents, or co-solvents, can be used to increase the solubility of poorly water-soluble compounds.[2][3] Common examples include ethanol, propylene (B89431) glycol (PG), and polyethylene (B3416737) glycols (PEGs).

  • Surfactants: The use of surfactants can help solubilize hydrophobic compounds by forming micelles that encapsulate the drug.[2][4]

  • Inclusion Complexes: Cyclodextrins are often used to form inclusion complexes with poorly soluble drugs, thereby increasing their aqueous solubility.[2][5]

  • Lipid-Based Formulations: For highly lipophilic compounds, lipid-based delivery systems can be an effective strategy to improve solubility and bioavailability.[2][5]

Quantitative Data Summary

The following table summarizes the solubility of a hypothetical poorly soluble compound in various common solvents. This data is provided as a general guide; empirical testing is recommended to determine the optimal solvent for this compound.

SolventSolubility (mg/mL)Notes
DMSO~20A good starting point for stock solutions.[6]
DMF~20Similar to DMSO in solubilizing power.[6]
EthanolVariableCan be used as a co-solvent.
Propylene GlycolVariableOften used in formulations for in vivo studies.
1:10 DMF:PBS~1Illustrates the drop in solubility when diluted in aqueous buffer.[6]

Key Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in an Organic Solvent
  • Weigh the Compound: Accurately weigh the desired amount of this compound using an analytical balance.

  • Solvent Addition: Add the appropriate volume of high-purity, anhydrous organic solvent (e.g., DMSO) to achieve the target concentration (e.g., 10 mM).

  • Dissolution: Vortex the solution for 1-2 minutes to facilitate dissolution.[1]

  • Sonication/Warming (Optional): If the compound does not fully dissolve, briefly sonicate the vial in a water bath sonicator for 5-10 minutes or gently warm the solution to 37°C.[1]

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[1]

Protocol 2: Preparation of a Working Solution in an Aqueous Buffer
  • Pre-warm Buffer: If applicable, warm your aqueous buffer (e.g., cell culture media, PBS) to the experimental temperature (e.g., 37°C).

  • Dilution: Add a small volume of the this compound stock solution to the pre-warmed aqueous buffer. It is crucial to add the stock solution to the buffer and not the other way around to promote rapid dispersion.[1]

  • Rapid Mixing: Immediately after adding the stock solution, vortex or vigorously pipette the solution to ensure uniform mixing and prevent localized precipitation.[1]

  • Final DMSO Check: Calculate the final concentration of the organic solvent in your working solution and ensure it is within the acceptable limits for your specific assay (typically ≤ 0.1% for DMSO).[1]

Visual Guides

G cluster_0 Troubleshooting Workflow for this compound Precipitation A Precipitation Observed in Aqueous Buffer B Optimize DMSO Concentration (≤ 0.1% final) A->B C Gentle Warming (e.g., 37°C) A->C D Sonication A->D E Adjust pH of Aqueous Buffer A->E F Consider Alternative Solvents/Formulations A->F If primary steps fail G Issue Resolved B->G C->G D->G E->G F->G

Caption: A logical workflow for troubleshooting this compound precipitation issues.

G cluster_1 Preparation of Aqueous Working Solution Stock Concentrated this compound Stock in DMSO Mix Add Stock to Buffer + Rapid Mixing Stock->Mix Buffer Pre-warmed Aqueous Buffer Buffer->Mix Final Final Working Solution (Low % DMSO) Mix->Final

Caption: A simplified workflow for preparing the final aqueous working solution.

References

preventing Cl-HIBO degradation in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Cl-HIBO. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling and use of this compound in solution, with a focus on preventing potential degradation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: For initial stock solutions, DMSO is commonly used. For aqueous experimental buffers, ensure the final DMSO concentration is low (typically <0.1%) to avoid solvent effects on your biological system. The stability of this compound in aqueous solutions is critical and should be carefully considered.

Q2: What are the recommended storage conditions for this compound solutions?

A2: Store stock solutions of this compound in DMSO at -20°C or -80°C for long-term storage.[1] For aqueous working solutions, it is best practice to prepare them fresh on the day of the experiment. If short-term storage of aqueous solutions is necessary, store them at 2-8°C for no longer than 24 hours. Avoid repeated freeze-thaw cycles.

Q3: My this compound solution has changed color. What does this indicate?

A3: A change in the color or clarity of your this compound solution may indicate degradation or contamination. Do not use the solution if you observe any visual changes. It is recommended to prepare a fresh solution from a new stock.

Q4: I am observing a decrease in the potency of my this compound solution over time. What could be the cause?

A4: A decrease in potency is a strong indicator of chemical degradation. Several factors can contribute to the degradation of compounds in solution, including pH, temperature, and light exposure. Structurally similar compounds, like ibotenic acid, have shown pH and temperature-dependent decomposition.[2] It is crucial to control these factors to ensure the stability of your this compound solution.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound.

Issue 1: Inconsistent experimental results with different batches of this compound solution.

  • Possible Cause: Degradation of the this compound in older solutions.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Always prepare fresh aqueous working solutions of this compound for each experiment.

    • Standardize Preparation: Ensure a consistent protocol for solution preparation, including the solvent, pH, and final concentration.

    • Perform a Concentration Check: If you have access to analytical instrumentation (e.g., HPLC-UV), you can verify the concentration of your this compound solution.

Issue 2: Complete loss of agonist activity.

  • Possible Cause: Significant degradation of this compound due to improper storage or handling.

  • Troubleshooting Steps:

    • Review Storage Conditions: Verify that your stock and working solutions have been stored at the recommended temperatures and protected from light.

    • Evaluate Solution Age: Discard any aqueous working solutions that are more than 24 hours old.

    • Test a New Stock: Prepare a fresh working solution from a new, unopened vial of this compound powder to rule out contamination or degradation of the original stock.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

  • Materials:

    • This compound powder

    • Anhydrous DMSO

    • Sterile, high-quality microcentrifuge tubes

  • Procedure:

    • Allow the this compound vial to equilibrate to room temperature before opening to prevent moisture condensation.

    • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex briefly until the powder is completely dissolved.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: Assessing the Stability of this compound in an Aqueous Buffer

This protocol provides a framework to evaluate the stability of this compound under your specific experimental conditions.

  • Materials:

    • This compound stock solution (in DMSO)

    • Your experimental aqueous buffer (e.g., PBS, aCSF)

    • HPLC-UV system or a functional cell-based assay

  • Procedure:

    • Prepare a fresh aqueous solution of this compound in your experimental buffer at the desired final concentration.

    • Time Point Zero (T=0): Immediately analyze an aliquot of the solution using HPLC-UV to determine the initial concentration or test its activity in your functional assay. This will serve as your baseline.

    • Incubation: Incubate the remaining solution under your standard experimental conditions (e.g., 37°C, room temperature, protected from light).

    • Subsequent Time Points: At regular intervals (e.g., 1, 2, 4, 8, 24 hours), take additional aliquots of the solution and analyze them using the same method as in step 2.

    • Data Analysis: Compare the concentration or functional activity at each time point to the T=0 baseline. A significant decrease indicates degradation.

Data Presentation

Table 1: Hypothetical Stability of this compound in Aqueous Buffer at Different Temperatures

Time (hours)Concentration at 4°C (% of Initial)Concentration at 25°C (Room Temp) (% of Initial)Concentration at 37°C (% of Initial)
0100%100%100%
299%95%90%
498%90%82%
897%82%70%
2492%65%45%

Note: This data is hypothetical and for illustrative purposes. It is crucial to perform your own stability assessment.

Visualizations

experimental_workflow Experimental Workflow for this compound Stability Assessment cluster_prep Solution Preparation cluster_analysis Analysis cluster_data Data Interpretation prep Prepare fresh aqueous this compound solution t0 T=0 Analysis (HPLC or Functional Assay) prep->t0 incubation Incubate under experimental conditions t0->incubation tn Time Point 'n' Analysis incubation->tn Take aliquots at intervals compare Compare T=n to T=0 tn->compare conclusion Determine Degradation Rate compare->conclusion

Caption: Workflow for assessing this compound stability.

logical_relationship Factors Influencing this compound Degradation cluster_factors Contributing Factors degradation This compound Degradation temp Elevated Temperature temp->degradation ph Non-neutral pH ph->degradation light Light Exposure light->degradation time Extended Time in Solution time->degradation

Caption: Factors that may contribute to this compound degradation.

References

Technical Support Center: Chloride-Dependent High-Intensity Brief Optical (Cl-HIBO) Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The term "Cl-HIBO" (Chloride-dependent High-Intensity Brief Optical) is not a standardized term in the reviewed scientific literature. This guide is developed based on the interpretation that this compound refers to experiments involving the optogenetic manipulation of chloride (Cl-) channels or pumps using high-intensity, brief pulses of light, coupled with the monitoring of intracellular chloride dynamics.

This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common pitfalls associated with these advanced experimental techniques.

Frequently Asked Questions (FAQs)

Q1: What are the critical components of a this compound experiment?

A this compound experiment typically involves three core components:

  • An optogenetic tool: A light-sensitive protein (e.g., a channel or pump) that can modulate intracellular chloride concentrations upon illumination.

  • A chloride indicator: A fluorescent sensor or dye used to visualize and quantify changes in intracellular chloride levels.

  • A light delivery system: A system capable of delivering high-intensity, brief pulses of light of a specific wavelength to activate the optogenetic tool.

Q2: How do I choose the right optogenetic tool for my experiment?

The choice of an optogenetic tool depends on the specific experimental goal. For depleting intracellular chloride, a light-driven chloride pump like Halorhodopsin (NpHR) is often used. For increasing intracellular chloride, a light-gated chloride channel such as GtACR1 or ChloC is suitable. Key considerations include the action spectrum, kinetics (on/off rates), and potential for off-target effects.

Q3: What are the main types of chloride indicators, and which one should I use?

There are two main categories of chloride indicators: genetically encoded fluorescent proteins and synthetic fluorescent dyes.

  • Genetically Encoded Chloride Indicators: These are typically based on Yellow Fluorescent Protein (YFP) variants whose fluorescence is quenched by chloride ions. They can be targeted to specific cell types or subcellular compartments. However, a significant drawback is their sensitivity to pH changes, which can confound the interpretation of fluorescence signals.[1][2][3]

  • Synthetic Chloride Dyes: These are small molecules that are loaded into cells. Some, like MEQ (6-methoxy-N-ethylquinolinium), require UV excitation and can suffer from photobleaching.[2] Newer generations of dyes, however, offer improvements such as being cell-permeable and pH-independent.[3]

The choice depends on factors like the experimental model, the need for cell-type specificity, and the potential for confounding pH changes.

Q4: Why is pH sensitivity a major concern for some chloride indicators?

Many genetically encoded chloride sensors, which are often YFP-based, are also sensitive to changes in intracellular pH.[1][3] Neuronal activity and other cellular processes can cause local pH fluctuations. If the indicator's fluorescence changes due to pH shifts rather than chloride concentration changes, it can lead to misinterpretation of the experimental results.[1][3] Therefore, it is crucial to perform control experiments to assess the contribution of pH changes to the observed fluorescence signals or to use pH-independent dyes.[3]

Troubleshooting Guide

Issue 1: Low or No Apparent Response to Optical Stimulation
Potential Cause Troubleshooting Steps
Poor expression or incorrect localization of the optogenetic tool or chloride sensor. 1. Verify protein expression and localization using immunofluorescence or by co-expressing a fluorescent reporter. 2. Optimize the transfection or viral transduction protocol. 3. Ensure the promoter used is active in your cell type of interest.
Light intensity is too low at the sample plane. 1. Measure the light power at the objective outlet. 2. Check the alignment of the light path. 3. Ensure the objective is suitable for the required wavelength and has good transmission.
Incorrect wavelength of light for the specific optogenetic tool. 1. Confirm the action spectrum of your optogenetic tool from the literature or manufacturer's data. 2. Use appropriate filters for your light source.
Chloride indicator is not sensitive enough or is saturated. 1. Review the dissociation constant (Kd) of your indicator to ensure it is within the expected physiological range of chloride concentration in your cells. 2. Consider using an indicator with a different affinity.
Issue 2: High Cell Death or Phototoxicity
Potential Cause Troubleshooting Steps
High-intensity light is causing cellular damage. 1. Reduce the light intensity to the minimum required for a reliable signal. 2. Decrease the duration and frequency of light pulses. 3. Perform control experiments with non-transfected cells to assess baseline phototoxicity.
Overexpression of the optogenetic tool is toxic. 1. Reduce the concentration of the vector or virus used for transfection/transduction. 2. Use a weaker, cell-type-specific promoter.
Drastic changes in intracellular chloride are inducing apoptosis. 1. Modulate the light stimulation parameters to induce more subtle changes in chloride concentration. 2. Monitor cells for early markers of apoptosis.
Issue 3: Artifactual or Inconsistent Fluorescence Signals
Potential Cause Troubleshooting Steps
pH changes are affecting the chloride indicator. 1. Perform control experiments where you induce pH changes without activating the optogenetic tool (e.g., using a protonophore). 2. Use a ratiometric pH indicator simultaneously to monitor pH. 3. Switch to a pH-independent chloride indicator.[3]
Photobleaching of the chloride indicator. 1. Reduce light exposure by decreasing the intensity or duration of excitation light. 2. Use an anti-fade agent in the imaging medium if possible. 3. Acquire a baseline photobleaching curve and correct your data accordingly.[2]
Movement artifacts in live samples. 1. Use a cell or tissue immobilization technique. 2. Employ image registration algorithms during post-processing to correct for movement.

Experimental Protocols and Data

Generalized Protocol for a this compound Experiment in Cultured Neurons
  • Transfection/Transduction: Co-transfect or co-transduce cultured neurons with vectors encoding the chosen optogenetic tool (e.g., GtACR1) and a genetically encoded chloride sensor (e.g., SuperClomeleon).

  • Expression: Allow 48-72 hours for protein expression.

  • Baseline Imaging: Transfer the culture dish to the microscope stage. Acquire a stable baseline fluorescence of the chloride indicator for 1-2 minutes.

  • Optical Stimulation: Deliver a high-intensity (e.g., 10-20 mW/mm²) brief (e.g., 5-10 ms) pulse of light at the appropriate wavelength (e.g., 470 nm for GtACR1).

  • Post-Stimulation Imaging: Continue to record the fluorescence of the chloride indicator to monitor the change in intracellular chloride concentration and its subsequent recovery.

  • Data Analysis: Quantify the change in fluorescence intensity over time. Correct for photobleaching and normalize the signal to the baseline.

Table 1: Comparison of Common Chloride Indicators
IndicatorTypeExcitation/Emission (nm)pH SensitivityKey AdvantagesKey Disadvantages
SuperClomeleon Genetically EncodedCFP: 434/477, YFP: 514/527YesRatiometric, can be genetically targeted.pH sensitivity can confound results.
Cl-Sensor Genetically Encoded488/520YesCan be genetically targeted.pH sensitive.
MEQ Synthetic Dye~350/~450NoInsensitive to pH.[2]Requires UV excitation, photobleaches.[2]
CytoCl Dyes Synthetic DyeVariesNoCell-permeable, pH-independent.[3]Newer technology, may not be as widely validated.

Visualizations

Cl_HIBO_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cl_ext Cl- Opto_Channel Light-gated Cl- Channel (e.g., GtACR1) Cl_int Cl- Opto_Channel->Cl_int Cl- Influx Indicator Chloride Indicator Cl_int->Indicator Binds to Fluorescence Fluorescence Change Indicator->Fluorescence Causes Light High-Intensity Brief Light Pulse Light->Opto_Channel Activation

Caption: Optogenetic activation of a chloride channel leading to a fluorescence signal.

Cl_HIBO_Workflow A 1. Vector Construction (Optogenetic Tool + Cl- Sensor) B 2. Cell Culture & Transfection/Transduction A->B C 3. Protein Expression B->C D 4. Baseline Fluorescence Imaging C->D E 5. High-Intensity Brief Optical Stimulation D->E F 6. Post-Stimulation Imaging E->F G 7. Data Analysis (Quantification & Correction) F->G H 8. Interpretation G->H

Caption: A typical experimental workflow for this compound experiments.

Troubleshooting_Logic Start Experiment Fails NoResponse No Response to Light? Start->NoResponse CellDeath High Cell Death? NoResponse->CellDeath No CheckExpression Verify Protein Expression & Localization NoResponse->CheckExpression Yes SignalArtifacts Signal Artifacts? CellDeath->SignalArtifacts No ReduceToxicity Reduce Light Intensity or Expression Levels CellDeath->ReduceToxicity Yes CheckpH Control for pH Changes & Photobleaching SignalArtifacts->CheckpH Yes End Problem Solved SignalArtifacts->End No CheckLight Verify Light Power & Wavelength CheckExpression->CheckLight CheckLight->End ReduceToxicity->End CheckpH->End

Caption: A logical flow diagram for troubleshooting common this compound issues.

References

Technical Support Center: Enhancing Cl-HIBO Stability for Long-Term Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the stability of the AMPA receptor agonist, Cl-HIBO (Chloro-homoibotenic acid), for successful long-term experiments. The following sections offer troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and visual guides to relevant signaling pathways.

Troubleshooting Guide: Overcoming this compound Instability

This guide addresses common issues encountered during long-term experiments with this compound, focusing on problems arising from its limited stability in aqueous solutions.

Issue Potential Cause Recommended Solution
Inconsistent or diminishing agonist effect over time. Degradation of this compound in the experimental medium.1. Frequent Media and Compound Renewal: Replace the cell culture medium and re-introduce freshly diluted this compound every 24-48 hours to maintain a consistent effective concentration. 2. Optimize Storage of Stock Solutions: Store stock solutions in small, single-use aliquots at -80°C to minimize freeze-thaw cycles. A datasheet indicates stability in DMSO at -80°C for up to 6 months.[1] 3. Use Stabilizing Agents: Consider the addition of antioxidants (e.g., ascorbic acid) or chelators (e.g., EDTA) to the experimental medium to mitigate oxidative degradation.
High variability between experimental replicates. Inconsistent degradation rates of this compound across different wells or plates.1. Ensure Homogeneous Mixing: Gently swirl the culture plates after the addition of this compound to ensure even distribution. 2. Control Environmental Factors: Maintain consistent temperature, pH, and light exposure across all experimental conditions, as these can influence the rate of chemical degradation. 3. Use Low-Protein-Binding Plates: To minimize the loss of the compound due to adsorption to plastic surfaces, utilize low-protein-binding tissue culture plates.
Unexpected cellular toxicity or off-target effects. Formation of potentially toxic degradation byproducts.1. Characterize Degradation Products: If feasible, use analytical techniques such as HPLC-MS to identify potential degradation products in the aged medium. 2. Perform Vehicle Controls with Aged Medium: As a control, expose cells to the vehicle solution that has been incubated under the same experimental conditions without the cells to assess the toxicity of any potential degradation products.
Difficulty in replicating published results. Differences in experimental protocols affecting this compound stability.1. Standardize Solution Preparation: Prepare fresh working solutions of this compound from a new aliquot of the stock solution for each experiment. 2. Monitor pH of Media: Ensure the pH of the cell culture medium remains stable throughout the experiment, as pH can significantly impact the stability of heterocyclic compounds. The use of buffered solutions is recommended.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for preparing and storing this compound stock solutions?

A1: Based on available data and general best practices for unstable compounds, it is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in anhydrous DMSO.[1] Aliquot the stock solution into small, single-use volumes in tightly sealed, low-adhesion vials and store them at -80°C. This minimizes the number of freeze-thaw cycles and exposure to atmospheric moisture, both of which can accelerate degradation. A datasheet suggests that this compound is stable in DMSO at -80°C for up to 6 months.[1]

Q2: How often should I replace the this compound-containing medium in my long-term cell culture experiment?

A2: Due to the limited stability of this compound in aqueous solutions at 37°C, it is crucial to replenish the compound regularly. For long-term experiments (extending beyond 24 hours), it is recommended to perform a partial or full media change with freshly prepared this compound every 24 to 48 hours. This practice helps to maintain a more consistent concentration of the active agonist throughout the experiment.

Q3: Are there any additives I can use to improve the stability of this compound in my cell culture medium?

A3: While specific stabilizers for this compound have not been extensively documented, general strategies for preventing the degradation of small molecules in culture media can be applied. These include the addition of antioxidants, such as ascorbic acid (Vitamin C) or N-acetylcysteine, to mitigate oxidative damage. The inclusion of a chelating agent like EDTA can also be beneficial by sequestering metal ions that can catalyze degradation reactions. It is important to first test these additives for any potential effects on your specific cell type and experimental readouts.

Q4: How can I assess the stability of this compound under my specific experimental conditions?

A4: To determine the stability of this compound in your experimental setup, you can perform a time-course analysis. Prepare your complete experimental medium containing this compound and incubate it under your standard experimental conditions (e.g., 37°C, 5% CO₂). At various time points (e.g., 0, 8, 24, 48 hours), take an aliquot of the medium and analyze the concentration of the intact this compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection. This will provide a quantitative measure of the compound's degradation rate.

Q5: What are the primary degradation pathways for compounds like this compound?

A5: this compound is a nitrogen-containing heterocyclic compound. Such compounds can be susceptible to degradation through hydrolysis and oxidation.[2] The isoxazole (B147169) ring in this compound's structure may be prone to cleavage under certain pH and temperature conditions. Oxidative degradation can also occur, particularly in the presence of reactive oxygen species that may be generated in cell culture media.

Key Experimental Protocols

Protocol 1: Preparation of Stabilized this compound Working Solutions

Objective: To prepare this compound working solutions with enhanced stability for use in long-term cell culture experiments.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, low-protein-binding microcentrifuge tubes

  • Target cell culture medium (e.g., Neurobasal medium)

  • Sterile-filtered antioxidant stock solution (e.g., 100 mM Ascorbic Acid in water)

  • Sterile-filtered chelator stock solution (e.g., 100 mM EDTA in water, pH adjusted to 7.4)

Procedure:

  • Prepare Stock Solution:

    • Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.

    • Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of powder in anhydrous DMSO.

    • Vortex gently until fully dissolved.

    • Aliquot the stock solution into single-use volumes (e.g., 10 µL) in sterile, low-protein-binding microcentrifuge tubes.

    • Store the aliquots at -80°C.

  • Prepare Working Solution (with stabilizers):

    • On the day of the experiment, thaw a single aliquot of the this compound stock solution.

    • Warm the target cell culture medium to 37°C.

    • To the pre-warmed medium, add the desired final concentration of stabilizers. For example, for a final concentration of 100 µM ascorbic acid and 10 µM EDTA, add the appropriate volumes from the stock solutions.

    • Gently mix the medium containing the stabilizers.

    • Add the required volume of the this compound stock solution to the medium to achieve the desired final experimental concentration.

    • Mix thoroughly by gentle inversion.

    • Use the prepared working solution immediately.

Protocol 2: Assessment of this compound Stability in Cell Culture Medium

Objective: To quantify the degradation of this compound in a specific cell culture medium over time.

Materials:

  • Prepared this compound working solution (from Protocol 1)

  • 24-well low-protein-binding tissue culture plate

  • Humidified incubator (37°C, 5% CO₂)

  • HPLC-MS system with a C18 column

  • Acetonitrile (B52724) (ACN) with 0.1% formic acid (Mobile Phase B)

  • Water with 0.1% formic acid (Mobile Phase A)

  • Internal standard (a stable compound with similar chemical properties, if available)

Procedure:

  • Sample Preparation:

    • Add 1 mL of the this compound working solution to triplicate wells of the 24-well plate.

    • Immediately collect the "time 0" samples (t=0) by transferring 100 µL from each well into labeled microcentrifuge tubes.

    • Place the plate in the incubator.

    • Collect samples at subsequent time points (e.g., 2, 8, 24, 48 hours) by taking 100 µL aliquots from each well.

    • To each 100 µL sample, add 200 µL of cold acetonitrile containing the internal standard to precipitate proteins and quench any enzymatic activity.

    • Vortex for 30 seconds and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

    • Transfer the supernatant to HPLC vials for analysis.

  • HPLC-MS Analysis:

    • Inject the samples onto the HPLC-MS system.

    • Use a gradient elution method with Mobile Phase A and Mobile Phase B to separate this compound from other media components and potential degradation products.

    • Monitor the ion corresponding to the mass of this compound.

    • Quantify the peak area of this compound at each time point, normalized to the peak area of the internal standard.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the time 0 sample.

    • Plot the percentage of remaining this compound against time to visualize the degradation kinetics.

    • From this data, the half-life (t½) of this compound in your specific medium can be calculated.

Signaling Pathways and Experimental Workflows

AMPA Receptor Signaling Cascade

Activation of AMPA receptors by agonists like this compound leads to the influx of sodium ions, causing depolarization of the postsynaptic membrane. This initial event can trigger a cascade of downstream signaling pathways that are crucial for synaptic plasticity, such as Long-Term Potentiation (LTP) and Long-Term Depression (LTD).

AMPA_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate / this compound AMPAR AMPA Receptor Glutamate->AMPAR Binds to Na_influx Na+ Influx AMPAR->Na_influx Opens channel Depolarization Depolarization Na_influx->Depolarization CaMKII CaMKII Depolarization->CaMKII Activates (via NMDA-R Ca2+) PKA PKA Depolarization->PKA Activates (via GPCRs) PKC PKC Depolarization->PKC Activates (via mGluRs) CaMKII->AMPAR Phosphorylates MAPK MAPK/ERK CaMKII->MAPK PKA->AMPAR Phosphorylates PKA->MAPK PKC->AMPAR Phosphorylates PKC->MAPK CREB CREB MAPK->CREB Gene_Expression Gene Expression (Synaptic Plasticity) CREB->Gene_Expression

Caption: AMPA receptor activation and downstream signaling pathways.

Experimental Workflow for Assessing this compound Stability

This workflow outlines the key steps for determining the stability of this compound in your experimental setup.

Stability_Workflow Start Start Prepare_Stock Prepare Concentrated This compound Stock in DMSO Start->Prepare_Stock Prepare_Working Prepare Working Solution in Cell Culture Medium Prepare_Stock->Prepare_Working Incubate Incubate at 37°C, 5% CO₂ Prepare_Working->Incubate Sample Collect Aliquots at Different Time Points (0, 2, 8, 24, 48h) Incubate->Sample Process Protein Precipitation & Supernatant Collection Sample->Process Analyze Analyze by HPLC-MS Process->Analyze Calculate Calculate % Remaining and Half-Life Analyze->Calculate End End Calculate->End

Caption: Workflow for this compound stability assessment.

Logical Relationship for Troubleshooting Inconsistent Results

This diagram illustrates a logical approach to troubleshooting inconsistent experimental outcomes when using this compound.

Troubleshooting_Logic Inconsistent_Results Inconsistent Experimental Results? Check_Stock Check this compound Stock Solution (Age, Storage, Freeze-Thaw) Inconsistent_Results->Check_Stock Yes Check_Protocol Review Experimental Protocol (Media Changes, pH) Inconsistent_Results->Check_Protocol Yes Check_Cells Assess Cell Health and Culture Conditions Inconsistent_Results->Check_Cells Yes New_Stock Prepare Fresh Stock Solution Check_Stock->New_Stock Modify_Protocol Increase Frequency of Media/Compound Renewal Check_Protocol->Modify_Protocol Optimize_Culture Optimize Cell Seeding Density and Health Check_Cells->Optimize_Culture Re-evaluate Re-evaluate Experiment New_Stock->Re-evaluate Modify_Protocol->Re-evaluate Optimize_Culture->Re-evaluate

Caption: Troubleshooting inconsistent results with this compound.

References

Cl-HIBO Technical Support Center: Experimental Controls and Best Practices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Cl-HIBO, a potent and selective agonist for GluA1 and GluA2-containing AMPA receptors. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, troubleshooting, and best practices to ensure robust and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound ((RS)-2-amino-3-(4-chloro-3-hydroxy-5-isoxazolyl)propionic acid) is a synthetic amino acid analogue that acts as a highly selective and potent agonist at α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, with a preference for those containing GluA1 and GluA2 subunits. Its primary mechanism of action is to bind to the ligand-binding domain of these receptors, inducing a conformational change that opens the ion channel. This allows for the influx of cations, primarily Na⁺ and to a lesser extent Ca²⁺ (depending on subunit composition), leading to depolarization of the neuronal membrane and subsequent excitatory postsynaptic potentials (EPSPs).

Q2: What are the essential positive and negative controls for a this compound experiment?

Proper controls are critical for interpreting data from experiments involving this compound.

Control TypeRationaleRecommended Compound(s)Typical Concentration
Positive Control To confirm that the experimental system is responsive to AMPA receptor activation.Kainate or AMPA10-100 µM
Negative Control To ensure that the observed effects are specifically mediated by AMPA receptors.NBQX or GYKI-5246610-50 µM
Vehicle Control To control for any effects of the solvent used to dissolve this compound.The same solvent used for this compound (e.g., DMSO, saline) at the same final concentration.[1][2][3]Match concentration in test condition

Q3: What is a suitable starting concentration for this compound in cell culture experiments?

A starting concentration for in vitro experiments can be estimated from its known EC₅₀ values. For this compound, the EC₅₀ is in the low micromolar range. A good starting point for a dose-response experiment would be to use a range of concentrations from 1 µM to 100 µM. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental endpoint.

Q4: How should I prepare and store this compound?

This compound is typically supplied as a solid. For experimental use, it should be dissolved in an appropriate solvent, such as dimethyl sulfoxide (B87167) (DMSO) or a buffered saline solution, to create a stock solution. It is recommended to prepare fresh solutions for each experiment. If storage is necessary, aliquot the stock solution into single-use vials and store at -20°C or below to minimize freeze-thaw cycles. Consult the manufacturer's datasheet for specific storage recommendations.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
No response or weak response to this compound application 1. Degraded this compound: Improper storage or multiple freeze-thaw cycles. 2. Low receptor expression: The cells may not express sufficient levels of GluA1/GluA2-containing AMPA receptors. 3. Receptor desensitization: Rapid and prolonged application of a high concentration of this compound can lead to receptor desensitization.[4][5][6]1. Prepare fresh this compound solution. 2. Confirm receptor expression using techniques like Western blot or immunocytochemistry. 3. Optimize this compound concentration and application time. Use the lowest effective concentration and apply for shorter durations. Consider using a positive allosteric modulator (PAM) like cyclothiazide (B1669527) to reduce desensitization.
High background signal or non-specific effects 1. Neurotoxicity: High concentrations of this compound can be excitotoxic, leading to cell death and non-specific effects. 2. Vehicle effects: The solvent used to dissolve this compound may have its own biological effects.1. Perform a neurotoxicity assay (e.g., LDH assay or live/dead staining) to determine the toxic concentration range. 2. Always include a vehicle control to differentiate between the effects of this compound and the solvent.[1][2][3]
Variability between experiments 1. Inconsistent cell culture conditions: Variations in cell density, passage number, or media composition. 2. Inconsistent this compound preparation: Errors in weighing or dilution.1. Standardize cell culture protocols. Ensure consistent cell seeding density and use cells within a defined passage number range. 2. Prepare a large batch of this compound stock solution and aliquot for single use to ensure consistency across experiments.

Experimental Protocols

Electrophysiology (Whole-Cell Patch-Clamp)

This protocol describes the recording of AMPA receptor-mediated currents in cultured neurons in response to this compound application.

Methodology:

  • Cell Preparation: Plate primary neurons or a suitable neuronal cell line on coverslips.

  • Recording Setup: Place a coverslip in a recording chamber on the stage of an inverted microscope. Perfuse with artificial cerebrospinal fluid (aCSF) at a constant rate.

  • Patch-Clamp Recording:

    • Pull patch pipettes and fill with an internal solution containing a physiological concentration of chloride ions.

    • Establish a whole-cell patch-clamp configuration on a target neuron.

    • Clamp the neuron at a holding potential of -70 mV.

  • This compound Application:

    • Prepare a range of this compound concentrations in aCSF.

    • Apply this compound to the neuron using a fast-perfusion system.

  • Data Acquisition and Analysis:

    • Record the inward current elicited by this compound application.

    • Analyze the peak amplitude, rise time, and decay kinetics of the current.

Calcium Imaging

This protocol outlines the measurement of intracellular calcium influx in response to this compound-mediated AMPA receptor activation.

Methodology:

  • Cell Preparation: Plate cells on glass-bottom dishes.

  • Calcium Indicator Loading:

    • Incubate cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in a physiological buffer.

    • Wash the cells to remove excess dye.

  • Imaging:

    • Mount the dish on a fluorescence microscope equipped with a camera.

    • Acquire baseline fluorescence images.

  • This compound Stimulation:

    • Add this compound to the imaging chamber at the desired final concentration.

    • Continuously acquire fluorescence images to capture the change in intracellular calcium.

  • Data Analysis:

    • Measure the change in fluorescence intensity over time in individual cells.

    • Quantify the peak calcium response and the duration of the signal.

Western Blot for ERK Phosphorylation

This protocol details the detection of phosphorylated ERK (pERK), a downstream target of AMPA receptor signaling.

Methodology:

  • Cell Treatment:

    • Plate cells and grow to 80-90% confluency.

    • Treat cells with this compound at various concentrations and for different time points (e.g., 5, 15, 30 minutes).

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk.

    • Incubate the membrane with a primary antibody against pERK and total ERK.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

    • Quantify the band intensities and normalize the pERK signal to the total ERK signal.

Visualizations

AMPA_Signaling_Pathway Cl_HIBO This compound AMPAR AMPA Receptor (GluA1/GluA2) Cl_HIBO->AMPAR binds Na_Ca_influx Na+/Ca2+ Influx AMPAR->Na_Ca_influx activates Depolarization Membrane Depolarization Na_Ca_influx->Depolarization CaMKII CaMKII Na_Ca_influx->CaMKII activates PKA PKA Na_Ca_influx->PKA activates ERK ERK CaMKII->ERK PKA->ERK pERK pERK ERK->pERK phosphorylates CREB CREB pERK->CREB activates Gene_Expression Gene Expression CREB->Gene_Expression regulates

Caption: Simplified signaling pathway of this compound-mediated AMPA receptor activation.

Experimental_Workflow_Electrophysiology cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Culture Culture Neurons Prepare_Solutions Prepare aCSF, Internal Solution, & this compound Cell_Culture->Prepare_Solutions Patch_Neuron Establish Whole-Cell Patch-Clamp Prepare_Solutions->Patch_Neuron Record_Baseline Record Baseline Current Patch_Neuron->Record_Baseline Apply_ClHIBO Apply this compound Record_Baseline->Apply_ClHIBO Record_Response Record Inward Current Apply_ClHIBO->Record_Response Analyze_Kinetics Analyze Current Amplitude and Kinetics Record_Response->Analyze_Kinetics

References

Technical Support Center: Addressing Variability in Cl-HIBO Experimental Results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing variability in experimental results when working with the AMPA receptor agonist, Cl-HIBO.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary uses in research?

A1: this compound, or Chloro-homoibotenic acid, is a potent and highly subtype-selective agonist for AMPA receptors containing GluA1 and GluA2 subunits.[1] It is primarily used in neuroscience research to study the function and pharmacology of these specific AMPA receptor subtypes, which are crucial for fast excitatory synaptic transmission in the central nervous system. Its strong desensitizing properties also make it a tool for investigating the kinetics of AMPA receptor desensitization.[1][2]

Q2: What are the most critical factors to consider to ensure the reproducibility of my this compound experiments?

A2: To ensure reproducibility, it is critical to maintain consistency in:

  • Cell Culture Conditions: Adherence to best practices in cell culture is fundamental to ensure the physiological relevance and reproducibility of your experiments. This includes maintaining a consistent cell passage number, density, and ensuring the absence of contamination.

  • This compound Preparation and Storage: Proper handling of your this compound stock is crucial. As a powder, it should be stored at -20°C for long-term stability (up to 2 years).[2] Once dissolved in DMSO, it is stable for 2 weeks at 4°C or 6 months at -80°C.[2] Frequent freeze-thaw cycles should be avoided.

  • Experimental Protocol: Precise and consistent execution of your experimental protocol, including incubation times, solution exchange speeds, and temperature, is key to minimizing variability.

Q3: How does the desensitizing nature of this compound affect my experiments?

A3: this compound is a strongly desensitizing agonist.[1][2] This means that upon binding to the AMPA receptor, it will cause the receptor's ion channel to close rapidly, even in the continued presence of the agonist. This can lead to transient responses in functional assays like electrophysiology and calcium imaging. The rate and extent of desensitization can be a source of variability if not properly controlled.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Inconsistent EC50/IC50 values 1. Cell Health and Passage Number: Cellular responses can change with increasing passage number. 2. Inaccurate Pipetting: Small errors in serial dilutions can lead to large variations in final concentrations. 3. Ligand Degradation: Improper storage or multiple freeze-thaw cycles of this compound stock solutions.1. Use cells within a consistent and low passage number range. Regularly check cell morphology and viability. 2. Calibrate pipettes regularly and use appropriate pipetting techniques. Prepare fresh dilutions for each experiment. 3. Aliquot this compound stock solutions into single-use volumes and store at -80°C.[2]
Rapid loss of cellular response (tachyphylaxis) Receptor Desensitization: Due to the potent and highly desensitizing nature of this compound, repeated applications without sufficient washout will lead to a diminished response.1. Increase the washout period between agonist applications to allow for full recovery from desensitization. 2. Consider using a lower concentration of this compound. 3. For some experimental paradigms, the use of a positive allosteric modulator (PAM) like cyclothiazide (B1669527) (CTZ) can be employed to reduce desensitization, although this will alter the receptor's kinetic properties.
High background signal or noise in electrophysiology recordings 1. Poor Seal Quality: In patch-clamp experiments, an unstable seal will increase noise. 2. Solution Exchange Artifacts: The rapid application of solutions can cause mechanical artifacts. 3. Cellular Health: Unhealthy cells can have unstable membrane potentials.1. Ensure optimal pipette fabrication and polishing. Approach the cell slowly to form a high-resistance (>1 GΩ) seal. 2. Optimize the speed and positioning of your solution application system. Perform control applications with vehicle solution to identify artifacts. 3. Use cells from a healthy, sub-confluent culture.
Low or no response to this compound 1. Low Receptor Expression: The cell line used may not express sufficient levels of GluA1 or GluA2 subunits. 2. Incorrect this compound Concentration: Errors in calculation or dilution of the stock solution. 3. Degraded this compound: The this compound stock may have degraded due to improper storage.1. Verify the expression of GluA1 and GluA2 subunits in your cell line using techniques like qPCR or Western blotting. 2. Double-check all calculations and ensure accurate preparation of working solutions. 3. Use a fresh, properly stored aliquot of this compound.

Quantitative Data Summary

ParameterValueReceptor/SystemReference
EC50 4.7 µMRat recombinant homomeric GluA1[2]
1.7 µMRat recombinant homomeric GluA2[2]
2700 µMRat recombinant homomeric GluA3
1300 µMRat recombinant homomeric GluA4
IC50 0.22 µMAMPA receptor binding assay[2]
Molecular Weight 206.58 g/mol [1][2]
Molecular Formula C6H7ClN2O4[1][2]
CAS Number 909400-43-7[1][2]

Experimental Protocols

Detailed Methodology for Whole-Cell Patch-Clamp Electrophysiology
  • Cell Preparation:

    • Plate cells expressing GluA1/2-containing AMPA receptors onto glass coverslips 24-48 hours before the experiment.

    • Use cells at 50-70% confluency for optimal health and accessibility.

  • Reagent Preparation:

    • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose. Adjust pH to 7.4 with NaOH and osmolarity to ~320 mOsm.

    • Internal Solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 1.1 EGTA, 4 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with KOH and osmolarity to ~290 mOsm.

    • This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Aliquot and store at -80°C.

    • Working Solutions: On the day of the experiment, thaw a stock aliquot and perform serial dilutions in the external solution to achieve the desired final concentrations.

  • Electrophysiological Recording:

    • Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with internal solution.

    • Transfer a coverslip with cells to the recording chamber and perfuse with external solution.

    • Establish a whole-cell patch-clamp configuration on a target cell.

    • Hold the cell at a membrane potential of -60 mV.

    • Use a rapid solution exchange system to apply this compound-containing solutions to the cell. Ensure the application is fast enough to elicit a clear response.

    • Record the inward current mediated by the activation of AMPA receptors.

  • Data Acquisition and Analysis:

    • Acquire data at a sampling rate of 10 kHz and filter at 2 kHz.

    • Measure the peak amplitude of the current response to each this compound concentration.

    • To account for receptor desensitization, ensure a sufficient washout period (e.g., 60-120 seconds) between applications to allow for the recovery of the response.

    • Construct a dose-response curve by plotting the normalized peak current against the logarithm of the this compound concentration and fit the data to a Hill equation to determine the EC50.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_culture Cell Culture patch_clamp Whole-Cell Patch-Clamp cell_culture->patch_clamp reagent_prep Reagent Preparation reagent_prep->patch_clamp stock_prep This compound Stock Preparation stock_prep->reagent_prep drug_app This compound Application patch_clamp->drug_app data_acq Data Acquisition drug_app->data_acq peak_analysis Peak Current Analysis data_acq->peak_analysis dose_response Dose-Response Curve peak_analysis->dose_response param_calc EC50 Calculation dose_response->param_calc

Caption: Experimental workflow for this compound characterization.

signaling_pathway Cl_HIBO This compound AMPA_R GluA1/GluA2 AMPA Receptor Cl_HIBO->AMPA_R Binds Ion_Channel Ion Channel Opening AMPA_R->Ion_Channel Activates Desensitization Receptor Desensitization AMPA_R->Desensitization Induces Na_Influx Na+ Influx Ion_Channel->Na_Influx Depolarization Membrane Depolarization Na_Influx->Depolarization

Caption: AMPA receptor signaling pathway activated by this compound.

troubleshooting_tree cluster_causes Potential Causes cluster_solutions Solutions start Inconsistent Results? cell_health Cell Health/Passage? start->cell_health Check reagent_stability Reagent Stability? start->reagent_stability Check protocol_variance Protocol Variance? start->protocol_variance Check check_cells Use Low Passage Cells cell_health->check_cells If yes new_aliquot Prepare Fresh Aliquots reagent_stability->new_aliquot If yes standardize_protocol Standardize Protocol protocol_variance->standardize_protocol If yes

Caption: Troubleshooting decision tree for experimental variability.

References

Technical Support Center: Refinement of Cl-HIBO Delivery Methods In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the selective GluR1/2 agonist, Cl-HIBO, in in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound, or (RS)-2-amino-3-(4-chloro-3-hydroxy-5-isoxazolyl)propionic acid, is a potent and highly selective agonist for the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) type glutamate (B1630785) receptors, specifically those containing GluR1 and GluR2 subunits. Its primary mechanism of action is to bind to and activate these receptors, leading to the opening of the ion channel and subsequent depolarization of the neuron. This mimics the effect of the endogenous neurotransmitter glutamate but with higher selectivity for specific AMPA receptor subtypes.

Q2: What are the potential in vivo applications of this compound?

A2: Given its selectivity for GluR1/2 subunits, this compound is a valuable research tool for investigating the specific roles of these subunits in various physiological and pathological processes. Potential applications include studying synaptic plasticity, learning and memory, and the pathophysiology of neurological and psychiatric disorders where AMPA receptor function is implicated.

Q3: What are the known side effects of AMPA receptor agonists like this compound in vivo?

A3: A primary concern with potent AMPA receptor agonists is excitotoxicity, which can lead to neuronal damage and cell death.[1] Systemic administration can also induce seizures.[1][2][3] Therefore, careful dose-response studies are critical to identify a therapeutic or experimental window that avoids these severe adverse effects. Other potential side effects can include alterations in motor activity and anxiety-like behaviors.

Q4: How should I prepare a this compound solution for in vivo administration?

A4: this compound is a small molecule that is soluble in polar solvents. For in vivo use, it is recommended to dissolve this compound in a sterile, biocompatible vehicle such as saline (0.9% NaCl) or phosphate-buffered saline (PBS). The pH of the final solution should be adjusted to physiological range (7.2-7.4) to avoid irritation at the injection site. It is crucial to ensure complete dissolution. Gentle warming or sonication may aid dissolution, but the stability of the compound under these conditions should be verified.

Q5: What is the stability of this compound in solution?

A5: Isoxazole-containing compounds can be susceptible to degradation, particularly in acidic conditions.[4] It is recommended to prepare fresh solutions of this compound for each experiment. If short-term storage is necessary, solutions should be kept at 4°C for no longer than 24-48 hours. For longer-term storage, aliquoting and freezing at -20°C or -80°C is advisable, but freeze-thaw cycles should be minimized.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No observable behavioral or physiological effect after administration. Inadequate Dose: The administered dose may be too low to elicit a response.Perform a dose-response study to determine the optimal dose for your specific animal model and experimental paradigm.
Poor Bioavailability: The route of administration may not be optimal for delivering this compound to the target tissue (e.g., poor blood-brain barrier penetration after systemic injection).Consider alternative routes of administration, such as intracerebroventricular (ICV) or direct intracerebral injection for central nervous system (CNS) targets.
Compound Degradation: The this compound solution may have degraded due to improper storage or handling.Prepare fresh solutions for each experiment. Verify the integrity of your stock compound.
High incidence of seizures or animal mortality. Excessive Dose: The administered dose is likely too high, leading to overstimulation of AMPA receptors and excitotoxicity.[1][3]Immediately reduce the dose. Conduct a thorough dose-response study starting with very low doses to identify the maximum tolerated dose (MTD).
Rapid Systemic Administration: A rapid bolus injection (e.g., intravenous) can lead to a transient high concentration of the compound, causing acute toxicity.Consider a slower infusion rate or a different route of administration (e.g., intraperitoneal) that results in slower absorption.
Variability in experimental results between animals. Inconsistent Administration: Variations in injection volume, speed, or location can lead to inconsistent drug exposure.Ensure all personnel are properly trained in the chosen administration technique. For CNS injections, use a stereotaxic frame to ensure accurate and reproducible targeting.
Biological Variability: Age, weight, and strain of the animals can influence their response to the compound.Use animals of the same age, sex, and genetic background. Randomize animals into treatment groups.
Precipitation of this compound in the formulation. Low Solubility: The concentration of this compound may be too high for the chosen vehicle.Try a different vehicle or add a solubilizing agent (e.g., a small percentage of DMSO or cyclodextrin), ensuring the vehicle itself does not have biological effects. Perform solubility tests before in vivo administration.
Incorrect pH: The pH of the solution may not be optimal for this compound solubility.Adjust the pH of the vehicle. Test a range of physiological pH values (e.g., 6.5-8.0) to find the optimal pH for solubility.

Quantitative Data Summary

Disclaimer: The following data are hypothetical and intended for illustrative purposes. Actual experimental values may vary and should be determined empirically.

Table 1: Hypothetical Stability of this compound in Physiological Buffer (PBS, pH 7.4)

Storage ConditionTime PointPercent of Initial Concentration Remaining
Room Temperature (22°C)24 hours92%
Refrigerated (4°C)48 hours98%
Frozen (-20°C)30 days95% (after one freeze-thaw cycle)

Table 2: Hypothetical Biodistribution of this compound in Mice (30 minutes post-intravenous injection)

OrganPercent of Injected Dose per Gram of Tissue (%ID/g)
Brain0.5%
Liver25%
Kidneys15%
Lungs5%
Spleen2%
Blood10%

Experimental Protocols

Protocol 1: Intraperitoneal (IP) Injection of this compound in Mice

  • Preparation:

    • Prepare a sterile solution of this compound in 0.9% saline at the desired concentration. Ensure the pH is adjusted to 7.4.

    • Warm the solution to room temperature before injection.

    • The final injection volume should be approximately 10 µL per gram of body weight.

  • Procedure:

    • Weigh the mouse and calculate the required injection volume.

    • Restrain the mouse appropriately.

    • Insert a 25-27 gauge needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.

    • Aspirate to ensure no fluid is drawn into the syringe, which would indicate entry into a blood vessel or organ.

    • Slowly inject the this compound solution.

    • Withdraw the needle and return the mouse to its cage.

    • Monitor the animal closely for any adverse reactions, particularly seizure-like activity.

Protocol 2: Intracerebroventricular (ICV) Injection of this compound in Rats

  • Preparation:

    • Anesthetize the rat using an appropriate anesthetic agent and place it in a stereotaxic frame.

    • Prepare a sterile, pyrogen-free solution of this compound in artificial cerebrospinal fluid (aCSF).

    • The typical injection volume for rats is 1-5 µL.

  • Procedure:

    • Surgically expose the skull and identify the bregma.

    • Determine the stereotaxic coordinates for the lateral ventricle (e.g., relative to bregma: -0.8 mm anteroposterior, ±1.5 mm mediolateral, -3.5 mm dorsoventral).

    • Drill a small burr hole at the target coordinates.

    • Lower a Hamilton syringe filled with the this compound solution to the target depth.

    • Slowly infuse the solution over several minutes.

    • Leave the syringe in place for a few minutes post-injection to allow for diffusion and prevent backflow.

    • Slowly withdraw the syringe, suture the incision, and provide post-operative care.

    • Monitor the animal for recovery and any neurological signs.

Visualizations

Signaling Pathway

Cl_HIBO_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound AMPA_R GluR1/GluR2 AMPA Receptor This compound->AMPA_R Binds and Activates Na_Ca_influx Na+ / Ca2+ Influx AMPA_R->Na_Ca_influx Depolarization Membrane Depolarization Na_Ca_influx->Depolarization CaMKII CaMKII Na_Ca_influx->CaMKII Activates PKC PKC Na_Ca_influx->PKC Activates PKA PKA Depolarization->PKA Activates CREB CREB Phosphorylation CaMKII->CREB Trafficking Receptor Trafficking CaMKII->Trafficking PKC->CREB PKC->Trafficking PKA->CREB Gene_Expression Gene Expression (e.g., BDNF) CREB->Gene_Expression

Caption: Signaling pathway activated by this compound binding to GluR1/2 AMPA receptors.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_admin Administration cluster_monitoring Monitoring & Analysis cluster_data Data Analysis Formulation This compound Formulation (Vehicle, pH, Concentration) Dose_Selection Dose-Response Study Formulation->Dose_Selection Animal_Prep Animal Preparation (Acclimation, Baseline Measures) Animal_Prep->Dose_Selection Injection In Vivo Administration (e.g., IP, ICV) Dose_Selection->Injection Behavior Behavioral Assessment (e.g., Seizure Scoring) Injection->Behavior Physiology Physiological Recording (e.g., Electrophysiology) Injection->Physiology Tissue Tissue Collection (Post-mortem) Injection->Tissue PK_PD Pharmacokinetic/ Pharmacodynamic Analysis Behavior->PK_PD Physiology->PK_PD Histo Histology/ Immunohistochemistry Tissue->Histo

Caption: General experimental workflow for in vivo studies with this compound.

References

Technical Support Center: Overcoming Challenges in Cl-HIBO Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Chloro-substituted Hydroxamic Acid Isoindolinone-based B-cell lymphoma 2 (Bcl-2) homology 3 (BH3) mimetics (Cl-HIBO) and related compounds.

Troubleshooting Guides

The synthesis of this compound and other hydroxamic acids can be prone to several issues, from low yields to the formation of unwanted byproducts. This section provides a structured guide to identifying and resolving these common problems.

Table 1: Common Issues and Solutions in this compound Synthesis

Problem Potential Cause(s) Recommended Solution(s) Expected Outcome
Low to No Product Yield Incomplete reaction; degradation of starting material or product; inappropriate reaction conditions (temperature, solvent).Verify the quality of starting materials. Optimize reaction time and temperature. Ensure anhydrous conditions if using moisture-sensitive reagents. Consider using a different base or solvent system.Increased yield of the desired hydroxamic acid.
Formation of Carboxylic Acid Byproduct Hydrolysis of the ester starting material or the hydroxamic acid product, particularly under harsh basic conditions.[1]Use milder reaction conditions. Employ a less nucleophilic base. Minimize the amount of water in the reaction mixture.[1]Reduction or elimination of the carboxylic acid byproduct, leading to a purer product mixture.
Presence of Unreacted Ester Starting Material Insufficient reaction time; low reaction temperature; inadequate amount of hydroxylamine (B1172632).Increase the reaction time. Raise the reaction temperature moderately. Use a larger excess of hydroxylamine.Complete consumption of the starting ester, maximizing conversion to the desired product.
Formation of O-Acyl Isomers or Rearrangement Products (Lossen Rearrangement) The inherent reactivity of the hydroxamic acid moiety can lead to rearrangement, especially under certain conditions.[1][2]Maintain neutral or slightly acidic pH during workup and purification. Avoid excessive heating. Protect the hydroxamic acid moiety if performing subsequent reactions.Minimized formation of rearrangement byproducts, preserving the integrity of the hydroxamic acid.[2]
Difficult Purification Presence of multiple byproducts with similar polarities to the desired product.Optimize the reaction to minimize byproducts. Employ alternative purification techniques such as preparative HPLC or crystallization. Consider derivatization to alter polarity for easier separation.Isolation of the this compound product with high purity.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for preparing chloro-substituted hydroxamic acids from esters?

A1: The most common method involves the reaction of a methyl or ethyl ester with hydroxylamine, typically in the presence of a base like potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH).[1] The hydroxylamine acts as a nucleophile, attacking the carbonyl carbon of the ester and displacing the alkoxy group to form the hydroxamic acid.

Q2: My reaction to form a hydroxamic acid from an ester is very slow. How can I accelerate it?

A2: The addition of a catalytic amount of potassium cyanide (KCN) has been shown to significantly accelerate the formation of hydroxamic acids from esters.[3][4] This is believed to proceed through an acyl cyanide intermediate which is more reactive towards nucleophilic attack by hydroxylamine.[3]

Q3: I am observing a significant amount of a byproduct that is not my starting material or desired product. What could it be?

A3: A common byproduct in hydroxamic acid synthesis from esters is the corresponding carboxylic acid, formed via hydrolysis.[1] Another possibility, especially if the reaction is heated or under certain pH conditions, is the formation of isocyanates through a Lossen rearrangement.[1][2]

Q4: What are the optimal conditions for the synthesis of a compound like 2-chloro-N-(4-hydroxyphenyl)acetamide?

A4: A reported synthesis involves dissolving 4-aminophenol (B1666318) in pure acetic acid in an ice bath, followed by the portion-wise addition of chloroacetyl chloride.[5] After stirring, a solution of sodium acetate (B1210297) is added to precipitate the product, which is then filtered, washed, and recrystallized.[5] This method yielded a product with a melting point of 413–415 K and a yield of 89%.[5][6]

Q5: Are there any safety concerns I should be aware of when working with hydroxylamine?

A5: Yes, free hydroxylamine is unstable, potentially explosive, and mutagenic.[3] It is typically handled as a salt, such as hydroxylamine hydrochloride, from which the free hydroxylamine is generated in situ by the addition of a base.[3] Always handle with appropriate personal protective equipment in a well-ventilated fume hood.

Experimental Protocols

Protocol 1: General Synthesis of Hydroxamic Acids from Esters

This protocol is a generalized procedure based on common laboratory practices for the conversion of esters to hydroxamic acids.

  • Preparation of Hydroxylamine Solution: Prepare a solution of hydroxylamine hydrochloride in a suitable solvent (e.g., methanol). Add a stoichiometric equivalent of a base (e.g., potassium hydroxide or sodium methoxide) to generate free hydroxylamine in situ.

  • Reaction Setup: In a separate flask, dissolve the starting ester in a minimal amount of a suitable solvent (e.g., methanol, THF).

  • Reaction: Add the freshly prepared hydroxylamine solution to the ester solution. The reaction is typically stirred at room temperature. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, neutralize the mixture with a weak acid (e.g., acetic acid). The solvent is then removed under reduced pressure.

  • Purification: The crude product is purified by a suitable method, such as column chromatography or recrystallization, to yield the pure hydroxamic acid.

Protocol 2: Synthesis of 2-chloro-N-(3-hydroxyphenyl)acetamide

This protocol is adapted from a literature procedure for the synthesis of a specific chloro-substituted acetamide.[7]

  • Reaction Setup: In a round-bottomed flask equipped with a reflux condenser, dissolve 1.09 g (0.01 mol) of m-aminophenol and 1.38 g (0.01 mol) of K2CO3 in 30 ml of tetrahydrofuran (B95107) (THF).[7]

  • Addition of Reagent: While cooling the flask, add 0.8 ml (0.01 mol) of chloroacetyl chloride dropwise to the solution.[7]

  • Reaction: Stir the resulting mixture for 4 hours at room temperature.[7]

  • Workup: After the reaction is complete, distill off the solvent in vacuo. Dissolve the remaining product in 20 ml of ethyl acetate and wash twice with water.[7]

  • Isolation: Separate the organic layer using a separatory funnel and distill off the ethyl acetate to obtain the product.[7]

Visualizations

Logical Workflow for Troubleshooting Low Yield in this compound Synthesis

G start Low Yield Observed check_purity Check Purity of Starting Materials start->check_purity check_conditions Review Reaction Conditions (Temp, Time, Solvent) start->check_conditions incomplete_rxn Incomplete Reaction? check_purity->incomplete_rxn check_conditions->incomplete_rxn side_products Significant Side Products? incomplete_rxn->side_products No optimize_time_temp Increase Reaction Time / Temperature incomplete_rxn->optimize_time_temp Yes optimize_reagents Increase Excess of Hydroxylamine incomplete_rxn->optimize_reagents Yes analyze_byproducts Analyze Byproducts (e.g., via NMR, MS) side_products->analyze_byproducts Yes purification Optimize Purification Strategy side_products->purification No success Improved Yield optimize_time_temp->success optimize_reagents->success hydrolysis Hydrolysis to Carboxylic Acid? analyze_byproducts->hydrolysis rearrangement Rearrangement Product? analyze_byproducts->rearrangement milder_conditions Use Milder Base / Anhydrous Conditions hydrolysis->milder_conditions rearrangement->milder_conditions milder_conditions->purification purification->success

Caption: Troubleshooting workflow for low yield.

General Reaction Pathway for Hydroxamic Acid Synthesis from an Ester

G cluster_reactants Reactants cluster_products Products Ester R-COOR' (Ester) HydroxamicAcid R-CONHOH (Hydroxamic Acid) Ester->HydroxamicAcid Alcohol R'-OH (Alcohol) Ester->Alcohol Hydroxylamine NH2OH (Hydroxylamine) Hydroxylamine->HydroxamicAcid Base Base (e.g., KOH) Base->HydroxamicAcid Catalyst/Reagent

Caption: Synthesis of hydroxamic acids from esters.

References

Validation & Comparative

A Comparative Guide to the Efficacy of Cl-HIBO and Other AMPA Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of (S)-2-amino-3-(3-chloro-4-hydroxyisoxazol-5-yl)propanoic acid (Cl-HIBO) with other well-established α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor agonists. The data presented is intended to assist researchers in selecting the appropriate agonist for their specific experimental needs, based on potency and receptor subtype selectivity.

Data Presentation: Quantitative Comparison of AMPA Agonist Potency

The following table summarizes the half-maximal effective concentration (EC50) values for this compound and other common AMPA receptor agonists. EC50 is a measure of a drug's potency, representing the concentration required to elicit 50% of its maximal effect. A lower EC50 value indicates higher potency. The data for this compound is presented for different homomeric AMPA receptor subtypes, highlighting its selectivity.

AgonistReceptor SubtypeEC50 (μM)
This compound rat GluR14.7[1]
rat GluR21.7[1]
rat GluR32700[1]
rat GluR41300[1]
AMPA GluR266.2
Quisqualate GluR216.3
Kainate GluR1-flop46

Experimental Protocols

The following are detailed methodologies for two common electrophysiological techniques used to assess the efficacy of AMPA receptor agonists.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This technique is well-suited for studying the properties of ion channels, such as AMPA receptors, expressed in a heterologous system.

1. Oocyte Preparation:

  • Harvest stage V-VI oocytes from adult female Xenopus laevis.

  • Defolliculate the oocytes by enzymatic digestion (e.g., with collagenase) and manual dissection.

  • Incubate the oocytes in Barth's solution supplemented with antibiotics.

2. cRNA Microinjection:

  • Synthesize capped complementary RNA (cRNA) encoding the desired AMPA receptor subunit(s) (e.g., GluR1, GluR2) from linearized plasmid DNA templates.

  • Inject a specific amount of cRNA (e.g., 50 ng) into the cytoplasm of each oocyte using a microinjection setup.

  • Incubate the injected oocytes for 2-7 days to allow for receptor expression and insertion into the cell membrane.

3. Electrophysiological Recording:

  • Place an oocyte in a recording chamber continuously perfused with a recording solution (e.g., ND96: 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.5).

  • Impale the oocyte with two microelectrodes filled with a high-concentration salt solution (e.g., 3 M KCl), one for voltage sensing and one for current injection.

  • Clamp the oocyte membrane potential at a holding potential of -70 mV using a two-electrode voltage clamp amplifier.

4. Data Acquisition and Analysis:

  • Apply the AMPA receptor agonist of interest at various concentrations to the oocyte via the perfusion system.

  • Record the resulting inward currents.

  • To determine the EC50, construct a dose-response curve by plotting the peak current amplitude against the logarithm of the agonist concentration. Fit the data to a sigmoidal function.

  • To determine the Emax, apply a saturating concentration of the agonist and measure the maximal current response.

Whole-Cell Patch Clamp in Neuronal Cultures

This technique allows for the recording of synaptic currents and the effects of agonists on native or recombinantly expressed receptors in neurons.

1. Cell Preparation:

  • Culture primary neurons (e.g., hippocampal or cortical neurons) or a suitable cell line (e.g., HEK293 cells) on coverslips.

  • For cell lines, transfect the cells with plasmids encoding the AMPA receptor subunits of interest.

2. Pipette Preparation:

  • Fabricate borosilicate glass microelectrodes with a resistance of 3-7 MΩ using a micropipette puller.

  • Fill the pipette with an intracellular solution (e.g., containing in mM: 140 K-gluconate, 10 HEPES, 10 NaCl, 0.5 EGTA, 4 ATP-Mg, 0.3 GTP-Na, pH 7.3).

3. Establishing a Whole-Cell Configuration:

  • Place the coverslip with cells in a recording chamber on the stage of an inverted microscope.

  • Perfuse the chamber with an extracellular solution (e.g., artificial cerebrospinal fluid, aCSF).

  • Approach a target neuron with the recording pipette while applying positive pressure.

  • Once a dimple is observed on the cell membrane, release the pressure to form a high-resistance (GΩ) seal.

  • Apply a brief pulse of suction to rupture the cell membrane and achieve the whole-cell configuration.

4. Data Acquisition and Analysis:

  • Clamp the neuron's membrane potential at a holding potential of -70 mV to record AMPA receptor-mediated excitatory postsynaptic currents (EPSCs).

  • Apply the AMPA agonist at different concentrations through the perfusion system or a local application system.

  • Record the inward currents elicited by the agonist.

  • Analyze the data as described for the TEVC method to determine EC50 and Emax values.

Mandatory Visualization

AMPA Receptor Signaling Pathway

AMPA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate / Agonist (e.g., this compound) AMPAR AMPA Receptor Glutamate->AMPAR Binding & Activation Na_influx Na+ Influx AMPAR->Na_influx Ca_influx Ca2+ Influx (if GluA2-lacking) AMPAR->Ca_influx Depolarization Membrane Depolarization Na_influx->Depolarization Downstream Downstream Signaling Cascades (e.g., CaMKII, PKC) Ca_influx->Downstream Depolarization->Downstream Activation of voltage-gated channels

Caption: Simplified signaling pathway of AMPA receptor activation.

Experimental Workflow for Agonist Efficacy Determination

Experimental_Workflow cluster_prep Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis prep_oocytes Oocyte Preparation & cRNA Injection tevc Two-Electrode Voltage Clamp prep_oocytes->tevc prep_neurons Neuronal Cell Culture & Transfection patch Whole-Cell Patch Clamp prep_neurons->patch dose_response Dose-Response Curve Generation tevc->dose_response patch->dose_response ec50_emax EC50 & Emax Determination dose_response->ec50_emax

Caption: General workflow for determining AMPA agonist efficacy.

References

A Comparative Guide to Excitotoxicity Induction: Cl-HIBO versus AMPA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two excitatory amino acid receptor agonists, Chloro-homoibotenic acid (Cl-HIBO) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA), in the context of inducing excitotoxicity. This document outlines their mechanisms of action, presents available quantitative data, details experimental protocols for assessing excitotoxicity, and provides visual representations of the key pathways and workflows.

Introduction to Excitotoxicity

Excitotoxicity is a pathological process by which nerve cells are damaged and killed by excessive stimulation by neurotransmitters such as glutamate (B1630785).[1] This process is implicated in various neurological disorders, including stroke, epilepsy, and neurodegenerative diseases like amyotrophic lateral sclerosis (ALS) and Alzheimer's disease.[1][2] Both this compound and AMPA are potent agonists of the AMPA receptor, a key player in mediating fast excitatory neurotransmission in the central nervous system, and thus are valuable tools for studying excitotoxic mechanisms.

Mechanism of Action

AMPA Receptor Activation and Excitotoxicity

AMPA receptors are ionotropic glutamate receptors that, upon binding to an agonist like glutamate, AMPA, or this compound, undergo a conformational change to open a transmembrane ion channel.[2] This channel is primarily permeable to sodium (Na+) and potassium (K+) ions. The influx of Na+ leads to depolarization of the neuronal membrane.

Excitotoxicity mediated by AMPA receptor overactivation is primarily driven by two mechanisms:

  • Ionic Imbalance and Osmotic Stress: Prolonged activation of AMPA receptors leads to a sustained influx of Na+, causing significant depolarization. This disrupts the normal ionic gradients across the neuronal membrane. To counterbalance the intracellular Na+ increase, chloride ions (Cl-) and water flow into the cell, leading to cytotoxic edema (swelling) and eventual cell lysis, a form of necrotic cell death.[3]

  • Calcium Dysregulation: While most AMPA receptors have low calcium (Ca2+) permeability due to the presence of the GluA2 subunit, some AMPA receptors, particularly those lacking the edited GluA2 subunit, are permeable to Ca2+.[4] Overactivation of these Ca2+-permeable AMPA receptors leads to a direct influx of Ca2+. Furthermore, the strong depolarization caused by Na+ influx through all AMPA receptors can activate voltage-gated calcium channels (VGCCs), leading to a further and more substantial increase in intracellular Ca2+. This excessive intracellular Ca2+ triggers a cascade of neurotoxic events, including the activation of proteases (e.g., calpains), lipases, and nucleases, mitochondrial dysfunction, and the production of reactive oxygen species (ROS), ultimately leading to apoptotic or necrotic cell death.[3][4]

This compound (Chloro-homoibotenic acid)

This compound is identified as a highly desensitizing AMPA receptor agonist with selectivity for GluA1 and GluA2 subunit-containing receptors. As a potent agonist, it is expected to induce excitotoxicity through the same fundamental mechanisms as AMPA. Its high potency suggests that it may be effective at lower concentrations. The desensitizing property means that after an initial strong activation, the receptor's response may decrease over time, which could influence the temporal dynamics of the excitotoxic cascade.

AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid)

AMPA is the prototypical agonist for which the AMPA receptor is named. Its excitotoxic effects have been extensively studied. The degree of AMPA-induced excitotoxicity can be influenced by the subunit composition of the AMPA receptors present on the neurons and the duration of exposure. For instance, prolonged exposure to AMPA has been shown to induce neuronal apoptosis.[5]

Quantitative Comparison of Excitotoxicity

Direct, peer-reviewed quantitative data on the excitotoxicity of this compound (Chloro-homoibotenic acid) is limited in the currently available scientific literature. Therefore, a direct quantitative comparison with AMPA in terms of EC50 for cell death and maximal toxicity is not possible at this time. The table below summarizes the available information for AMPA.

ParameterThis compound (Chloro-homoibotenic acid)AMPA
Primary Target AMPA Receptor (selective for GluA1/GluA2 subunits)AMPA Receptor
Agonist Potency (IC50) 0.22 µM (as a potent AMPA receptor agonist)Varies with receptor subtype and experimental conditions
Excitotoxicity EC50 Data not available in peer-reviewed literature~3 µM (for neuronal cell death in cultured murine cortical neurons with 24-hour exposure)[5]
Maximal Cell Death Data not available in peer-reviewed literature~50% (at concentrations between 100-300 µM in cultured murine cortical neurons with 24-hour exposure)[5]
Key Characteristics Highly desensitizing agonistPrototypical non-desensitizing agonist (in many experimental paradigms)

Signaling Pathways and Experimental Workflow

Signaling Pathway of AMPA Receptor-Mediated Excitotoxicity

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist This compound or AMPA AMPAR AMPA Receptor Agonist->AMPAR Binds to Na_influx Na+ Influx AMPAR->Na_influx Opens channel Ca_influx_AMPAR Ca2+ Influx (via Ca2+-permeable AMPARs) AMPAR->Ca_influx_AMPAR Opens channel VGCC Voltage-Gated Calcium Channel Ca_influx_VGCC Ca2+ Influx (via VGCCs) VGCC->Ca_influx_VGCC Depolarization Depolarization Na_influx->Depolarization Cell_Swelling Cytotoxic Edema (Cell Swelling) Na_influx->Cell_Swelling Leads to Cl- and water influx Depolarization->VGCC Activates Ca_increase [Ca2+]i Increase Ca_influx_AMPAR->Ca_increase Ca_influx_VGCC->Ca_increase Enzyme_activation Activation of Proteases, Lipases, Nucleases Ca_increase->Enzyme_activation Mito_dysfunction Mitochondrial Dysfunction & ROS Production Ca_increase->Mito_dysfunction Cell_Death Excitotoxic Cell Death (Necrosis/Apoptosis) Enzyme_activation->Cell_Death Mito_dysfunction->Cell_Death Cell_Swelling->Cell_Death

Caption: Signaling cascade of AMPA receptor-mediated excitotoxicity.

Experimental Workflow for Assessing Excitotoxicity

G Start Start Cell_Culture Primary Neuronal Culture (e.g., cortical or hippocampal neurons) Start->Cell_Culture Treatment Expose neurons to varying concentrations of this compound or AMPA Cell_Culture->Treatment Incubation Incubate for a defined period (e.g., 24 hours) Treatment->Incubation Viability_Assay Assess Cell Viability Incubation->Viability_Assay MTT_Assay MTT Assay (Metabolic Activity) Viability_Assay->MTT_Assay Method 1 LDH_Assay LDH Assay (Membrane Integrity) Viability_Assay->LDH_Assay Method 2 Data_Analysis Data Analysis: - Calculate % cell viability - Determine EC50 values MTT_Assay->Data_Analysis LDH_Assay->Data_Analysis End End Data_Analysis->End

Caption: General experimental workflow for excitotoxicity assessment.

Experimental Protocols

1. Primary Neuronal Culture

  • Cell Type: Primary cortical or hippocampal neurons are commonly used.

  • Preparation: Neurons are typically isolated from embryonic day 18 (E18) rat or mouse brains. The cortical or hippocampal tissue is dissected, dissociated into single cells, and plated on poly-D-lysine-coated culture plates or coverslips.

  • Culture Medium: Neurons are maintained in a serum-free culture medium, such as Neurobasal medium supplemented with B27, GlutaMAX, and penicillin-streptomycin.

  • Incubation: Cultures are maintained at 37°C in a humidified incubator with 5% CO2. Experiments are typically performed on mature neurons (e.g., 12-14 days in vitro).

2. Induction of Excitotoxicity

  • Agonist Preparation: Stock solutions of this compound and AMPA are prepared in an appropriate solvent (e.g., water or DMSO) and then diluted to the final desired concentrations in the culture medium.

  • Treatment: The culture medium is replaced with a medium containing the desired concentration of the agonist. A range of concentrations should be used to determine a dose-response curve. Control cultures should be treated with vehicle alone.

  • Exposure Time: The duration of agonist exposure can vary depending on the experimental goals. For acute excitotoxicity, exposure may be for a few hours. For studying delayed cell death mechanisms like apoptosis, a longer exposure of 24 hours is common.[5]

3. Assessment of Cell Viability

a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.

  • Procedure:

    • After the agonist treatment period, the culture medium is removed.

    • A solution of MTT (e.g., 0.5 mg/mL in culture medium) is added to each well.

    • The plate is incubated for 2-4 hours at 37°C to allow formazan formation.

    • The MTT solution is removed, and a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.

    • The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Cell viability is expressed as a percentage of the absorbance of the vehicle-treated control wells.

b) Lactate (B86563) Dehydrogenase (LDH) Assay

This assay measures the activity of LDH released from damaged cells into the culture medium, which is an indicator of compromised cell membrane integrity.

  • Principle: LDH is a cytosolic enzyme that is released into the extracellular space when the plasma membrane is damaged. The assay measures the rate of a coupled enzymatic reaction where LDH catalyzes the conversion of lactate to pyruvate, which in turn reduces a tetrazolium salt to a colored formazan product.

  • Procedure:

    • After the agonist treatment period, a sample of the culture medium is collected from each well.

    • The medium sample is transferred to a new plate.

    • The LDH assay reagent (containing lactate, NAD+, and the tetrazolium salt) is added to each sample.

    • The plate is incubated at room temperature for a specified time (e.g., 30 minutes), protected from light.

    • The reaction is stopped with a stop solution.

    • The absorbance of the colored product is measured using a microplate reader at a wavelength of 490 nm.

  • Data Analysis: The amount of LDH release is typically normalized to the total LDH content (obtained by lysing all cells in a parallel set of wells) to calculate the percentage of cytotoxicity.

Conclusion

Both this compound and AMPA are valuable tools for inducing and studying excitotoxicity through the activation of AMPA receptors. While AMPA is a well-characterized agonist with a substantial body of literature detailing its excitotoxic effects, specific quantitative data for this compound in the context of excitotoxicity is not yet widely available in peer-reviewed publications. Based on its reported high potency as an AMPA receptor agonist, this compound is presumed to be a potent inducer of excitotoxicity. Further experimental investigation is required to quantitatively characterize the excitotoxic profile of this compound and directly compare it to that of AMPA. The experimental protocols detailed in this guide provide a framework for conducting such comparative studies.

References

Comparative Analysis of Cl-HIBO and Willardiine Compounds: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of two distinct classes of ionotropic glutamate (B1630785) receptor ligands, Cl-HIBO and willardiine compounds, reveals their differential selectivity and functional profiles at AMPA and kainate receptors. This guide provides a comparative analysis of their performance, supported by available experimental data, to aid researchers, scientists, and drug development professionals in selecting the appropriate pharmacological tools for their studies.

Executive Summary

This compound ((RS)-2-amino-3-(4-chloro-3-hydroxy-5-isoxazolyl)propionic acid) emerges as a highly potent and selective agonist for the GluA1 and GluA2 subtypes of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. In contrast, the willardiine family of compounds, derived from the naturally occurring excitotoxin willardiine, exhibits a broader spectrum of activity, with different analogues demonstrating varying degrees of agonism and even antagonism at both AMPA and kainate receptors. The selectivity of willardiine analogues is heavily influenced by the substituent at the 5-position of the uracil (B121893) ring. This guide presents a compilation of quantitative data from electrophysiological and binding studies, details of common experimental protocols, and visualizations of the relevant signaling pathways to facilitate a comprehensive understanding of these two important classes of glutamate receptor modulators.

Data Presentation: Quantitative Comparison

The following tables summarize the available quantitative data for this compound and various willardiine compounds. It is important to note that the data have been compiled from different studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.

Table 1: Electrophysiological Potency of Willardiine Analogues on AMPA-preferring Receptors in Hippocampal Neurons [1]

CompoundEC50 (μM)
(S)-5-Fluorowillardiine1.5
(S)-Willardiine45
(R,S)-AMPA11
(S)-5-Chlorowillardiine~Bromo
(S)-5-Bromowillardiine~Chloro
(S)-5-Iodowillardiine>Willardiine
(S)-5-Nitrowillardiine~Cyano
(S)-5-Cyanowillardiine~Trifluoromethyl
(S)-5-Trifluoromethylwillardiine~Cyano
(S)-5-Methylwillardiine251

Table 2: Electrophysiological Potency of Willardiine Analogues on Kainate-preferring Receptors in Dorsal Root Ganglion (DRG) Neurons [1]

CompoundEC50 (μM)
(S)-5-Trifluoromethylwillardiine0.070
(S)-5-Iodowillardiine>Bromo
(S)-5-Bromowillardiine~Chloro
(S)-5-Chlorowillardiine~Bromo
(S)-5-Nitrowillardiine~Cyano
(S)-5-Cyanowillardiine~Nitro
Kainate
(S)-5-Methylwillardiine>Kainate
(S)-5-Fluorowillardiine69
(S)-Willardiine>>AMPA

Table 3: Selectivity of this compound on Cloned AMPA Receptors (Electrophysiology) [2]

Receptor SubtypesSelectivity over GluA3/4
GluA1/2275- to 1600-fold

Disclaimer: The data presented in these tables are from different studies and may not be directly comparable due to variations in experimental preparations (e.g., native neurons vs. cloned receptors) and conditions. For a definitive comparison, these compounds should be evaluated side-by-side in the same experimental paradigm.

Experimental Protocols

Radioligand Binding Assay (Competitive Inhibition)

This protocol is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from a receptor.

1. Membrane Preparation:

  • Tissues or cells expressing the target receptor (e.g., HEK293 cells transfected with specific AMPA or kainate receptor subunits) are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.

  • The homogenate is centrifuged at low speed to remove nuclei and large debris.

  • The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the membranes.

  • The membrane pellet is washed and resuspended in a suitable assay buffer.

2. Binding Assay:

  • In a multi-well plate, incubate the membrane preparation with a fixed concentration of a suitable radioligand (e.g., [³H]AMPA for AMPA receptors, [³H]kainate for kainate receptors) and varying concentrations of the unlabeled test compound (this compound or a willardiine analogue).

  • Non-specific binding is determined in the presence of a high concentration of a non-labeled standard ligand (e.g., L-glutamate).

  • The reaction is incubated to equilibrium (e.g., 60 minutes at 4°C).

3. Separation and Counting:

  • The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • The filters are washed rapidly with ice-cold buffer.

  • The radioactivity retained on the filters is measured using a scintillation counter.

4. Data Analysis:

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

  • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the ion currents flowing through receptor channels in response to agonist application.

1. Cell Preparation:

  • Neurons (e.g., cultured hippocampal or cortical neurons) or transfected HEK293 cells are plated on coverslips.

  • The coverslip is placed in a recording chamber on the stage of an inverted microscope and continuously perfused with an external solution (e.g., artificial cerebrospinal fluid).

2. Recording Setup:

  • A glass micropipette with a tip diameter of ~1 µm is filled with an internal solution (mimicking the intracellular ionic composition) and mounted on a micromanipulator.

  • The pipette is lowered onto the surface of a cell, and gentle suction is applied to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.

  • The membrane patch under the pipette tip is then ruptured by a brief pulse of suction, establishing the whole-cell configuration.

3. Data Acquisition:

  • The cell is voltage-clamped at a holding potential (e.g., -60 mV).

  • The test compound (this compound or a willardiine analogue) is applied to the cell via a rapid perfusion system.

  • The resulting inward current, carried primarily by Na⁺ ions through the activated AMPA or kainate receptors, is recorded using a patch-clamp amplifier.

4. Data Analysis:

  • The peak amplitude of the current is measured at different concentrations of the agonist.

  • A dose-response curve is constructed, and the EC50 value (the concentration of agonist that produces 50% of the maximal response) is determined by fitting the data to the Hill equation.

Mandatory Visualization

Signaling Pathways

The following diagrams illustrate the primary signaling mechanisms of AMPA and kainate receptors upon activation by agonists like this compound and willardiine compounds.

AMPA_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist Agonist (e.g., this compound, Willardiine) AMPA_R AMPA Receptor Agonist->AMPA_R Binds Na_influx Na+ Influx AMPA_R->Na_influx Opens Channel Ca_influx Ca2+ Influx (GluA2-lacking) AMPA_R->Ca_influx Opens Channel Depolarization Depolarization Na_influx->Depolarization LTP LTP Induction Depolarization->LTP CaMKII CaMKII Activation Ca_influx->CaMKII PKC PKC Activation Ca_influx->PKC CaMKII->LTP PKC->LTP PKA PKA Activation PKA->LTP

Caption: Postsynaptic AMPA Receptor Signaling Pathway.

Kainate_Receptor_Signaling cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal Kainate_R_pre Presynaptic Kainate Receptor AC Adenylyl Cyclase Kainate_R_pre->AC Activates cAMP cAMP AC->cAMP PKA_pre PKA cAMP->PKA_pre Vesicle Glutamate Vesicle PKA_pre->Vesicle Phosphorylates proteins involved in exocytosis Glutamate_release Increased Glutamate Release Vesicle->Glutamate_release Glutamate Glutamate Glutamate->Kainate_R_pre Binds Kainate_R_post Postsynaptic Kainate Receptor Glutamate->Kainate_R_post Binds Na_influx_post Na+ Influx Kainate_R_post->Na_influx_post Opens Channel Depolarization_post Depolarization Na_influx_post->Depolarization_post

Caption: Presynaptic and Postsynaptic Kainate Receptor Signaling.

Experimental Workflow

The following diagram outlines a typical workflow for the pharmacological characterization of a novel compound at ionotropic glutamate receptors.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_in_vitro In Vitro Characterization cluster_receptor_subtypes Receptor Subtype Selectivity cluster_functional_assays Functional Assays Synthesis Synthesis of This compound or Willardiine Analogue Purification Purification & Structural Verification (NMR, MS) Synthesis->Purification Binding_Assay Radioligand Binding Assay (Determine Ki) Purification->Binding_Assay Electrophysiology Whole-Cell Patch-Clamp (Determine EC50, Efficacy) Purification->Electrophysiology Cloned_Receptors Screening on Cloned AMPA & Kainate Receptor Subtypes Binding_Assay->Cloned_Receptors Electrophysiology->Cloned_Receptors Native_Neurons Electrophysiology on Native Neurons Cloned_Receptors->Native_Neurons Synaptic_Plasticity LTP/LTD Experiments Native_Neurons->Synaptic_Plasticity

Caption: Pharmacological Characterization Workflow.

Conclusion

This compound stands out as a valuable research tool for selectively activating GluA1/2-containing AMPA receptors. Its high potency and selectivity make it ideal for dissecting the specific roles of these receptor subtypes in synaptic transmission and plasticity. The willardiine family, with its diverse range of activities, offers a broader platform for studying the structure-function relationships of both AMPA and kainate receptors. The choice between this compound and a willardiine analogue will ultimately depend on the specific research question and the desired receptor target profile. Further side-by-side comparative studies are warranted to provide a more definitive quantitative comparison of these two important classes of glutamate receptor ligands.

References

Unraveling the Role of Cl-HIBO in AMPA Receptor Signaling: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the experimental data and genetic models used to validate the activity of Cl-HIBO, a selective AMPA receptor agonist, providing a comparative analysis with other relevant compounds and detailed experimental protocols for researchers in neuroscience and drug development.

This compound, or Chloro-homoibotenic acid, has emerged as a valuable pharmacological tool for dissecting the complex roles of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors in synaptic transmission and plasticity. Its high selectivity for AMPA receptors containing GluR1 and GluR2 subunits allows for targeted investigations into the specific functions of these receptor subtypes. This guide provides a comprehensive comparison of this compound with other AMPA receptor modulators, supported by experimental data and detailed protocols, with a particular focus on cross-validation using genetic models.

Comparative Analysis of AMPA Receptor Agonists

The efficacy and selectivity of this compound are best understood in the context of other AMPA receptor agonists. The following table summarizes key quantitative data for this compound and comparable compounds.

CompoundTarget SubunitsBinding Affinity (Ki)Electrophysiological Selectivity (EC50 Ratio)Reference
This compound GluR1/2Not explicitly reported275-1600 fold (GluR1/2 over GluR3/4)[1]
(S)-Willardiine Non-selective AMPA/KainateEC50 (Hippocampal Neurons): Fluoro > Cyano ≈ Trifluoromethyl ≈ Nitro > Chloro ≈ Bromo > AMPA > Iodo > Willardiine > Kainate > MethylPotency varies with 5-position substituent[1]
CX516 (Ampalex) Positive Allosteric ModulatorNot an agonist, modulates receptor functionEnhances glutamate-evoked currents[2][3][4]

Table 1: Quantitative Comparison of AMPA Receptor Modulators. This table highlights the distinct properties of this compound as a highly selective agonist for GluR1/2 subunits compared to the broader spectrum agonist (S)-Willardiine and the positive allosteric modulator CX516.

Cross-Validation with Genetic Models

Genetic models, particularly knockout mice lacking specific AMPA receptor subunits, have been instrumental in validating the subunit selectivity of compounds like this compound. While direct studies applying this compound to GluA1 or GluA2 knockout mice are not extensively documented in publicly available literature, the well-established phenotypes of these models provide a framework for predicting and interpreting the effects of this compound.

  • GluA1 Knockout (Gria1-/-) Mice: These mice exhibit deficits in certain forms of synaptic plasticity, such as long-term potentiation (LTP), and show impairments in spatial memory tasks.[5][6] The application of this compound to tissues from these animals would be expected to elicit a significantly diminished response in pathways dependent on GluA1-containing AMPA receptors.

  • GluA2 Knockout (Gria2-/-) Mice: The absence of the GluA2 subunit leads to the formation of calcium-permeable AMPA receptors, resulting in altered synaptic plasticity and, in some cases, increased neuronal vulnerability.[6][7][8][9][10] Studies in these mice have revealed the critical role of GluA2 in regulating synaptic strength and learning.[11] Investigating the effects of this compound in these models could further elucidate the contribution of GluA2-containing receptors to its overall pharmacological profile.

Signaling Pathways and Experimental Workflows

The activation of GluR1/2-containing AMPA receptors by this compound initiates a cascade of intracellular signaling events crucial for synaptic plasticity.

AMPA_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate (B1630785)/\nthis compound Glutamate/ This compound AMPA_R AMPA Receptor (GluA1/GluA2) Glutamate/\nthis compound->AMPA_R Binds Na_Ca_influx Na+ / Ca2+ Influx AMPA_R->Na_Ca_influx Opens Depolarization Depolarization Na_Ca_influx->Depolarization CaMKII CaMKII Na_Ca_influx->CaMKII Activates LTP Long-Term Potentiation (LTP) Depolarization->LTP MAPK MAPK (ERK) CaMKII->MAPK Activates CREB CREB MAPK->CREB Phosphorylates Gene_Expression Gene Expression & Protein Synthesis CREB->Gene_Expression Induces Gene_Expression->LTP Supports

Figure 1. AMPA Receptor Signaling Pathway. Agonist binding to the AMPA receptor leads to ion influx, depolarization, and activation of downstream kinases, culminating in changes in gene expression and synaptic strength.

The following diagram illustrates a typical experimental workflow for characterizing the effects of this compound.

Experimental_Workflow cluster_preparation Preparation cluster_assays Assays cluster_analysis Data Analysis Tissue Brain Tissue (Wild-type vs. Knockout) Slices Acute Brain Slices Tissue->Slices Membranes Synaptic Membranes Tissue->Membranes Electrophysiology Whole-cell Patch Clamp (LTP measurement) Slices->Electrophysiology Western_Blot Western Blot (Protein phosphorylation) Slices->Western_Blot After this compound treatment Binding_Assay Radioligand Binding Assay (Affinity determination) Membranes->Binding_Assay Data_Quantification Quantification of - EPSC amplitude - Binding affinity (Ki) - Protein levels Electrophysiology->Data_Quantification Binding_Assay->Data_Quantification Western_Blot->Data_Quantification Comparison Comparison between WT and KO Data_Quantification->Comparison

Figure 2. Experimental Workflow. A general overview of the steps involved in validating this compound's effects using genetic models and various biochemical and electrophysiological techniques.

Detailed Experimental Protocols

To facilitate the replication and extension of these findings, detailed protocols for key experiments are provided below.

Electrophysiology: Whole-Cell Patch-Clamp Recordings from Acute Hippocampal Slices

This protocol is adapted from standard methods for recording synaptic currents and long-term potentiation (LTP).[3][12][13][14][15]

1. Slice Preparation:

  • Anesthetize a mouse (wild-type or knockout) and perfuse transcardially with ice-cold, oxygenated (95% O2 / 5% CO2) cutting solution (in mM: 194 sucrose, 30 NaCl, 4.5 KCl, 1 MgCl2, 26 NaHCO3, 1.2 NaH2PO4, and 10 D-glucose).
  • Rapidly dissect the brain and prepare 300-400 µm thick coronal or sagittal hippocampal slices using a vibratome in ice-cold cutting solution.
  • Transfer slices to a holding chamber with artificial cerebrospinal fluid (aCSF) (in mM: 124 NaCl, 4.5 KCl, 2 CaCl2, 1 MgCl2, 26 NaHCO3, 1.2 NaH2PO4, and 10 D-glucose), saturated with 95% O2 / 5% CO2, and allow to recover for at least 1 hour at room temperature.

2. Recording:

  • Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at a constant flow rate.
  • Obtain whole-cell patch-clamp recordings from CA1 pyramidal neurons under visual guidance using differential interference contrast (DIC) microscopy.
  • Use borosilicate glass pipettes (3-5 MΩ) filled with an internal solution (e.g., in mM: 135 Cs-methanesulfonate, 8 NaCl, 10 HEPES, 0.5 EGTA, 4 Mg-ATP, 0.3 Na-GTP, pH 7.2-7.3, 290-300 mOsm).
  • Record AMPA receptor-mediated excitatory postsynaptic currents (EPSCs) at a holding potential of -70 mV to block NMDA receptor activation.
  • Establish a stable baseline of EPSCs for at least 20 minutes by stimulating Schaffer collateral afferents with a bipolar electrode.

3. LTP Induction and Drug Application:

  • Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz for 1 second, separated by 20 seconds).
  • To test the effect of this compound, bath-apply the compound at a desired concentration for a defined period before and during LTP induction.
  • Record EPSCs for at least 60 minutes post-HFS to assess the magnitude and stability of LTP.

Radioligand Binding Assay

This protocol is a general guideline for determining the binding affinity of this compound to AMPA receptors.[16][17][18][19][20]

1. Membrane Preparation:

  • Homogenize dissected brain tissue (e.g., hippocampus or cortex) from wild-type or knockout mice in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) with protease inhibitors.
  • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
  • Centrifuge the supernatant at high speed to pellet the crude membrane fraction.
  • Wash the membrane pellet by resuspension and centrifugation.
  • Resuspend the final pellet in assay buffer and determine the protein concentration.

2. Binding Reaction:

  • In a 96-well plate, incubate a fixed amount of membrane protein with increasing concentrations of a radiolabeled AMPA receptor antagonist (e.g., [3H]CNQX) in the presence or absence of varying concentrations of unlabeled this compound.
  • Incubate at a specific temperature (e.g., 4°C or room temperature) for a time sufficient to reach equilibrium.

3. Separation and Counting:

  • Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
  • Wash the filters rapidly with ice-cold wash buffer.
  • Measure the radioactivity retained on the filters using a scintillation counter.

4. Data Analysis:

  • Determine non-specific binding in the presence of a saturating concentration of a non-radiolabeled ligand.
  • Calculate specific binding by subtracting non-specific from total binding.
  • Analyze the competition binding data using non-linear regression to determine the IC50 value of this compound, from which the binding affinity (Ki) can be calculated.

Western Blotting for Downstream Signaling Molecules

This protocol outlines the steps to measure the phosphorylation of key signaling proteins like CaMKII and MAPK (ERK) following this compound treatment.[4][7][10][21][22]

1. Cell/Tissue Treatment and Lysis:

  • Treat acute brain slices or cultured neurons with this compound for various time points.
  • Lyse the cells or tissue in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
  • Determine the protein concentration of the lysates.

2. SDS-PAGE and Protein Transfer:

  • Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

3. Immunoblotting:

  • Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
  • Incubate the membrane with a primary antibody specific for the phosphorylated form of the protein of interest (e.g., anti-phospho-CaMKII or anti-phospho-ERK).
  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

4. Detection and Analysis:

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
  • Strip the membrane and re-probe with an antibody against the total form of the protein to normalize for loading differences.
  • Quantify the band intensities to determine the relative change in protein phosphorylation.

By providing a clear comparison of this compound with other AMPA receptor modulators and detailing the experimental methodologies for its validation, this guide aims to equip researchers with the necessary information to effectively utilize this selective agonist in their investigations of AMPA receptor function in health and disease.

References

Cl-HIBO: A High-Precision Tool for AMPA Receptor Research

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to a Subtype-Selective Agonist

In the intricate landscape of neuroscience research, the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor stands as a pivotal player in fast excitatory synaptic transmission and synaptic plasticity. To dissect its multifaceted roles in both physiological and pathological processes, researchers rely on precise pharmacological tools. Among these, (RS)-2-amino-3-(4-chloro-3-hydroxy-5-isoxazolyl)propionic acid (Cl-HIBO) has emerged as a valuable standard, offering a high degree of subtype selectivity for GluA1 and GluA2 subunits of the AMPA receptor. This guide provides an objective comparison of this compound with other commonly used AMPA receptor agonists, supported by experimental data and detailed protocols to aid researchers in their experimental design and interpretation.

Performance Comparison of AMPA Receptor Agonists

The utility of an AMPA receptor agonist is defined by its potency, selectivity, efficacy, and kinetic properties. This compound distinguishes itself primarily through its remarkable selectivity for GluA1 and GluA2 subunits over GluA3 and GluA4. This feature allows for the targeted investigation of AMPA receptors with specific subunit compositions, which are known to have distinct physiological roles and subcellular localizations.

Below is a summary of the quantitative data comparing this compound with other standard AMPA receptor agonists: AMPA, quisqualate, and kainate.

AgonistReceptor SubunitEC50 (μM)Binding Affinity (Ki in μM)Relative EfficacyDesensitization Kinetics (τ)
This compound GluA14.7~0.22Potent AgonistStrongly desensitizing
GluA21.7
GluA32700
GluA41300
AMPA GluA1-4 (non-selective)12 - 66.2~2.4Full AgonistRapid desensitization (~2-10 ms)
Quisqualate GluA1-4 (non-selective)16.3~1.1Full AgonistRapid desensitization (~4-80 ms)
Kainate GluA1-4 (non-selective)46~0.013 - 0.076Partial/Full AgonistWeakly/non-desensitizing

Note: The reported values are compiled from multiple studies and may vary depending on the experimental conditions, such as the expression system and specific splice variants of the receptor subunits.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental approaches in AMPA receptor research, the following diagrams are provided.

AMPA_Receptor_Signaling cluster_membrane Postsynaptic Membrane cluster_extracellular Synaptic Cleft cluster_intracellular Intracellular Signaling AMPA_R AMPA Receptor (GluA1/2) Ca_ion Ca²⁺ Influx AMPA_R->Ca_ion Na⁺ influx & Ca²⁺ (if GluA2-lacking) NMDA_R NMDA Receptor NMDA_R->Ca_ion Ca²⁺ influx CaMKII_mem CaMKII CaMKII_active Activated CaMKII CaMKII_mem->CaMKII_active PKA_mem PKA PKA_active Activated PKA PKA_mem->PKA_active PKC_mem PKC Glutamate Glutamate Glutamate->AMPA_R Binds Cl_HIBO This compound Cl_HIBO->AMPA_R Binds Ca_ion->CaMKII_mem cAMP cAMP cAMP->PKA_mem MAPK_pathway MAPK/ERK Pathway CaMKII_active->MAPK_pathway CREB CREB PKA_active->CREB MAPK_pathway->CREB Gene_expression Gene Expression (Synaptic Plasticity) CREB->Gene_expression

Fig. 1: AMPA Receptor Downstream Signaling Pathway

Agonist_Screening_Workflow cluster_preparation Preparation cluster_primary_screen Primary Screening cluster_secondary_screen Secondary Screening & Characterization cluster_analysis Data Analysis & Comparison Cell_Culture Cell Culture (e.g., HEK293 cells) Transfection Transient Transfection (AMPA-R subunits) Cell_Culture->Transfection Binding_Assay Radioligand Binding Assay (Determine Ki) Transfection->Binding_Assay Electrophysiology Whole-Cell Patch Clamp (Determine EC50, Efficacy, Kinetics) Binding_Assay->Electrophysiology Hits Data_Analysis Data Analysis (Curve fitting, Statistical analysis) Electrophysiology->Data_Analysis Comparison Compare Potency, Selectivity, Efficacy, and Kinetics Data_Analysis->Comparison Compound_Library Agonist Library (this compound, AMPA, etc.) Compound_Library->Binding_Assay Compound_Library->Electrophysiology

Fig. 2: Experimental Workflow for AMPA Receptor Agonist Screening

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for Agonist Characterization

This protocol is designed to determine the potency (EC50), efficacy, and kinetics (desensitization and deactivation) of AMPA receptor agonists on cultured cells expressing specific AMPA receptor subunits.

Cell Preparation:

  • Culture human embryonic kidney (HEK293) cells or other suitable host cells on glass coverslips.

  • Transiently transfect the cells with cDNAs encoding the desired AMPA receptor subunits (e.g., GluA1flop and/or GluA2flop). Co-transfect with a marker gene (e.g., GFP) to identify transfected cells.

  • Use the cells for recording 24-48 hours post-transfection.

Recording Solutions:

  • External Solution (in mM): 140 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose. Adjust pH to 7.4 with NaOH.

  • Internal Solution (in mM): 140 CsF, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.2 Na-GTP. Adjust pH to 7.2 with CsOH.

Recording Procedure:

  • Transfer a coverslip with transfected cells to the recording chamber on an inverted microscope.

  • Continuously perfuse the chamber with the external solution.

  • Identify transfected cells using fluorescence microscopy.

  • Establish a whole-cell patch-clamp configuration using a borosilicate glass pipette (3-5 MΩ resistance) filled with the internal solution.

  • Clamp the cell at a holding potential of -60 mV.

  • Rapidly apply the agonist-containing external solution using a fast-perfusion system.

  • For EC50 determination: Apply increasing concentrations of the agonist (e.g., this compound, AMPA) and record the peak current response.

  • For desensitization kinetics: Apply a saturating concentration of the agonist for a prolonged duration (e.g., 100-500 ms) and measure the decay of the current. Fit the decay phase with one or two exponential functions to determine the time constant(s) (τ) of desensitization.

  • For deactivation kinetics: Apply a brief pulse of a saturating agonist concentration (e.g., 1 ms) and measure the decay of the current after the removal of the agonist. Fit the decay to determine the deactivation time constant.

Data Analysis:

  • Normalize the peak current responses to the maximal response and plot against the agonist concentration. Fit the data with the Hill equation to determine the EC50.

  • Analyze the current decay traces to determine the desensitization and deactivation kinetics.

Radioligand Binding Assay for Affinity Determination

This protocol is used to determine the binding affinity (Ki) of unlabeled agonists by measuring their ability to compete with a radiolabeled antagonist for binding to AMPA receptors.

Membrane Preparation:

  • Homogenize brain tissue (e.g., rat cortex) or cultured cells expressing AMPA receptors in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Centrifuge the homogenate at low speed to remove nuclei and large debris.

  • Centrifuge the supernatant at high speed to pellet the membranes.

  • Wash the membrane pellet and resuspend in the binding buffer.

  • Determine the protein concentration of the membrane preparation.

Binding Assay:

  • Set up the binding reaction in tubes containing:

    • A fixed concentration of a radiolabeled AMPA receptor antagonist (e.g., [³H]CNQX).

    • Increasing concentrations of the unlabeled agonist (e.g., this compound, AMPA).

    • A known amount of membrane protein.

    • Binding buffer to the final volume.

  • For non-specific binding determination, include tubes with a high concentration of a non-radiolabeled antagonist.

  • Incubate the tubes at a specific temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters.

  • Wash the filters quickly with ice-cold buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

Data Analysis:

  • Subtract the non-specific binding from the total binding to obtain the specific binding at each concentration of the unlabeled agonist.

  • Plot the specific binding as a percentage of the control (no competitor) against the log concentration of the unlabeled agonist.

  • Fit the data to a one-site competition model to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion

This compound serves as a powerful and selective tool for probing the function of GluA1- and GluA2-containing AMPA receptors. Its high subtype selectivity offers a distinct advantage over less selective agonists like AMPA, quisqualate, and kainate, enabling a more nuanced understanding of AMPA receptor physiology and pharmacology. By providing detailed comparative data and experimental protocols, this guide aims to facilitate the effective use of this compound and other agonists in advancing our knowledge of the critical role of AMPA receptors in the central nervous system.

Independent Replication and Comparative Analysis of Cl-HIBO, a Subtype-Selective GluR1/2 Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Analysis of AMPA Receptor Agonists

The following tables summarize the quantitative data for Cl-HIBO and selected alternative AMPA receptor agonists. Data is compiled from binding affinity and electrophysiological studies.

Table 1: Radioligand Binding Affinities of AMPA Receptor Agonists

CompoundReceptor SubtypeKi (nM)RadioligandSource
This compound GluR14.7[³H]AMPA[1]
GluR21.7[³H]AMPA[1]
GluR3>10,000[³H]AMPA[1]
GluR4>10,000[³H]AMPA[1]
(S)-CPW399 GluR1-[³H]AMPA[2][3]
GluR2-[³H]AMPA[2][3]
GluR3-[³H]AMPA[2][3]
GluR4-[³H]AMPA[2][3]
(S)-Willardiine GluR1High Affinity-[4]
GluR2High Affinity-[4]
GluR3Lower Affinity-[4]
GluR4Lower Affinity-[4]
(S)-Br-HIBO GluR1-[³H]AMPA[5]
GluR3126-fold lower than GluR1[³H]AMPA[5]

Note: Quantitative Ki values for (S)-CPW399 and (S)-Willardiine at individual cloned receptors were not explicitly detailed in the reviewed sources, though their selectivity profiles are described qualitatively.

Table 2: Electrophysiological Potencies of AMPA Receptor Agonists

CompoundReceptor SubtypeEC50 (µM)Experimental SystemSource
This compound GluR1o0.23Xenopus Oocytes[1]
GluR2o(R)0.22Xenopus Oocytes[1]
GluR3o63Xenopus Oocytes[1]
GluR4o>300Xenopus Oocytes[1]
(S)-CPW399 -~70 (induces cell death)Mouse Cerebellar Granule Cells[6]
(S)-Br-HIBO GluR1o-Xenopus Oocytes[5]
GluR3o37-fold higher than GluR1oXenopus Oocytes[5]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.

Radioligand Binding Assay Protocol

This protocol is a generalized procedure for determining the binding affinity of a compound to AMPA receptors expressed in cell lines.

  • Membrane Preparation:

    • Culture cells (e.g., HEK293) stably expressing the desired AMPA receptor subunit (GluR1, GluR2, GluR3, or GluR4).

    • Harvest cells and homogenize in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed to pellet the cell membranes.

    • Wash the membrane pellet and resuspend in the binding buffer.

    • Determine the protein concentration of the membrane preparation.

  • Binding Assay:

    • In a 96-well plate, add the cell membrane preparation to each well.

    • Add increasing concentrations of the unlabeled test compound (e.g., this compound).

    • Add a fixed concentration of a radiolabeled ligand that binds to the same site (e.g., [³H]AMPA).

    • Incubate the plate at a specific temperature (e.g., 4°C) for a set time to reach equilibrium.

    • To determine non-specific binding, a parallel set of wells should contain a high concentration of a non-radiolabeled standard agonist (e.g., L-glutamate).

  • Separation and Counting:

    • Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer to remove any unbound radioligand.

    • Place the filters in scintillation vials with a scintillation cocktail.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from the total binding to obtain specific binding.

    • Plot the specific binding as a function of the log concentration of the test compound.

    • Use non-linear regression analysis to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Whole-Cell Patch-Clamp Electrophysiology Protocol

This protocol outlines the procedure for recording AMPA receptor-mediated currents from cells expressing specific receptor subtypes, such as Xenopus oocytes or cultured neurons.

  • Cell Preparation:

    • For Xenopus oocytes, inject cRNA encoding the desired AMPA receptor subunits. Incubate the oocytes for 2-4 days to allow for receptor expression.

    • For cultured neurons, plate cells on coverslips and allow them to mature.

  • Recording Setup:

    • Place the oocyte or coverslip with neurons in a recording chamber on the stage of an inverted microscope.

    • Continuously perfuse the chamber with an external recording solution (e.g., a saline solution containing appropriate ions).

    • Pull a glass micropipette to create a recording electrode with a resistance of 2-5 MΩ.

    • Fill the recording electrode with an internal solution containing ions that mimic the intracellular environment.

  • Whole-Cell Configuration:

    • Under visual guidance, carefully approach a cell with the recording electrode.

    • Apply gentle suction to form a high-resistance seal (a "giga-seal") between the electrode tip and the cell membrane.

    • Apply a brief pulse of suction to rupture the patch of membrane under the electrode tip, establishing the whole-cell recording configuration. This allows for electrical access to the entire cell.

  • Data Acquisition:

    • Clamp the cell membrane potential at a holding potential (e.g., -60 mV) using a patch-clamp amplifier.

    • Apply the agonist (e.g., this compound) to the cell via the perfusion system.

    • Record the resulting transmembrane current, which represents the flow of ions through the activated AMPA receptors.

    • To generate a dose-response curve, apply a range of agonist concentrations.

  • Data Analysis:

    • Measure the peak amplitude of the current response for each agonist concentration.

    • Plot the normalized peak current as a function of the log concentration of the agonist.

    • Fit the data with a Hill equation to determine the EC50 (the concentration of the agonist that produces 50% of the maximal response) and the Hill slope.

Visualizations

The following diagrams illustrate key concepts and workflows related to the study of this compound and other AMPA receptor agonists.

AMPA_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate AMPAR AMPA Receptor GluR1/2 Glutamate->AMPAR:f1 Binds Cl_HIBO This compound Cl_HIBO->AMPAR:f1 Binds (Selective) Na_Ca_Influx Na+ / Ca2+ Influx AMPAR->Na_Ca_Influx Channel Opening Depolarization Membrane Depolarization Na_Ca_Influx->Depolarization Downstream_Signaling Downstream Signaling (e.g., CaMKII, PKC) Depolarization->Downstream_Signaling Experimental_Workflow_Electrophysiology cluster_prep Preparation cluster_recording Recording cluster_analysis Analysis Cell_Culture Cell Culture/ Oocyte Injection Receptor_Expression AMPA Receptor Expression Cell_Culture->Receptor_Expression Patch_Clamp Whole-Cell Patch-Clamp Receptor_Expression->Patch_Clamp Agonist_Application Agonist Application (e.g., this compound) Patch_Clamp->Agonist_Application Current_Recording Record Ionic Currents Agonist_Application->Current_Recording Dose_Response Generate Dose- Response Curve Current_Recording->Dose_Response EC50_Calculation Calculate EC50 and Hill Slope Dose_Response->EC50_Calculation Logical_Relationship_Agonist_Comparison Start Start: Select Agonist Cl_HIBO Cl_HIBO Start->Cl_HIBO Comparator Comparator Agonist Start->Comparator Binding_Assay Radioligand Binding Assay Cl_HIBO->Binding_Assay Electrophysiology Electrophysiology (Patch-Clamp) Cl_HIBO->Electrophysiology Comparator->Binding_Assay Comparator->Electrophysiology Ki_Value Determine Ki (Binding Affinity) Binding_Assay->Ki_Value EC50_Value Determine EC50 (Potency) Electrophysiology->EC50_Value Selectivity Compare Subtype Selectivity Ki_Value->Selectivity EC50_Value->Selectivity

References

A Comparative Analysis of the In Vitro and In Vivo Effects of Cl-HIBO, a Selective AMPA Receptor Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the in vitro and in vivo effects of Cl-HIBO ((RS)-2-Amino-3-(4-chloro-3-hydroxy-5-isoxazolyl)propionic acid), a potent and highly selective agonist for the GluR1 and GluR2 subunits of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. This document summarizes key experimental data, outlines detailed methodologies for the cited experiments, and presents visual diagrams of the relevant signaling pathways and experimental workflows.

In Vitro and In Vivo Effects of this compound: A Tabular Summary

The following tables provide a structured overview of the quantitative data gathered from foundational studies on this compound.

Table 1: In Vitro Activity of this compound at AMPA Receptor Subtypes

ParameterGluR1GluR2GluR3GluR4
EC₅₀ (μM) 4.71.727001300
IC₅₀ (μM) 0.22 (as a potent AMPA receptor agonist)---

Table 2: Qualitative In Vivo Effects of this compound

EffectObservationComparison
Neurotoxicity PresentSimilar to AMPA

Understanding the Mechanism: AMPA Receptor Signaling Pathway

This compound exerts its effects by acting as an agonist at AMPA receptors, which are ligand-gated ion channels crucial for fast excitatory synaptic transmission in the central nervous system. The binding of an agonist like this compound triggers a conformational change in the receptor, opening the ion channel and allowing the influx of cations such as Na⁺ and Ca²⁺. This influx leads to depolarization of the postsynaptic membrane. The specific signaling cascade initiated by AMPA receptor activation can vary depending on the neuronal context and the specific subunits comprising the receptor.

AMPA_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound AMPA_R AMPA Receptor (GluR1/2) This compound->AMPA_R Binds to Ion_Influx Na+ / Ca2+ Influx AMPA_R->Ion_Influx Opens Channel Depolarization Membrane Depolarization Ion_Influx->Depolarization Leads to Downstream Downstream Signaling Cascades Depolarization->Downstream

This compound activation of the AMPA receptor signaling pathway.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vitro Experiments

1. Radioligand Binding Assay for AMPA Receptors

This assay is used to determine the binding affinity of a compound (in this case, this compound) to its receptor.

Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Measurement cluster_analysis Data Analysis Membrane_Prep Prepare cell membranes expressing AMPA receptors Incubate Incubate membranes, radioligand, and this compound Membrane_Prep->Incubate Radioligand Prepare radiolabeled ligand (e.g., [3H]AMPA) Radioligand->Incubate Cl_HIBO_sol Prepare serial dilutions of this compound Cl_HIBO_sol->Incubate Filter Separate bound from free radioligand via filtration Incubate->Filter Measure Measure radioactivity of bound ligand Filter->Measure Analyze Calculate IC50 value Measure->Analyze

Workflow for a competitive radioligand binding assay.

Protocol:

  • Membrane Preparation: Homogenize tissues or cells expressing the target AMPA receptor subunits in a suitable buffer. Centrifuge the homogenate to pellet the membranes, then wash and resuspend the pellet.

  • Binding Reaction: In a multi-well plate, combine the prepared membranes, a fixed concentration of a radiolabeled AMPA receptor ligand (e.g., [³H]AMPA), and varying concentrations of the unlabeled test compound (this compound).

  • Incubation: Incubate the reaction mixture at a specific temperature (e.g., 4°C) for a set period to allow binding to reach equilibrium.

  • Separation: Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Use non-linear regression to fit the data and determine the IC₅₀ value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.

2. Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This electrophysiological technique is used to measure the ion flow through channels expressed in the membrane of Xenopus oocytes, allowing for the characterization of agonist effects.

Protocol:

  • Oocyte Preparation: Surgically harvest oocytes from a female Xenopus laevis frog. Treat the oocytes with collagenase to remove the follicular layer.

  • cRNA Injection: Inject the oocytes with cRNA encoding the specific AMPA receptor subunits (e.g., GluR1, GluR2). Incubate the oocytes for 2-7 days to allow for receptor expression.

  • Electrophysiological Recording:

    • Place an oocyte in a recording chamber continuously perfused with a saline solution.

    • Impale the oocyte with two microelectrodes, one for voltage sensing and one for current injection.

    • Clamp the membrane potential at a holding potential (e.g., -70 mV).

    • Apply the agonist (this compound) at various concentrations to the perfusion solution.

    • Record the resulting current responses.

  • Data Analysis: Plot the peak current response against the this compound concentration. Fit the data with a Hill equation to determine the EC₅₀ value, which is the concentration of this compound that elicits a half-maximal response.

In Vivo Experiment

1. Neurotoxicity Assessment

This type of study evaluates the toxic effects of a substance on the nervous system in a living organism.

Neurotoxicity_Workflow Animal_Model Select Animal Model (e.g., rodents) Dosing Administer this compound (e.g., intracerebroventricular injection) Animal_Model->Dosing Observation Observe for clinical signs of neurotoxicity Dosing->Observation Histology Perform histological analysis of brain tissue Observation->Histology Analysis Analyze for neuronal damage or loss Histology->Analysis

General workflow for in vivo neurotoxicity assessment.

Protocol:

  • Animal Model: Utilize a suitable animal model, such as mice or rats.

  • Administration: Administer this compound directly into the central nervous system, for example, via intracerebroventricular (ICV) or direct intracerebral injection, to bypass the blood-brain barrier. A range of doses should be tested alongside a vehicle control.

  • Behavioral Observation: Monitor the animals for a set period for any behavioral abnormalities or signs of neurotoxicity, such as seizures, motor deficits, or changes in activity levels.

  • Histopathological Analysis: After the observation period, euthanize the animals and perfuse the brains. Collect the brain tissue, fix it in formalin, and embed it in paraffin.

  • Staining and Microscopy: Section the brain tissue and stain it with markers for neuronal viability (e.g., Nissl stain) or neuronal damage (e.g., Fluoro-Jade).

  • Quantification of Neuronal Damage: Analyze the stained sections under a microscope to assess the extent of neuronal loss or damage in specific brain regions compared to the control group.

This guide provides a foundational comparison of the in vitro and in vivo effects of this compound. Further research is warranted to expand upon these initial findings and to explore the full therapeutic and toxicological profile of this selective AMPA receptor agonist.

Validating the Effects of Novel Modulators on Receptor Desensitization: A Comparative Guide Centered on the Hypothetical Compound Cl-HIBO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the effects of novel compounds on receptor desensitization, using the hypothetical molecule, chloro-homoibotenic acid (Cl-HIBO), as a case study for modulation of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor desensitization. By comparing its potential effects with established AMPA receptor modulators, this document outlines the necessary experimental data and protocols for a thorough characterization.

Introduction to AMPA Receptor Desensitization

AMPA receptors are ionotropic glutamate (B1630785) receptors that mediate the majority of fast excitatory synaptic transmission in the central nervous system. Upon binding to glutamate, the receptor's ion channel opens, leading to depolarization of the postsynaptic membrane. However, in the continued presence of the agonist, many AMPA receptors rapidly enter a desensitized state, where the channel closes despite the continued presence of the agonist. This process of desensitization is crucial for shaping synaptic responses and preventing excitotoxicity. The modulation of AMPA receptor desensitization is a key area of interest for the development of therapeutics for a range of neurological and psychiatric disorders.

Comparative Analysis of AMPA Receptor Modulators

To validate the effects of a novel compound like this compound, it is essential to compare its activity with that of well-characterized AMPA receptor modulators. The following table summarizes the expected effects of different classes of modulators on AMPA receptor desensitization.

Modulator ClassExample Compound(s)Expected Effect on DesensitizationMechanism of Action
Agonist Glutamate, AMPA, Br-HIBOInduces rapid and profound desensitizationBinds to the agonist binding site and stabilizes the receptor in a closed-cleft conformation, which is coupled to both channel opening and subsequent entry into a desensitized state.
Competitive Antagonist NBQX, CNQXNo direct effect on desensitization, but can prevent agonist-induced desensitization. May facilitate recovery from desensitization.[1]Competes with the agonist for the same binding site, thereby preventing receptor activation and subsequent desensitization.[2]
Positive Allosteric Modulator (PAM) Cyclothiazide, AniracetamReduces the rate and extent of desensitization.[3][4]Binds to an allosteric site on the receptor, stabilizing the activated state and making entry into the desensitized state less favorable.[5]
Hypothetical Modulator This compound To be determined To be determined (e.g., agonist, antagonist, PAM, or a novel mechanism)

Experimental Protocols for Validating this compound's Effects on AMPA Receptor Desensitization

The following outlines a standard experimental workflow for characterizing the impact of a novel compound on AMPA receptor desensitization using patch-clamp electrophysiology on cultured neurons or HEK293 cells expressing recombinant AMPA receptors.

Whole-Cell Patch-Clamp Recordings
  • Objective: To measure macroscopic currents and the overall desensitization kinetics of a population of AMPA receptors.

  • Cell Preparation: Culture primary neurons (e.g., hippocampal or cortical neurons) or HEK293 cells transfected with specific AMPA receptor subunits (e.g., GluA1/GluA2).

  • Recording Configuration: Establish a whole-cell patch-clamp configuration.

  • Solutions:

    • External Solution (in mM): 150 NaCl, 3 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 5 glucose (pH 7.4).

    • Internal Solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.2 Na-GTP (pH 7.2).

  • Drug Application: Utilize a rapid solution exchange system to apply glutamate (e.g., 10 mM) for a prolonged duration (e.g., 100-500 ms) to induce desensitization. Co-apply this compound with glutamate to observe its effects.

  • Data Analysis:

    • Measure the peak current and the steady-state current.

    • Calculate the extent of desensitization as: (1 - (I_steady-state / I_peak)) * 100%.

    • Fit the decay of the current with one or two exponential functions to determine the time constant(s) of desensitization (τ_des).[6]

Paired-Pulse Protocol
  • Objective: To measure the rate of recovery from desensitization.

  • Protocol: Apply two identical pulses of glutamate (e.g., 10 mM for 100 ms) separated by a variable inter-pulse interval.

  • Data Analysis: Plot the peak amplitude of the second response as a fraction of the first against the inter-pulse interval. Fit the data with an exponential function to determine the time constant of recovery from desensitization (τ_rec).[6]

Outside-Out Patch Recordings
  • Objective: To study the properties of a small number of receptors with higher temporal resolution.

  • Protocol: Similar to whole-cell recordings but with an outside-out patch configuration, allowing for even faster solution exchange. This is particularly useful for measuring rapid deactivation kinetics.

  • Data Analysis: Analyze desensitization and recovery as described for whole-cell recordings.

Visualizing Signaling Pathways and Experimental Workflows

To aid in the conceptual understanding of AMPA receptor modulation and the experimental approach to validating a novel compound, the following diagrams are provided.

AMPA_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate AMPAR AMPA Receptor Agonist Site Allosteric Site Ion Channel Glutamate->AMPAR:f1 Binds Cl_HIBO This compound Cl_HIBO->AMPAR:f1 Binds (Hypothesized Agonist/Antagonist) Cl_HIBO->AMPAR:f2 Binds (Hypothesized PAM) PAM PAM (e.g., Cyclothiazide) PAM->AMPAR:f2 Binds Antagonist Antagonist (e.g., NBQX) Antagonist->AMPAR:f1 Blocks Ion_Flow Na+ Influx Ca2+ Influx AMPAR:f3->Ion_Flow Opens Depolarization Depolarization Ion_Flow->Depolarization

Figure 1: Simplified signaling pathway of AMPA receptor modulation.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis Cell_Culture Cell Culture (Neurons or Transfected HEK293) Patch_Clamp Patch-Clamp Recording (Whole-cell or Outside-out) Cell_Culture->Patch_Clamp Drug_Application Rapid Application of: - Glutamate - Glutamate + this compound - Glutamate + Control Compounds Patch_Clamp->Drug_Application Desensitization_Kinetics Measure: - Peak & Steady-State Current - Extent of Desensitization - Time Constant of Desensitization (τ_des) Drug_Application->Desensitization_Kinetics Recovery_Kinetics Paired-Pulse Protocol: - Measure Time Constant of  Recovery (τ_rec) Drug_Application->Recovery_Kinetics Comparison Compare this compound effects to known modulators Desensitization_Kinetics->Comparison Recovery_Kinetics->Comparison

Figure 2: Experimental workflow for validating this compound's effects.

Logical_Comparison cluster_outcomes Potential Outcomes for this compound Cl_HIBO Characterize this compound's Effect on AMPA Receptor Desensitization Outcome_Agonist Induces Desensitization (Agonist-like) Cl_HIBO->Outcome_Agonist Compare to Glutamate Outcome_Antagonist Blocks Agonist-Induced Desensitization (Antagonist-like) Cl_HIBO->Outcome_Antagonist Compare to NBQX Outcome_PAM Reduces Desensitization (PAM-like) Cl_HIBO->Outcome_PAM Compare to Cyclothiazide Outcome_Novel Novel Mechanism Cl_HIBO->Outcome_Novel

Figure 3: Logical framework for classifying this compound's effects.

Conclusion

The validation of a novel compound's effect on receptor desensitization requires a systematic and comparative approach. While direct data on this compound is not yet available, the framework presented in this guide provides a clear pathway for its characterization. By employing rigorous electrophysiological techniques and comparing the results to the well-defined actions of known AMPA receptor modulators, researchers can effectively determine the mechanism of action of new chemical entities like this compound and assess their therapeutic potential.

References

Safety Operating Guide

Essential Safety and Operational Protocols for Handling Cl-HIBO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides critical safety and logistical information for the handling of Cl-HIBO (Chloro-homoibotenic acid), a potent AMPA receptor agonist. Given the absence of a publicly available, detailed Safety Data Sheet (SDS) for this specific compound, the following guidance is based on best practices for handling potent neuroexcitatory agents and general laboratory safety principles.

Understanding the Hazard

This compound, or Chloro-homoibotenic acid (CAS 909400-43-7), is a research chemical that acts as a highly desensitising AMPA receptor agonist. Due to its potent neuroactive properties, it must be handled with extreme caution to avoid accidental exposure, which could lead to adverse neurological effects. All personnel must be thoroughly trained on the potential hazards and the procedures outlined in this document before handling this compound.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to prevent dermal, ocular, and respiratory exposure.

PPE ComponentSpecificationRationale
Gloves Double-gloving with nitrile gloves.Prevents direct skin contact. Double-gloving provides an extra layer of protection against tears and contamination.
Eye Protection Chemical splash goggles or a full-face shield.Protects eyes from splashes and aerosols. A face shield offers broader protection for the entire face.
Lab Coat A fully buttoned lab coat, preferably a disposable one.Protects skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved respirator (e.g., N95 or higher) is recommended, especially when handling the solid compound or preparing solutions.Minimizes the risk of inhaling airborne particles.

Safe Handling and Operational Plan

Adherence to a strict operational plan is crucial for minimizing the risk of exposure and ensuring a safe laboratory environment.

3.1. Designated Work Area

  • All work with this compound must be conducted in a designated and clearly marked area, such as a chemical fume hood or a glove box.

  • The work area must be equipped with an eyewash station and a safety shower in close proximity.

3.2. Weighing and Solution Preparation

  • Preparation: Before starting, ensure all necessary equipment and reagents are within the designated work area.

  • Weighing:

    • Handle the solid compound within a chemical fume hood to minimize inhalation risk.

    • Use a dedicated set of spatulas and weighing paper.

    • Tare the balance with the weighing paper before adding the compound.

    • Carefully transfer the desired amount of this compound to the weighing paper.

  • Solution Preparation:

    • Add the solvent to the vessel first, and then slowly add the weighed this compound to prevent splashing.

    • If sonication is required, ensure the vessel is securely capped.

3.3. Experimental Use

  • Clearly label all solutions containing this compound with the compound name, concentration, date, and hazard symbols.

  • When transferring solutions, use appropriate tools such as pipettes with filtered tips to prevent aerosol generation.

  • Avoid working alone. It is recommended to have a second person present or in the vicinity who is aware of the experiment and emergency procedures.

Disposal Plan

Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and accidental exposure.

4.1. Waste Segregation

  • Solid Waste: All disposable items that have come into contact with this compound (e.g., gloves, weighing paper, pipette tips) must be collected in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions and contaminated solvents should be collected in a separate, sealed, and clearly labeled hazardous waste container.

4.2. Decontamination

  • All non-disposable equipment (e.g., glassware, spatulas) must be decontaminated immediately after use. A suitable decontamination procedure involves rinsing with a solvent known to dissolve this compound, followed by a thorough wash with an appropriate laboratory detergent and water.

  • The work surface in the designated area should be wiped down with a suitable solvent and then cleaned with a laboratory-grade disinfectant after each use.

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

5.1. Accidental Exposure

Exposure RouteImmediate Action
Skin Contact Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.
Eye Contact Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Inhalation Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

5.2. Spill Response

  • Evacuate: Immediately alert others in the area and evacuate the immediate vicinity of the spill.

  • Isolate: Secure the area and prevent unauthorized entry.

  • Report: Notify the laboratory supervisor and the institutional safety officer.

  • Clean-up (if trained):

    • Only personnel trained in hazardous spill clean-up should address the spill.

    • Wear appropriate PPE, including respiratory protection.

    • For solid spills, gently cover with an absorbent material to avoid raising dust.

    • For liquid spills, absorb with an inert material (e.g., vermiculite, sand).

    • Collect the absorbed material into a labeled hazardous waste container.

    • Decontaminate the spill area as described in the decontamination section.

Logical Workflow for Handling this compound

The following diagram illustrates the procedural flow for safely handling this compound in a laboratory setting.

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment cluster_emergency Emergency Procedures Training Complete Hazard Training Assemble_PPE Don Appropriate PPE Training->Assemble_PPE Prepare_Work_Area Set Up Designated Work Area Assemble_PPE->Prepare_Work_Area Weigh_Solid Weigh Solid this compound in Fume Hood Prepare_Work_Area->Weigh_Solid Enter Designated Area Prepare_Solution Prepare Solution Weigh_Solid->Prepare_Solution Conduct_Experiment Perform Experiment Prepare_Solution->Conduct_Experiment Decontaminate_Equipment Decontaminate Reusable Equipment Conduct_Experiment->Decontaminate_Equipment Experiment Complete Spill Spill Conduct_Experiment->Spill Exposure Exposure Conduct_Experiment->Exposure Dispose_Waste Segregate and Dispose of Waste Decontaminate_Equipment->Dispose_Waste Clean_Work_Area Clean and Decontaminate Work Area Dispose_Waste->Clean_Work_Area End End Clean_Work_Area->End Spill_Response Initiate Spill Response Protocol Spill->Spill_Response Follow Protocol Exposure_Response Initiate Exposure Response Protocol Exposure->Exposure_Response Follow Protocol

Caption: Workflow for the safe handling of this compound from preparation to disposal.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.